Bis(2-furyl)chlorophosphine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
chloro-bis(furan-2-yl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClO2P/c9-12(7-3-1-5-10-7)8-4-2-6-11-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEUYNXDXNWPJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)P(C2=CC=CO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408373 | |
| Record name | BIS(2-FURYL)CHLOROPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181257-35-2 | |
| Record name | BIS(2-FURYL)CHLOROPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodi(2-furyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Bis(2-furyl)chlorophosphine: Synthesis, Properties, and Applications
Introduction: Bis(2-furyl)chlorophosphine (CAS No. 181257-35-2) is a highly reactive organophosphorus compound that serves as a pivotal intermediate in the synthesis of specialized phosphine ligands.[1][2] Its unique structure, featuring two electron-rich furan rings attached to a chlorophosphine core, makes it a valuable precursor for creating ligands with distinct steric and electronic properties. These subsequent ligands find extensive application in transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern synthetic chemistry and drug development.[3] This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its safe handling and application, designed for researchers and professionals in the chemical and pharmaceutical sciences.
Core Physicochemical & Spectroscopic Data
Understanding the fundamental properties of a reagent is paramount for its effective and safe use in a laboratory setting. This compound is a dense, water-reactive liquid. Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 181257-35-2 | [1][2] |
| Molecular Formula | C₈H₆ClO₂P | [1][2][4] |
| Molecular Weight | 200.56 g/mol | [1][4] |
| Appearance | Liquid | Vendor Data |
| Density | 1.287 g/mL at 25 °C | [4] |
| Boiling Point | 102-104 °C at 14 mmHg | [4] |
| Refractive Index (n₂₀/D) | 1.593 | [4] |
| Water Solubility | Reacts violently | [4] |
| ³¹P NMR Shift (Est.) | δ ≈ 75-85 ppm (in CDCl₃) | [1][5][6] |
Synthesis of this compound: A Representative Protocol
The synthesis of diarylchlorophosphines is most commonly achieved via the stoichiometric reaction of an aryl organometallic reagent with phosphorus trichloride (PCl₃).[7] This method leverages the high electrophilicity of the phosphorus center in PCl₃ and the nucleophilicity of the organometallic species.
Mechanistic Rationale
The core of the synthesis is a nucleophilic substitution at the phosphorus center. The reaction proceeds in two sequential steps where the aryl nucleophile displaces a chloride ion from PCl₃. Controlling the stoichiometry is critical: using two equivalents of the organometallic reagent relative to PCl₃ favors the formation of the desired diarylchlorophosphine. An excess of the nucleophile would lead to the formation of the tertiary phosphine, tris(2-furyl)phosphine, as an undesired byproduct.[8][9] The reaction must be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) at low temperatures to manage its exothermicity and prevent side reactions.[10]
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Step-by-Step Protocol
Disclaimer: This protocol is a representative procedure based on established chemical principles for analogous compounds and should only be performed by trained personnel in a suitable laboratory environment with all necessary safety precautions in place.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel under a positive pressure of inert gas.
-
Reagent Preparation:
-
In the main flask, prepare a solution of furan (2.0 equivalents) in anhydrous tetrahydrofuran (THF).
-
Charge the dropping funnel with a solution of n-butyllithium (n-BuLi, 2.0 equivalents, e.g., 2.5 M in hexanes).
-
In a separate flame-dried flask, prepare a solution of phosphorus trichloride (PCl₃, 1.0 equivalent) in anhydrous THF.
-
-
Formation of 2-Furyllithium: Cool the furan/THF solution to -78 °C using a dry ice/acetone bath. Add the n-BuLi solution dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for an additional hour to ensure complete formation of 2-furyllithium.
-
Reaction with Phosphorus Trichloride: While maintaining the temperature at -78 °C, slowly add the PCl₃ solution to the freshly prepared 2-furyllithium solution via cannula or dropping funnel. A white precipitate (lithium chloride) will form.
-
Reaction Completion & Workup: After the addition is complete, allow the reaction mixture to stir at -78 °C for 2-3 hours. Subsequently, let the mixture slowly warm to room temperature overnight.
-
Isolation: Under an inert atmosphere, filter the mixture through a pad of Celite or glass wool to remove the precipitated lithium chloride.
-
Purification: Concentrate the filtrate under reduced pressure to remove the THF and other volatile components. The crude residue can then be purified by vacuum distillation to yield pure this compound.[4]
Safety, Handling, and Storage: A Trustworthy System
Chlorophosphines are hazardous reagents that demand rigorous handling protocols. Their reactivity is the source of both their utility and their danger. The following procedures constitute a self-validating system for safe use.
Core Hazards
-
Water Reactivity: The P-Cl bond is highly susceptible to hydrolysis. Contact with water or atmospheric moisture leads to a violent exothermic reaction, liberating flammable gas and corrosive hydrogen chloride (HCl) gas.[4]
-
Corrosivity: The compound itself, and its hydrolysis products, cause severe skin burns and serious eye damage.[4] Inhalation of vapors can cause severe respiratory tract irritation.
Safe Handling Workflow
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Synthesis and characterization of Bis(2-furyl)chlorophosphine
An In-Depth Technical Guide to the Synthesis and Characterization of Bis(2-furyl)chlorophosphine
Foreword: The Strategic Value of Heterocyclic Phosphines
In the landscape of modern catalysis and materials science, the design of phosphorus-based ligands is a cornerstone of innovation. Among these, organophosphines incorporating heterocyclic moieties, such as furan, offer a unique confluence of steric and electronic properties. The furan ring, with its oxygen heteroatom, imparts distinct electronic characteristics compared to purely carbocyclic analogues like phenyl groups. This can modulate the donor/acceptor properties of the phosphorus center, influencing the reactivity and selectivity of metal complexes in which they serve as ligands.
This compound, C₈H₆ClO₂P, is a pivotal precursor in this domain. As a chlorophosphine, it is a highly versatile electrophilic building block, enabling the facile introduction of the bis(2-furyl)phosphino group onto other molecular scaffolds.[1] This guide provides a comprehensive, field-proven perspective on the synthesis, characterization, and safe handling of this valuable reagent, intended for researchers and professionals engaged in catalyst development, fine chemical synthesis, and materials science.
Synthesis: A Mechanistic and Practical Approach
The most reliable and scalable synthesis of this compound hinges on the reaction of an organometallic furan species with phosphorus trichloride (PCl₃). The choice of the organometallic reagent and the strict control of reaction parameters are critical for maximizing yield and minimizing side products.
The Grignard Approach: Causality and Control
The reaction of 2-furylmagnesium bromide, a Grignard reagent, with phosphorus trichloride is the preferred industrial and laboratory-scale method.[2][3] This preference is rooted in the moderate reactivity of Grignard reagents compared to their organolithium counterparts, which often leads to fewer side reactions like over-alkylation.[4]
The core transformation proceeds via nucleophilic substitution at the phosphorus center. The reaction must be carefully staged to achieve the desired disubstitution.
Reaction Scheme: 2 C₄H₃OMgBr + PCl₃ → (C₄H₃O)₂PCl + 2 MgBrCl
The "Why" Behind the Protocol:
-
Stoichiometry: The use of approximately two equivalents of the Grignard reagent per equivalent of PCl₃ is crucial. An excess can lead to the formation of the undesired tris(2-furyl)phosphine, while a deficit will favor the formation of 2-furyldichlorophosphine.
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (typically -78 °C to -20 °C) during the addition of the Grignard reagent is paramount. This mitigates side reactions and prevents the decomposition of thermally sensitive intermediates.
-
Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are the solvents of choice. They are essential for stabilizing the Grignard reagent and ensuring a homogeneous reaction medium. The complete absence of water is non-negotiable, as it would instantly quench the Grignard reagent and hydrolyze the PCl₃ and the product.
-
Reverse Addition: Adding the phosphorus trichloride solution to the Grignard reagent (reverse addition) can sometimes improve selectivity for the disubstituted product by maintaining a low concentration of the electrophile. However, dropwise addition of the Grignard to the PCl₃ solution is more commonly employed and generally effective with strict temperature control.
Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic techniques provides a complete analytical profile.
Spectroscopic Data
The following table summarizes the expected spectroscopic and physical data for the target compound.
| Property | Value / Observation |
| Molecular Formula | C₈H₆ClO₂P |
| Molecular Weight | 200.56 g/mol [5] |
| Appearance | Colorless to pale yellow oil or liquid. |
| Boiling Point | 102-104 °C at 14 mmHg[5] |
| Density | ~1.287 g/mL at 25 °C[5] |
| Refractive Index (n²⁰/D) | ~1.593[5] |
| ³¹P NMR (CDCl₃) | A single sharp resonance is expected. The chemical shift for diarylchlorophosphines typically appears in the range of +80 to +90 ppm. This downfield shift is characteristic of a trivalent phosphorus atom bonded to two aryl groups and an electronegative chlorine atom. |
| ¹H NMR (CDCl₃) | Three distinct multiplets corresponding to the three different protons on the furan ring. Expected signals around δ 7.5-7.7 (dd, H5), 6.7-6.9 (dd, H3), and 6.4-6.6 (dd, H4) ppm. The coupling constants will be characteristic of the furan ring system. |
| ¹³C NMR (CDCl₃) | Four signals are expected for the furan carbons. The carbon attached to phosphorus (C2) will show a doublet due to ¹J(P,C) coupling. The other carbons (C3, C4, C5) will also exhibit coupling to the phosphorus atom. |
| Mass Spec (EI) | The molecular ion peak (M⁺) should be observed at m/z 200, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~32% intensity of M⁺). Fragmentation may involve the loss of Cl, furan rings, or CO. |
| IR Spectroscopy (neat) | Characteristic peaks for C-H stretching of the furan ring (~3100 cm⁻¹), C=C stretching (~1550-1600 cm⁻¹), C-O-C stretching of the furan ring (~1000-1100 cm⁻¹), and a strong P-Cl stretching vibration, typically observed in the 450-550 cm⁻¹ region. |
Safe Handling and Storage: A Non-Negotiable Protocol
Chlorophosphines are hazardous reagents that demand respect and careful handling. Their reactivity is the source of their synthetic utility but also their primary danger.[6][7]
-
Moisture and Air Sensitivity: this compound reacts violently with water, hydrolyzing to release corrosive and flammable byproducts, including HCl gas.[5][8] It is also readily oxidized by air. All manipulations must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using either a glovebox or Schlenk line techniques.
-
Corrosivity: The compound is corrosive and can cause severe skin burns and eye damage.[5][9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and chemical safety goggles or a face shield.[6][8]
-
Storage: Store in a tightly sealed container, under an inert atmosphere, in a cool, dry, and well-ventilated area designated for corrosive and water-reactive materials.[7][8]
-
Spill Management: Spills should be neutralized with a dry, inert absorbent material like sand or vermiculite. Do not use water or combustible materials.
Applications as a Ligand Precursor
The primary utility of this compound is its role as an intermediate in the synthesis of tertiary phosphines, (C₄H₃O)₂PR. These phosphines are valuable ligands for transition metal-catalyzed reactions.[1][10]
-
Nucleophilic Substitution: The P-Cl bond is highly susceptible to nucleophilic attack by Grignard reagents, organolithium compounds, amines, or alkoxides, allowing for the introduction of a wide variety of 'R' groups.[1]
-
Catalysis: The resulting tertiary phosphines, such as tris(2-furyl)phosphine, have been employed as ligands in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille).[10][11] The electronic properties of the furan rings can lead to catalysts with different activities and selectivities compared to more common triarylphosphines like triphenylphosphine.
Experimental Protocols
Protocol 5.1: Synthesis of this compound
-
Self-Validation: This protocol is self-validating through in-process checks and final characterization. Successful Grignard formation can be qualitatively assessed (e.g., Gilman test), and the final product's purity is confirmed via ³¹P NMR.
-
Methodology:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser topped with a nitrogen/argon inlet. Dry all glassware in an oven at >120 °C for at least 4 hours and assemble while hot under a stream of inert gas.
-
Grignard Reagent Preparation: Place magnesium turnings (2.1 equivalents) in the flask. Add a small volume of anhydrous diethyl ether and a crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.
-
Slowly add a solution of 2-bromofuran (2.0 equivalents) in anhydrous diethyl ether via the dropping funnel to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a grayish, cloudy solution.
-
Phosphine Synthesis: Cool the freshly prepared Grignard solution to -78 °C using a dry ice/acetone bath.
-
In a separate dry flask, prepare a solution of phosphorus trichloride (1.0 equivalent) in anhydrous diethyl ether.
-
Add the PCl₃ solution dropwise to the stirred Grignard solution via the dropping funnel, ensuring the internal temperature does not rise above -65 °C. The addition should take approximately 1-2 hours.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Cool the mixture in an ice bath. The resulting suspension contains magnesium salts. Under a positive pressure of inert gas, filter the mixture through a pad of Celite or glass wool using cannula techniques to remove the precipitated magnesium salts.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude residue should be purified by vacuum distillation (Kugelrohr or short-path distillation apparatus) to yield this compound as a clear liquid.[5]
-
References
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Fihri, A., Hierso, J., Vion, A., Nguyen, D.H., Urrutigoïty, M., Kalck, P., Amardeil, R., Meunier, P. (2007). Diphosphines of dppf-type incorporating electron-withdrawing furyl moieties substantially improve the palladium-catalysed amination of allyl acetates. Coordination Chemistry Reviews, 251, 2017–2055. Available at: [Link]
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City College. (n.d.). Grignard Reagents. Available at: [Link]
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Reis, D. J., et al. (2014). Bis(bicyclo[1.1.1]pentyl)chlorophosphine as a Precursor for the Preparation of Bis(bicyclo[1.1.1]pentyl)phosphines. Organic Letters. Available at: [Link]
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Hays, H. R. (1968). Reaction of diethyl phosphonate with methyl and ethyl Grignard reagents. The Journal of Organic Chemistry, 33(10), 3690–3694. Available at: [Link]
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Kirst, C., Tietze, J., Ebeling, M., Horndasch, L., & Karaghiosoff, K. (2021). The Formation of P–C Bonds Utilizing Organozinc Reagents for the Synthesis of Aryl- and Heteroaryl-Dichlorophosphines. The Journal of Organic Chemistry. Available at: [Link]
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Reis, D. J., et al. (2024). Bis(bicyclo[1.1.1]pentyl)chlorophosphine as a Precursor for the Preparation of Bis(bicyclo[1.1.1]pentyl)phosphines. Organic Letters. Available at: [Link]
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Magnelli, D. D., Tesi, G., Lowe, J. U., & McQuistion, W. E. (1966). Synthesis and Characterization of Some Perfluorophenylphosphine Derivatives. Inorganic Chemistry. Available at: [Link]
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Van Doorn, J. A., & Meijboom, N. (1989). Improved preparation of tris-(2-furyl)phosphine. Journal of Organometallic Chemistry. Available at: [Link]
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Lee, C.-J., et al. (2016). Synthesis of Functionalized Furans via Chemoselective Reduction/Wittig Reaction Using Catalytic Triethylamine and Phosphine. Organic Letters, 18, 3758-3761. Available at: [Link]
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Chemistry Stack Exchange. (2021). Reaction of Grignard reagents with phosphoric acid derivatives. Available at: [Link]
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Berlin, K. D., & Nagabhushanam, M. (1967). Nucleophilic displacement reactions on organophosphorus esters by Grignard reagents. III. The reaction of alkyl diphenylphosphinates with alkyl Grignards. The Journal of Organic Chemistry, 32(1), 125-128. Available at: [Link]
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Lee, C.-J., et al. (2016). Synthesis of Functionalized Furans via Chemoselective Reduction/Wittig Reaction Using Catalytic Triethylamine and Phosphine. Organic Letters. Available at: [Link]
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Butler, I. R., et al. (2022). A Rapid General Synthesis and the Spectroscopic Data of 2,2′-Bis-(di-isopropylphosphino)-1,1′-dibromoferrocene, (bpdbf), 1,1′,2,2′-Tetrakis-(di-isopropylphosphino) Ferrocene, (tdipf) and Related Ligands: Taking dppf into the Future. Molecules, 27(9), 1290. Available at: [Link]
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Ghedini, M., et al. (2022). [6-(Furan-2-yl)-2,2′-bipyridine]bis(triphenylphosphine) Copper(I) Tetrafluoroborate. Molbank, 2022(2), M1383. Available at: [Link]
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An In-depth Technical Guide to the Molecular Structure and Bonding of Bis(2-furyl)chlorophosphine
Abstract
Bis(2-furyl)chlorophosphine, with the chemical formula C₈H₆ClO₂P, is a pivotal organophosphorus compound that serves as a versatile intermediate in synthetic chemistry.[1][2][3] Its unique structure, featuring a central phosphorus atom bonded to a reactive chlorine atom and two electron-rich furan rings, imparts a distinct reactivity profile. This guide provides a comprehensive exploration of the molecular structure, bonding characteristics, spectroscopic signature, and synthetic utility of this compound. Tailored for researchers and professionals in chemistry and drug development, this document synthesizes fundamental principles with practical insights, elucidating the compound's role as a precursor to valuable tertiary phosphine ligands used in modern catalysis.
Introduction to a Versatile Phosphorus(III) Reagent
Organophosphorus chemistry is a cornerstone of modern synthetic and catalytic science. Within this field, chlorophosphines are a critical class of reagents, acting as electrophilic phosphorus synthons for the construction of more complex phosphine derivatives. This compound is a notable example, distinguished by the incorporation of furan moieties.
The furan ring is a five-membered aromatic heterocycle that is a common structural motif in pharmacologically active compounds.[4][5] Its presence in phosphine ligands can significantly modulate the steric and electronic properties of the resulting metal complexes, influencing their catalytic activity and selectivity.[6] this compound is the primary gateway to these specialized ligands, making a thorough understanding of its fundamental properties essential for its effective application. This guide delves into the molecular architecture and chemical behavior that define this important building block.
Molecular Structure and Bonding Analysis
The chemical identity and reactivity of this compound are direct consequences of its three-dimensional structure and the nature of its chemical bonds.
Molecular Geometry
The central phosphorus atom in this compound is trivalent, with three bonding pairs and one lone pair of electrons. In accordance with Valence Shell Electron Pair Repulsion (VSEPR) theory, this arrangement results in a trigonal pyramidal geometry around the phosphorus center. This geometry is characteristic of many tri-coordinate phosphorus(III) compounds.[7][8] The molecule possesses two rotatable bonds where the furan rings connect to the phosphorus atom.[9]
The bond angles (C-P-C and Cl-P-C) are expected to be less than the ideal tetrahedral angle of 109.5° due to the greater spatial requirement of the non-bonding lone pair, which exerts a stronger repulsive force on the bonding pairs. In related phosphine crystal structures, C-P-C angles typically range from 100° to 103°.[7][8]
Caption: Molecular structure of this compound.
Analysis of Chemical Bonding
The bonding in this compound is a blend of covalent and polar-covalent interactions, with significant electronic contributions from the heterocyclic rings.
-
P-Cl Bond: This is a highly reactive, polar covalent bond. The significant electronegativity difference between phosphorus (2.19) and chlorine (3.16) results in a partial positive charge on the phosphorus atom and a partial negative charge on the chlorine atom. This polarization makes the phosphorus atom susceptible to nucleophilic attack and the chloride a good leaving group, which is the foundation of the compound's synthetic utility.[10][11]
-
P-C Bonds: The two phosphorus-carbon bonds are covalent linkages to the C2 position of the furan rings. The electronic nature of these bonds is influenced by the aromatic system of the furan rings.
-
Furan Ring System: Each furan ring is an electron-rich aromatic system. The oxygen heteroatom participates in π-delocalization by donating a lone pair of electrons into the ring. This aromaticity contributes to the overall stability of the molecule but also influences the electronic environment of the phosphorus atom. The furan rings act as π-donors, increasing the electron density on the phosphorus atom compared to analogous alkyl or phenyl phosphines. This enhanced nucleophilicity can affect the kinetics of subsequent reactions.
Synthesis and Spectroscopic Characterization
The synthesis of diarylchlorophosphines is typically achieved under controlled conditions to prevent undesirable side reactions, primarily hydrolysis. Spectroscopic methods are then essential for confirming the structure and purity of the product.
General Synthetic Protocol
While numerous suppliers provide this compound[2][3][9], understanding its synthesis is crucial for specialized applications. The most common laboratory approach involves the reaction of phosphorus trichloride (PCl₃) with an organometallic furan derivative.
Reaction: 2 C₄H₃OLi + PCl₃ → (C₄H₃O)₂PCl + 2 LiCl
Experimental Workflow:
-
Preparation of Organolithium Reagent: Prepare a solution of 2-furyllithium in situ by reacting furan with a strong base like n-butyllithium in an anhydrous ether solvent (e.g., THF or diethyl ether) at low temperatures (typically -78 °C).
-
Reaction with PCl₃: Add the freshly prepared 2-furyllithium solution dropwise to a stirred solution of phosphorus trichloride (in a 2:1 molar ratio) in the same anhydrous solvent, maintaining a low temperature to control the reaction's exothermicity.
-
Workup and Isolation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. The lithium chloride byproduct precipitates and can be removed by filtration. The solvent is then removed from the filtrate under reduced pressure.
-
Purification: The crude product is typically purified by vacuum distillation to yield this compound as a liquid.[9]
Self-Validation and Causality: The use of an inert atmosphere (argon or nitrogen) and anhydrous solvents is non-negotiable. PCl₃ and this compound are highly moisture-sensitive; reaction with water leads to the formation of phosphinous acid and HCl.[9] The low temperature is critical to prevent side reactions that can be caused by the basicity of the organolithium reagent.[6]
Physicochemical and Spectroscopic Data
Accurate characterization is key to verifying the identity and purity of the synthesized compound.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClO₂P | [1][3] |
| Molecular Weight | 200.56 g/mol | [3] |
| Appearance | Liquid | [3] |
| Density | 1.287 g/mL at 25 °C | [3][9] |
| Boiling Point | 102-104 °C at 14 mmHg | [9] |
| Refractive Index (n20/D) | 1.593 | [3][9] |
Spectroscopic Signatures:
-
³¹P NMR Spectroscopy: This is the most diagnostic technique. For chlorophosphines of the type R₂PCl, the ³¹P chemical shift is typically found in a distinct downfield region. While a specific value for the title compound is not universally cited, it is expected to be in the range of +80 to +160 ppm (relative to 85% H₃PO₄), characteristic of chlorophosphines.[12][13]
-
¹H NMR Spectroscopy: The spectrum would show characteristic signals for the three distinct protons on each of the two equivalent furan rings, with chemical shifts and coupling patterns typical for a 2-substituted furan.
-
¹³C NMR Spectroscopy: The spectrum would display signals for the furan carbons, with the carbon atom directly bonded to phosphorus (C2) showing a characteristic doublet due to one-bond phosphorus-carbon coupling (¹J_PC).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) confirming the molecular weight, along with a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom (³⁵Cl/³⁷Cl isotope ratio). The exact mass is 199.9793941 u.[9]
Reactivity and Applications in Synthesis
The utility of this compound lies almost entirely in the reactivity of its P-Cl bond, which serves as a functional handle for creating new phosphorus-carbon or phosphorus-heteroatom bonds.
Nucleophilic Substitution at Phosphorus
The primary reaction pathway is the nucleophilic substitution of the chloride. This allows for the facile synthesis of a wide array of tertiary phosphines, which are crucial ligands for transition metal catalysis.[3]
General Reaction: (C₄H₃O)₂PCl + Nu⁻ → (C₄H₃O)₂PNu + Cl⁻ (where Nu⁻ is a nucleophile, such as an organometallic reagent R⁻, an alkoxide RO⁻, or an amide R₂N⁻)
This reactivity makes it a key precursor for:
-
α-Arylation of aldehydes. [3]
-
Hydrophosphination of alkenes. [3]
-
Stereoselective sigmatropic rearrangements. [3]
Sources
- 1. PubChemLite - Chlorodi(2-furyl)phosphine (C8H6ClO2P) [pubchemlite.lcsb.uni.lu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Bis(2-furyl)phosphine chloride 85 181257-35-2 [sigmaaldrich.com]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure of 2,5-bis-(di-phenyl-phosphan-yl)furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal structure of 2,5-bis(diphenylphosphanyl)furan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. Bis(bicyclo[1.1.1]pentyl)chlorophosphine as a Precursor for the Preparation of Bis(bicyclo[1.1.1]pentyl)phosphines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Reactivity and Stability of Bis(2-furyl)chlorophosphine
Abstract
Bis(2-furyl)chlorophosphine is a versatile organophosphorus reagent with significant potential in synthetic chemistry, particularly as a precursor to specialized phosphine ligands utilized in catalysis and drug development. The presence of the furan moieties imparts unique electronic properties, while the reactive phosphorus-chlorine bond serves as a key functional handle for molecular elaboration. This technical guide provides a comprehensive overview of the synthesis, reactivity, stability, and safe handling of this compound, tailored for researchers, scientists, and professionals in the field of drug discovery and fine chemical synthesis. The document elucidates the causal relationships behind experimental protocols and offers field-proven insights to ensure procedural success and safety.
Introduction: The Strategic Value of Furan-Containing Phosphines
Organophosphorus compounds, particularly phosphines, are of paramount importance in modern organic synthesis. Their utility as ligands in transition-metal catalysis is well-established, enabling a vast array of cross-coupling, hydrogenation, and hydroformylation reactions, among others. The electronic and steric properties of the phosphine ligand are critical determinants of catalyst activity, selectivity, and stability.
This compound serves as a valuable building block for a specific class of these ligands. The furan rings, being π-rich heterocyclic systems, can influence the electronic properties of the phosphorus center, distinguishing them from their more common phenyl- or alkyl-substituted counterparts. The oxygen atom in the furan ring can also participate in secondary coordination interactions, further modulating the behavior of metal complexes. This guide will delve into the fundamental chemistry of this compound, providing the necessary knowledge for its effective and safe utilization in a research and development setting.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of a reagent is fundamental to its proper use and characterization. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 181257-35-2 | [1][2] |
| Molecular Formula | C₈H₆ClO₂P | [1][2] |
| Molecular Weight | 200.56 g/mol | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Density | 1.287 g/mL at 25 °C | [1] |
| Boiling Point | 102-104 °C at 14 mmHg | [1] |
| Refractive Index | 1.593 | [1] |
| Water Solubility | Reacts with water | [1] |
| ³¹P NMR Chemical Shift | Estimated ~70-90 ppm (vs. 85% H₃PO₄) |
Note: The ³¹P NMR chemical shift is an estimation based on analogous diarylchlorophosphines. Experimental verification is crucial for compound identification.
Synthesis of this compound: A Methodological Approach
Underlying Principles of the Synthesis
The synthesis hinges on the nucleophilic substitution at the phosphorus center of phosphorus trichloride (PCl₃) by an organolithium reagent. Key considerations for this reaction are:
-
Stoichiometry: The ratio of 2-furyllithium to PCl₃ is critical. A 2:1 molar ratio is required to favor the formation of the desired bis-substituted product. Using an excess of 2-furyllithium will lead to the formation of tris(2-furyl)phosphine, while an excess of PCl₃ will result in a mixture containing the mono-substituted product, 2-furyldichlorophosphine.
-
Temperature Control: The generation of 2-furyllithium via deprotonation of furan with an organolithium base (e.g., n-butyllithium) and the subsequent reaction with PCl₃ are highly exothermic. Strict temperature control, typically at low temperatures (-78 °C), is essential to prevent side reactions and ensure selectivity.
-
Inert Atmosphere: Organolithium reagents and chlorophosphines are highly sensitive to air and moisture. The entire synthesis must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is based on established chemical principles and analogous procedures. It should be performed by a qualified chemist with experience in handling air- and moisture-sensitive reagents. A thorough risk assessment should be conducted prior to execution.
Materials:
-
Furan (freshly distilled)
-
n-Butyllithium (solution in hexanes, titrated)
-
Phosphorus trichloride (PCl₃, freshly distilled)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk line or glovebox
-
Three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a septum
-
Low-temperature thermometer
-
Syringes and needles
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Procedure:
-
Preparation: Assemble the glassware and dry it thoroughly in an oven. Allow it to cool under a stream of inert gas.
-
Generation of 2-Furyllithium: To a solution of furan (2.0 equivalents) in anhydrous diethyl ether or THF in the three-neck flask, cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (2.0 equivalents) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.
-
Reaction with Phosphorus Trichloride: In a separate flask, prepare a solution of phosphorus trichloride (1.0 equivalent) in anhydrous diethyl ether or THF. Add this solution dropwise to the cold (-78 °C) solution of 2-furyllithium over 30-60 minutes.
-
Warming and Equilibration: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Cool the reaction mixture in an ice bath and cautiously quench it by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Drying: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.
Reactivity Profile of this compound
The reactivity of this compound is dominated by the electrophilic nature of the phosphorus atom and the lability of the P-Cl bond. It readily undergoes nucleophilic substitution reactions, making it a versatile precursor for a wide range of organophosphorus compounds.
Hydrolysis and Sensitivity to Moisture
This compound is highly sensitive to moisture. It reacts readily with water to produce bis(2-furyl)phosphine oxide and hydrochloric acid. This reaction is often vigorous and is a primary pathway for decomposition.
Reaction Scheme: (C₄H₃O)₂PCl + H₂O → (C₄H₃O)₂P(O)H + HCl
This inherent reactivity necessitates the use of anhydrous solvents and inert atmosphere techniques for its storage and handling.
Reactions with Nucleophiles
The P-Cl bond is susceptible to attack by a variety of nucleophiles. This reactivity is the cornerstone of its utility in synthesis.
-
Alcohols and Phenols: In the presence of a base (e.g., triethylamine) to scavenge the HCl byproduct, this compound reacts with alcohols and phenols to form the corresponding phosphinites, (C₄H₃O)₂POR.
-
Amines: Primary and secondary amines react to form aminophosphines, (C₄H₃O)₂PNR₂.
-
Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) are powerful nucleophiles that can displace the chloride to form tertiary phosphines, (C₄H₃O)₂PR. This is a common method for introducing a third, different substituent onto the phosphorus atom.
Logical Relationship Diagram:
Caption: Reactivity of this compound with various nucleophiles.
Stability and Storage Considerations
The stability of this compound is a critical factor for its successful application. As with most chlorophosphines, it is susceptible to degradation, primarily through hydrolysis and oxidation.
-
Hydrolytic Instability: As previously mentioned, the primary degradation pathway is reaction with water. Therefore, it is imperative to store the compound in a tightly sealed container under a dry, inert atmosphere.
-
Oxidative Instability: Trivalent phosphorus compounds are prone to oxidation to the corresponding pentavalent phosphine oxides. While generally less rapid than hydrolysis for chlorophosphines, exposure to air should be minimized.
-
Storage Recommendations: For long-term storage, it is recommended to keep this compound in an amber glass bottle under an argon or nitrogen atmosphere at reduced temperatures (e.g., in a refrigerator). The use of a container with a septum-sealed cap can facilitate transfer without compromising the inert atmosphere.
Safe Handling and Emergency Procedures
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat and appropriate protective clothing should be worn.
-
Respiratory Protection: All handling should be performed in a well-ventilated fume hood.
In-Lab Handling Protocol
Workflow for Handling Air-Sensitive Reagents:
Caption: General workflow for handling this compound.
Quenching and Disposal
Small amounts of excess this compound can be quenched by slow addition to a stirred, cooled (ice bath) solution of a weak base, such as sodium bicarbonate, in a suitable solvent. The reaction can be vigorous, so the addition must be controlled. All waste should be disposed of in accordance with local environmental regulations.
First Aid Measures
-
Inhalation: Move the person to fresh air. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
This compound is a reactive and versatile chemical intermediate with significant potential for the synthesis of novel phosphine ligands and other organophosphorus compounds. Its utility is, however, intrinsically linked to a thorough understanding of its reactivity and the stringent application of safe handling procedures for air- and moisture-sensitive materials. This guide has provided a comprehensive overview of these aspects, from synthesis and characterization to safe handling and disposal. By adhering to the principles and protocols outlined herein, researchers can effectively and safely harness the synthetic potential of this valuable reagent in their pursuit of new catalysts and therapeutic agents.
References
Sources
A Technical Guide to the Electronic Properties of 2-Furyl Phosphine Ligands: Theory, Characterization, and Catalytic Implications
Abstract
This technical guide provides an in-depth exploration of the electronic properties of 2-furyl phosphine ligands, with a primary focus on the archetypal tris(2-furyl)phosphine (TFP). Phosphine ligands are pivotal in homogeneous catalysis, where their steric and electronic characteristics dictate the reactivity and selectivity of metal complexes. 2-Furyl phosphines present a unique electronic profile, diverging significantly from commonly used triarylphosphines like triphenylphosphine (PPh₃). Characterized as poor σ-donors and possessing distinct electron-withdrawing capabilities, these ligands have demonstrated exceptional performance in various cross-coupling reactions.[1][2][3] This guide synthesizes theoretical principles with empirical data from spectroscopic and electrochemical methods to provide a comprehensive understanding of their electronic nature. We will detail authoritative experimental protocols for their synthesis and characterization and illustrate how their unique properties translate into enhanced catalytic efficacy, offering researchers and drug development professionals a robust framework for ligand selection and catalyst design.
Introduction to 2-Furyl Phosphine Ligands
The architecture of homogeneous catalysts is fundamentally modular, consisting of a central metal atom and a surrounding sphere of ancillary ligands. Among these, tertiary phosphines (PR₃) are arguably the most versatile and widely employed class.[4][5][6] Their success stems from the highly tunable nature of the phosphorus atom, where modifications to the R groups allow for fine control over the steric and electronic environment of the metal center. This control is paramount for optimizing catalytic cycles, which often involve delicate balances of oxidative addition, migratory insertion, and reductive elimination.
Tris(2-furyl)phosphine (TFP) has emerged as a ligand of significant interest, frequently outperforming traditional phosphines like PPh₃ in demanding catalytic transformations such as Stille, Negishi, and Suzuki cross-coupling reactions.[3][4] The substitution of phenyl rings with 2-furyl moieties introduces a heteroaromatic system that fundamentally alters the ligand's electronic character. The furan ring, a π-electron rich system containing an electronegative oxygen atom, imparts electron-withdrawing properties to the phosphine.[3][7] This guide addresses the central question: How do the distinct electronic features of the 2-furyl group modulate the donor-acceptor properties of the phosphorus center, and what are the downstream consequences for coordination chemistry and catalytic activity?
Theoretical Framework for Phosphine Electronic Properties
The interaction between a phosphine ligand and a transition metal is classically described by the Dewar-Chatt-Duncanson model. This model delineates two primary bonding contributions:
-
σ-Donation: The ligand donates electron density from the phosphorus lone pair into a vacant d-orbital on the metal center. The strength of this donation is a measure of the ligand's Lewis basicity.
-
π-Acceptance (Back-bonding): The metal center donates electron density from a filled d-orbital into vacant acceptor orbitals on the phosphine ligand. For traditional phosphines, these are often considered to be the σ* orbitals of the P-C bonds.[8][9]
The balance of these interactions determines the net electron density at the metal center, which in turn influences its reactivity. Several quantitative parameters have been developed to classify ligands based on these electronic effects.
Key Electronic Descriptors
-
Tolman Electronic Parameter (TEP): Introduced by Chadwick A. Tolman, the TEP is the most widely accepted measure of a phosphine ligand's net electron-donating ability.[10][11] It is determined experimentally by measuring the frequency of the A₁ symmetric C-O stretching vibration (ν(CO)) via infrared (IR) spectroscopy in a standard nickel complex, [LNi(CO)₃].[8][10]
-
Causality: Stronger σ-donating ligands increase the electron density on the nickel center. This enhanced electron density is then back-donated into the π* antibonding orbitals of the CO ligands, weakening the C-O bond and causing the ν(CO) to decrease. Conversely, electron-withdrawing ligands are poor σ-donors, resulting in less back-donation and a higher ν(CO) frequency.[8][12]
-
-
¹J(P-Se) Coupling Constants: The one-bond coupling constant between phosphorus-31 and selenium-77 in a phosphine selenide derivative (R₃P=Se) provides a sensitive probe of the hybridization of the phosphorus lone pair. A larger ¹J(P-Se) value corresponds to greater s-character in the P-Se bond, which implies greater p-character in the remaining P-R bonds and, consequently, greater s-character in the phosphorus lone pair of the parent phosphine.[2] Ligands with a higher degree of s-character in their lone pair are generally poorer σ-donors.
Unraveling the Electronic Nature of 2-Furyl Phosphines
The electronic properties of 2-furyl phosphines are distinct from their phenyl analogues, a difference primarily attributed to the heteroaromatic nature of the furan ring.
The Electron-Withdrawing Character
Spectroscopic evidence unequivocally classifies 2-furyl substituents as more electron-withdrawing than phenyl groups.[3] This property arises from the electronegativity of the ring oxygen atom, which inductively pulls electron density away from the phosphorus center.
The most direct evidence comes from IR studies of [Mo(CO)₅L] complexes. As phenyl groups are systematically replaced with 2-furyl groups, the CO stretching frequency increases.[3] This indicates that the molybdenum center becomes more electron-poor, reducing its ability to back-donate to the carbonyl ligands. A quantitative measure, the Tolman-like parameter χᵢ, can be calculated for each substituent's contribution to the IR frequency shift. The 2-furyl group exhibits a significantly higher χᵢ value than the phenyl group, confirming its stronger electron-withdrawing nature.[3]
| Ligand (L) in [Mo(CO)₅L] | A₁ ν(CO) (cm⁻¹) | Substituent Contribution (χᵢ) (cm⁻¹) |
| PPh₃ | 2070.9 | Phenyl (Ph) = 4.3 |
| P(2-furyl)Ph₂ | 2074.1 | 2-Furyl = 7.4 |
| P(2-furyl)₂Ph | 2077.3 | Ethoxy (OEt) = 6.8 |
| P(2-furyl)₃ (TFP) | 2080.1 | Methoxy (OMe) = 7.7 |
| Table 1: Comparison of CO stretching frequencies and calculated χᵢ values, demonstrating the electron-withdrawing nature of the 2-furyl group relative to the phenyl group. Data sourced from reference[3]. |
Further confirmation is found in the ¹J(P-Se) coupling constant of (2-furyl)₃P=Se, which is 793 Hz. This is significantly larger than the 732 Hz value for Ph₃P=Se, indicating greater s-character in the lone pair of TFP and classifying it as a weaker σ-donor.[2]
The Counterintuitive NMR Shielding
A fascinating and seemingly contradictory property of 2-furyl phosphines is their ³¹P NMR chemical shifts. Despite being electronically poorer at the phosphorus nucleus, they exhibit significant shielding (an upfield shift to lower frequencies) compared to their phenyl counterparts.[3][13] For example, the ³¹P NMR signal for TFP appears at approximately -76 ppm, whereas PPh₃ resonates around -5 ppm.
This phenomenon cannot be explained by simple electron density arguments. Instead, it is attributed to changes in the paramagnetic term of the nuclear shielding tensor, which is highly sensitive to the symmetry and energy of molecular orbitals.[3] Solid-state ³¹P MAS NMR experiments and computational studies suggest that the shorter P-C(furyl) bonds and the specific orientation of the furan rings relative to the phosphorus atom alter the magnetic shielding environment, leading to the observed upfield shift.[3][13] This serves as a critical reminder that NMR chemical shifts are not always a direct proxy for electron density.
Experimental Protocols for Characterization
To ensure scientific integrity, the protocols described below are self-validating systems for characterizing 2-furyl phosphine ligands.
Protocol 4.1: Synthesis of Tris(2-furyl)phosphine (TFP)
This protocol is based on an improved method that utilizes a less basic organocerium(III) reagent to minimize side reactions and improve yield compared to traditional organolithium methods.[14]
Materials:
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Furan
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes
-
Phosphorus trichloride (PCl₃)
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of Anhydrous CeCl₃: Place CeCl₃·7H₂O (1.0 eq) in a two-necked flask. Heat under vacuum (e.g., 1 mmHg at 150 °C) with stirring for 2-3 hours until a fine, free-flowing white powder is obtained. Allow to cool to room temperature under an inert atmosphere (N₂ or Ar).
-
Formation of Organocerium Reagent: Suspend the anhydrous CeCl₃ in dry THF. In a separate flask, prepare a solution of 2-furyllithium by adding n-BuLi (3.0 eq) dropwise to a solution of furan (3.0 eq) in dry THF at -78 °C. Stir for 1 hour. Transfer this freshly prepared 2-furyllithium solution via cannula to the CeCl₃ suspension at -78 °C. Stir the resulting mixture for 1-2 hours.
-
Reaction with PCl₃: Add PCl₃ (1.0 eq) dropwise to the organocerium reagent slurry at -78 °C.
-
Workup and Purification: Allow the reaction mixture to warm slowly to room temperature and stir overnight. Quench the reaction by carefully adding an aqueous solution of 5% HCl. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization to yield TFP as a white solid.[1][14][15]
-
Validation: Confirm product identity and purity using ¹H, ¹³C, and ³¹P NMR spectroscopy and mass spectrometry.[15][16] The melting point should be in the range of 59-64 °C.[1]
Protocol 4.2: Determining the Tolman Electronic Parameter (TEP)
This workflow outlines the synthesis of the required nickel-carbonyl complex and its analysis by IR spectroscopy.
Procedure:
-
Synthesis of [Ni(CO)₃(TFP)]: In a well-ventilated fume hood, dissolve TFP (1.0 eq) in a suitable solvent like hexane or THF. To this solution, add a stoichiometric equivalent of tetracarbonylnickel(0), Ni(CO)₄. Caution: Ni(CO)₄ is extremely toxic and volatile. All manipulations must be performed with appropriate safety precautions.
-
Reaction: Stir the solution at room temperature. The reaction is typically rapid and is accompanied by the evolution of carbon monoxide gas as one CO ligand is displaced by the TFP ligand.
-
IR Measurement: Prepare a dilute solution of the resulting [Ni(CO)₃(TFP)] complex in a non-polar solvent (e.g., hexane or dichloromethane). Record the infrared spectrum. The A₁ symmetric stretching mode of the CO ligands is the most intense band in the carbonyl region (typically ~2000-2100 cm⁻¹).[10] This frequency is the TEP value.
-
Validation: The TEP value should be higher than that of [Ni(CO)₃(PPh₃)] (2068.9 cm⁻¹), consistent with TFP being a net electron-withdrawing ligand relative to PPh₃.[3][17]
Protocol 4.3: Electrochemical Analysis using Cyclic Voltammetry (CV)
Cyclic voltammetry can probe the effect of the ligand on the redox properties of a coordinated metal center. A more electron-withdrawing ligand will make the metal center more difficult to oxidize (anodic shift in oxidation potential).
Procedure:
-
Prepare Analyte Solution: Synthesize a suitable transition metal complex, for example, cis-[PdCl₂(TFP)₂]. Dissolve a small amount of the complex in an anhydrous, degassed electrochemical solvent (e.g., dichloromethane or acetonitrile).
-
Add Supporting Electrolyte: Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to the solution to ensure conductivity.
-
Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).[18]
-
Data Acquisition: Purge the solution with an inert gas (N₂ or Ar). Immerse the electrodes in the solution and record the cyclic voltammogram by scanning the potential.
-
Analysis: Analyze the resulting voltammogram to determine the oxidation and reduction potentials of the complex.
-
Validation: Compare the redox potentials with those of an analogous complex, such as cis-[PdCl₂(PPh₃)₂]. An anodic shift in the oxidation potential for the TFP complex would provide electrochemical evidence of its electron-withdrawing character.[19]
Impact on Catalysis and Coordination Chemistry
The unique electronic profile of 2-furyl phosphines directly translates to their performance in catalysis. Their classification as poor σ-donors yet electron-withdrawing ligands is not merely academic; it is the causal basis for their observed efficacy.
Structure-Activity Relationship
In many catalytic cycles, particularly in palladium-catalyzed cross-coupling, the reductive elimination step is often rate-limiting. This step involves the formation of the C-C or C-X bond and the reduction of the metal center (e.g., Pd(II) to Pd(0)). Reductive elimination is generally favored from a more electron-deficient metal center.
By acting as electron-withdrawing ligands, 2-furyl phosphines decrease the electron density at the metal. This electronic pull facilitates the reductive elimination step, leading to faster catalyst turnover.[2][3] This is a key reason why TFP often provides significant rate acceleration over more strongly donating ligands like PPh₃ or PCy₃ in reactions like Stille and Negishi couplings.[2][3]
| Reaction | Ligand | Conditions | Yield | Reference |
| Stille Coupling | PPh₃ | 80 °C, 12 h | 75% | [2][3] |
| Stille Coupling | P(2-furyl)₃ | 50 °C, 2 h | 95% | [2][3] |
| Negishi Coupling | PPh₃ | 60 °C, 8 h | 60% | [2] |
| Negishi Coupling | P(2-furyl)₃ | RT, 4 h | 85% | [2] |
| Table 2: Illustrative comparison of catalytic performance, showing that TFP allows for milder conditions and higher yields. Data is representative based on findings in the cited literature. |
Coordination Behavior
The electronic properties of TFP also influence its coordination chemistry. The weak Lewis basicity means it forms bonds that can be more labile than those with alkylphosphines, which can be advantageous for creating open coordination sites during a catalytic cycle. Despite being sterically larger than some alkylphosphines, its electronic nature allows it to form unusual, high-coordination number complexes. For example, gold(I) has been shown to accommodate four TFP ligands in a stable, nearly tetrahedral geometry, a rare occurrence for monodentate phosphines that is favored by the ligand's electronic properties.[20]
Conclusion and Future Outlook
2-Furyl phosphine ligands, and TFP in particular, occupy a crucial space in the ligand toolkit for catalysis. Their electronic character is defined by a combination of being electron-withdrawing and poor σ-donors, a direct consequence of the furan heteroaromatic system. This profile, validated by IR spectroscopy, NMR coupling constants, and electrochemical methods, directly promotes the often rate-limiting reductive elimination step in cross-coupling catalysis, leading to more efficient and milder reaction conditions. The counterintuitive ³¹P NMR shielding serves as a valuable case study on the complex nature of magnetic shielding, reminding practitioners that chemical shift is not a simple function of electron density.
Future research will likely focus on the design of more sophisticated 2-furyl phosphine architectures. The development of chiral variants for asymmetric catalysis, the incorporation of furan-based phosphines into bidentate or pincer ligand scaffolds, and their application in new catalytic transformations represent exciting avenues for continued investigation. A deeper computational and experimental analysis of mixed furyl/aryl phosphines could also provide a more granular understanding of electronic tuning, further empowering rational catalyst design.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Tri(2-furyl)
- Andersen, N. G., & Keay, B. A. (2001). 2-Furyl Phosphines as Ligands for Transition-Metal-Mediated Organic Synthesis. Chemical Reviews, 101(4), 997–1030.
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Althammer, A., et al. (2006). Electronic Properties of Furyl Substituents at Phosphorus and Their Influence on 31P NMR Chemical Shifts. The Journal of Organic Chemistry, 71(23), 8846–8854. [Link]
- ResearchGate. Electronic Properties of Furyl Substituents at Phosphorus and Their Influence on 31P NMR Chemical Shifts | Request PDF.
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Andersen, N. G., & Keay, B. A. (2001). 2-Furyl Phosphines as Ligands for Transition-Metal-Mediated Organic Synthesis. Chemical Reviews, 101(4), 997-1030. [Link]
- BenchChem. (2025). Evaluating the Steric and Electronic Effects of (2-Fluorophenyl)
- ResearchGate. Synthesis and coordination chemistry of macrocyclic phosphine ligands | Request PDF.
- MDPI. Phosphine Functionalized Cp C Ligands and Their Metal Complexes.
- TCI Chemicals.
- Chemistry LibreTexts. (2020). 19.2: Phosphines.
- Malaysian Journal of Analytical Sciences. (2021). SYNTHESIS, CHARACTERIZATION AND ELECTROCHEMICAL STUDIES OF TRANSITION METAL COMPLEXES CONTAINING 3,6-BIS(3,5.
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Wikipedia. Tolman electronic parameter. [Link]
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- ResearchGate. Synthesis, X-ray crystallography, and photoluminescence studies of four coordinate gold(I) complexes with the weak Lewis base tri-2-furyl phosphine ligand | Request PDF.
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- SMU. the metal–ligand electronic parameter and the intrinsic strength of the met.
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- BenchChem.
- ResearchGate. A comparison of methyl and phenyl substituent effects on the gas phase basicities of amines and phosphines.
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Navigating the Solubility Landscape of Bis(2-furyl)chlorophosphine: A Technical Guide for Researchers
Abstract
Bis(2-furyl)chlorophosphine is a pivotal organophosphorus reagent, instrumental in the synthesis of bespoke phosphine ligands essential for advancements in catalysis and materials science. Despite its significance, a comprehensive guide on its solubility in common organic solvents has been notably absent from the scientific literature. This technical guide addresses this critical knowledge gap, providing researchers, scientists, and drug development professionals with a predictive solubility profile, robust experimental methodologies for solubility determination under inert conditions, and critical safety protocols. By elucidating the theoretical underpinnings of its solubility and presenting detailed, validated experimental workflows, this document serves as an essential resource for the effective and safe utilization of this compound in research and development.
Introduction: The Synthetic Versatility and Physicochemical Profile of this compound
This compound, with the chemical formula (C₄H₃O)₂PCl, is a colorless to light yellow liquid distinguished by its two furan rings attached to a phosphorus(III) center, which also bears a reactive chlorine atom.[1][2] This unique structure imparts a valuable combination of steric and electronic properties, making it a sought-after precursor for a diverse array of phosphine ligands. These ligands are integral to numerous transition-metal-catalyzed reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-couplings.[1]
A thorough understanding of a reagent's solubility is paramount for its practical application, influencing reaction kinetics, purification strategies, and overall process efficiency. This guide provides a foundational understanding of the solubility characteristics of this compound, enabling researchers to make informed decisions in experimental design.
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClO₂P | [2] |
| Molecular Weight | 200.56 g/mol | [1] |
| Appearance | Liquid | [1] |
| Density | 1.287 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.593 | [1] |
| Water Solubility | Reacts with water | [3] |
Predictive Solubility Profile and Solvent Selection Rationale
This compound possesses both polar and nonpolar characteristics. The furan rings, with their oxygen heteroatoms, introduce polarity and potential for dipole-dipole interactions. The phosphorus-chlorine bond is also polar. However, the overall molecule has significant nonpolar surface area from the aromatic rings.
Predicted Solubility in Common Organic Solvents:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | The ether oxygen can engage in dipole-dipole interactions with the polar regions of the molecule. THF is generally a better solvent for organophosphorus compounds than diethyl ether. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to High | The aromatic rings of the solvents can interact favorably with the furan rings of the solute through π-π stacking. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | These polar aprotic solvents are generally effective for a wide range of organophosphorus compounds due to their ability to engage in dipole-dipole interactions without being overly reactive. |
| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | These solvents are highly polar and can solvate the polar P-Cl bond. However, their reactivity should be considered, especially with DMF and DMSO at elevated temperatures. |
| Aliphatic Hydrocarbons | Hexanes, Heptane, Cyclohexane | Low | These nonpolar solvents are unlikely to effectively solvate the polar regions of this compound. |
| Protic Solvents | Alcohols (e.g., Methanol, Ethanol) | Not Recommended | These solvents can react with the P-Cl bond, leading to decomposition of the starting material. |
| Water | Not Recommended | Reacts vigorously with water, releasing flammable gases.[1][3] |
Safety and Handling of an Air- and Moisture-Sensitive Reagent
This compound is classified as a water-reactive substance that can release flammable gases upon contact with water.[1][3] It is also corrosive and can cause severe skin burns and eye damage.[1] Therefore, stringent adherence to safety protocols is mandatory.
-
Handling: All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[4] The use of Schlenk line techniques or a glovebox is essential.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area away from water and incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Determination of Solubility: A Validated Protocol
Given the air- and moisture-sensitive nature of this compound, standard solubility determination methods must be adapted. The following protocol outlines a reliable method for qualitatively and quantitatively assessing its solubility in anhydrous organic solvents using NMR spectroscopy.[3][5][6]
Materials and Equipment
-
This compound (ensure purity)
-
Anhydrous organic solvents (e.g., THF, toluene, DCM, acetonitrile, hexanes)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or ferrocene, dried and stored in a desiccator)
-
Schlenk flasks and other appropriate glassware for inert atmosphere techniques
-
Gas-tight syringes and needles
-
NMR spectrometer
-
Analytical balance
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of this compound.
Step-by-Step Protocol
-
Preparation of Solvent System:
-
Thoroughly dry all glassware in an oven at >120 °C overnight and allow to cool under a stream of inert gas.
-
Assemble the glassware on a Schlenk line and evacuate and backfill with inert gas three times to ensure an inert atmosphere.[4]
-
Transfer a known volume of the desired anhydrous solvent into a Schlenk flask via a cannula.
-
Add a known mass of a suitable internal standard to the solvent. The standard should be soluble in the solvent and have NMR signals that do not overlap with the analyte.
-
-
Qualitative Solubility Assessment:
-
In a separate Schlenk tube, add approximately 1 mL of the anhydrous solvent.
-
Using a gas-tight syringe, add a small drop (approx. 10-20 µL) of this compound to the solvent.
-
Observe for miscibility or the formation of a separate phase. Continue adding small aliquots until undissolved solute is observed, indicating saturation.
-
-
Quantitative Solubility Determination (NMR Method):
-
Prepare a series of saturated solutions by adding an excess of this compound to the solvent/internal standard mixture in separate Schlenk flasks.
-
Stir the mixtures vigorously at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours). The presence of undissolved solute is crucial.
-
Allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a gas-tight syringe fitted with a filter to prevent the transfer of solid particles.
-
Transfer the aliquot to a pre-dried NMR tube, which is then sealed under an inert atmosphere.
-
Acquire quantitative ¹H and ³¹P NMR spectra.
-
Calculate the concentration of this compound by comparing the integration of a characteristic analyte signal to the integration of a known signal from the internal standard.
-
Data Interpretation and Reporting
The solubility should be reported in standard units such as g/L or mol/L at a specified temperature. It is crucial to also report the experimental conditions, including the solvent used, the temperature of the measurement, and the analytical method employed.
Example Data Table:
| Solvent | Temperature (°C) | Solubility (g/L) | Method |
| Anhydrous Toluene | 25 | To be determined | ¹H NMR with internal standard |
| Anhydrous DCM | 25 | To be determined | ¹H NMR with internal standard |
| Anhydrous Hexanes | 25 | To be determined | ¹H NMR with internal standard |
Conclusion
While pre-existing quantitative data on the solubility of this compound is scarce, a predictive understanding based on its molecular structure, coupled with the robust experimental protocol provided herein, empowers researchers to confidently and safely handle this valuable reagent. The high reactivity of the P-Cl bond necessitates the use of anhydrous solvents and inert atmosphere techniques for all manipulations. Ethers, chlorinated solvents, and aromatic hydrocarbons are predicted to be effective solvents, while protic and nonpolar aliphatic solvents should be avoided. The detailed NMR-based methodology offers a reliable means of quantifying solubility, ensuring reproducible and accurate results. This guide provides the necessary framework for the successful integration of this compound into a wide range of synthetic applications.
References
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Ghiviriga, I. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry, 95(5), 2706–2712. [Link]
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Bolisetty, D., et al. (2009). Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds. International Journal of Pharmaceutics, 369(1-2), 47-52. [Link]
-
1PlusChem LLC. 181257-35-2 | this compound. [Link]
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PubChem. Bis(4-fluorophenyl)chlorophosphine. [Link]
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Wikipedia. Chlorodiphenylphosphine. [Link]
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Wikipedia. Chlorodiisopropylphosphine. [Link]
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Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds. [Link]
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Cleveland Clinic. Organophosphate Poisoning: What It Is, Symptoms & Treatment. [Link]
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Medical News Today. Organophosphate poisoning: Symptoms and treatment. [Link]
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Methodological & Application
The Strategic Application of Bis(2-furyl)chlorophosphine in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers
Introduction: Unveiling the Potential of Furan-Based Ligands
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is paramount, dictating the efficiency, selectivity, and scope of the transformation. While a vast arsenal of phosphine ligands has been developed, those incorporating heterocyclic moieties offer unique electronic and steric properties that can be harnessed to overcome specific synthetic challenges. Among these, furan-containing phosphines have emerged as a compelling class of ligands. This guide focuses on the application of Bis(2-furyl)chlorophosphine, a versatile precursor to a range of furan-based phosphine ligands, in cornerstone palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
The furan rings in this compound and its derivatives are not mere spectators in the catalytic cycle. Their electronic properties can influence the electron density at the phosphorus center, which in turn modulates the oxidative addition and reductive elimination steps. Furthermore, the steric profile of the furyl groups can play a crucial role in promoting the formation of the active monoligated palladium species, a key to high catalytic activity, particularly with challenging substrates like aryl chlorides.[1][2] This document provides detailed application notes and adaptable protocols for leveraging the unique attributes of this compound-derived ligands in your synthetic endeavors.
Physicochemical Properties and Handling of this compound
This compound (C₈H₆ClO₂P) is a reactive chemical that serves as a valuable building block for the synthesis of more elaborate phosphine ligands.[3][4] Its utility stems from the reactivity of the P-Cl bond, which allows for facile substitution with a variety of nucleophiles to generate tertiary phosphines.
| Property | Value | Reference |
| CAS Number | 181257-35-2 | [3] |
| Molecular Formula | C₈H₆ClO₂P | [4] |
| Molecular Weight | 200.56 g/mol | [4] |
| Boiling Point | 102-104 °C/14 mmHg | [3] |
| Density | 1.287 g/mL at 25 °C | [3] |
| Refractive Index | 1.593 | [3] |
Handling and Stability Considerations:
Chlorophosphines, including this compound, are sensitive to moisture and air.[3] They react with water, potentially releasing flammable and corrosive byproducts. Therefore, all manipulations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. It is also important to note that the configurational stability of chlorophosphines can be compromised in the presence of acids like HCl, which can catalyze P-center inversion.[5][6][7] For applications where P-chirality is crucial, protection of the phosphorus center, for instance as a borane adduct, may be necessary to prevent racemization.[5][8][9]
From Precursor to Ligand: In Situ and Modular Synthesis
A significant advantage of this compound is its role as a precursor for the in situ generation or modular synthesis of tertiary phosphine ligands. By reacting it with organometallic reagents (e.g., Grignard or organolithium reagents), a diverse library of ligands with tailored steric and electronic properties can be readily accessed. This approach offers flexibility and obviates the need to isolate and purify potentially sensitive phosphine ligands.
Below is a conceptual workflow for the generation and application of a custom phosphine ligand derived from this compound.
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Application Notes and Protocols: Bis(2-furyl)chlorophosphine in Organic Synthesis
Abstract
Bis(2-furyl)chlorophosphine is a versatile organophosphorus reagent that serves as a critical precursor for the synthesis of a diverse range of tertiary phosphine ligands. These ligands, characterized by the unique electronic properties of the furan moiety, find significant application in transition-metal catalysis. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the properties, handling, and synthetic utility of this compound. We will explore its core application in the synthesis of custom phosphine ligands and discuss the subsequent use of these ligands in palladium-catalyzed cross-coupling reactions, supported by detailed, field-tested protocols and mechanistic insights.
Introduction: The Strategic Role of Chlorophosphines
Organophosphines are a cornerstone of modern organometallic chemistry, acting as ancillary ligands that profoundly influence the efficacy, selectivity, and scope of homogeneous catalysts.[1][2] The ability to rationally design and synthesize phosphine ligands with tailored steric and electronic properties is therefore paramount. Dialkyl- and diarylchlorophosphines are among the most versatile electrophilic building blocks for this purpose, enabling the straightforward introduction of a P-C bond via nucleophilic substitution at the phosphorus center.[1][2]
This compound, specifically, offers a gateway to phosphines containing the 2-furyl group. The furan ring imparts distinct electronic characteristics to the phosphorus center compared to more common arylphosphines like triphenylphosphine. Phosphines bearing the 2-furyl group are generally considered to be weaker σ-donors, a property that can lead to milder reaction conditions and mitigate unwanted side reactions in certain catalytic systems.[3] This guide focuses on the practical application of this compound as a strategic starting material for accessing these valuable ligands.
Reagent Profile and Safety
A thorough understanding of the reagent's properties and hazards is essential before any experimental work.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound | ECHEMI[4] |
| CAS Number | 181257-35-2 | ECHEMI[4] |
| Molecular Formula | C₈H₆ClO₂P | ECHEMI[4] |
| Molecular Weight | 200.56 g/mol | ECHEMI[4] |
| Appearance | Colorless to light yellow liquid | (Typical) |
| Boiling Point | 102-104 °C at 14 mmHg | ECHEMI[4] |
| Density | 1.287 g/mL at 25 °C | ECHEMI[4] |
| Refractive Index | 1.593 | ECHEMI[4] |
Safety and Handling
This compound is a reactive and hazardous chemical that must be handled with appropriate precautions in a controlled laboratory environment.
GHS Hazard Statements: [4]
-
H261: In contact with water releases flammable gas.
-
H314: Causes severe skin burns and eye damage.
Core Handling Protocols:
-
Inert Atmosphere: Always handle and store the reagent under a dry, inert atmosphere (e.g., nitrogen or argon). The P-Cl bond is highly susceptible to hydrolysis.
-
Anhydrous Conditions: Use oven-dried or flame-dried glassware and anhydrous solvents to prevent decomposition of the reagent and any organometallic compounds used in subsequent steps.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).
-
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Quenching: Any residual reagent must be quenched carefully. A suggested method is the slow addition to a stirred, cooled solution of isopropanol, followed by a basic solution (e.g., sodium bicarbonate) to neutralize the resulting acid.
Core Application: Synthesis of Tertiary Phosphine Ligands
The primary utility of this compound is its reaction with carbon nucleophiles to form tertiary phosphines. This transformation proceeds via a bimolecular nucleophilic substitution at the phosphorus atom (SN2@P).[5] Strong nucleophiles such as Grignard reagents (R-MgX) or organolithium reagents (R-Li) are typically employed to displace the chloride leaving group.
Caption: General workflow for tertiary phosphine synthesis.
Protocol 1: General Synthesis of an Alkyl/Aryl-bis(2-furyl)phosphine
This protocol provides a representative procedure for the synthesis of a tertiary phosphine using an organolithium reagent. Note: This is a generalized method and may require optimization for specific substrates.
Materials:
-
This compound
-
An appropriate organolithium reagent (e.g., n-BuLi, PhLi) or Grignard reagent
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Degassed saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add this compound (1.0 eq) to the flask and dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Nucleophile Addition: Slowly add the organometallic reagent (e.g., n-BuLi, 1.05 eq) dropwise to the stirred solution via syringe. Maintain the temperature at -78 °C during the addition.
-
Causality Note: A slight excess of the nucleophile ensures complete consumption of the chlorophosphine. The low temperature controls the reaction rate and minimizes potential side reactions.
-
-
Warming and Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy (the signal for Fu₂PCl will be replaced by a new signal for the product Fu₂P-R).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of degassed, saturated aqueous NH₄Cl solution.
-
Trustworthiness Note: Using degassed solutions helps prevent the oxidation of the final phosphine product, which is often air-sensitive.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) two to three times. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude tertiary phosphine.
-
Purification: The crude product can be purified by column chromatography on silica gel (using degassed solvents) or by distillation/crystallization, depending on its physical properties.
Downstream Application: Ligands for Catalysis
The tertiary phosphines synthesized from this compound are valuable ligands for transition-metal-catalyzed reactions. The electronic properties of the 2-furyl group make these ligands particularly effective in palladium-catalyzed cross-coupling reactions.
Advantages in Palladium-Catalyzed Cross-Coupling
Research on the closely related tri(2-furyl)phosphine (TFP) ligand has highlighted several advantages that can be extrapolated to other phosphines bearing 2-furyl substituents.
| Advantage | Mechanistic Rationale | Relevant Reaction(s) | Reference |
| Milder Reaction Conditions | The weaker σ-donating ability of the furyl group can make the metal center more electrophilic, potentially facilitating key steps in the catalytic cycle at lower temperatures. | Stille Coupling | [3] |
| Attenuation of Side Reactions | Milder conditions can improve the functional group tolerance and selectivity of the reaction. | Stille Coupling | [3] |
| High Efficacy | In specific cases, furyl phosphine ligands have been shown to outperform more conventional ligands like PPh₃ or PCy₃. | Negishi Coupling | [3] |
Illustrative Catalytic Cycle
The diagram below shows a generalized catalytic cycle for a Pd-catalyzed Negishi cross-coupling, where 'L' represents a bis(2-furyl)phosphine ligand (Fu₂P-R).
Caption: Generic Negishi cross-coupling catalytic cycle.
Conclusion
This compound is a highly valuable reagent for the synthesis of specialized tertiary phosphine ligands. Its straightforward reactivity with common organometallic nucleophiles provides access to ligands with unique electronic properties conferred by the furan moiety. These resulting phosphines serve as effective ligands in palladium-catalyzed cross-coupling reactions, often enabling milder conditions and enhanced performance. The protocols and data presented herein provide a solid foundation for researchers to incorporate this versatile building block into their synthetic and catalytic programs.
References
-
Reisman, S. E., et al. (2024). Bis(bicyclo[1.1.1]pentyl)chlorophosphine as a Precursor for the Preparation of Bis(bicyclo[1.1.1]pentyl)phosphines. Organic Letters. [Link]
-
National Center for Biotechnology Information. (n.d.). Bis(2-furyl)phosphine. PubChem Compound Database. [Link]
-
Bykov, M. V., et al. (2021). STRUCTURE AND CATALYTIC PROPERTIES OF (ACETYLACETONATO-κ2O,O′)BIS(TRI(2-FURYL)PHOSPHINE) PALLADIUM(II) TETRAFLUOROBORATE. ResearchGate. [Link]
-
Ye, K., et al. (2019). Theoretical study of a derivative of chlorophosphine with aliphatic and aromatic Grignard reagents: SN2@P or the novel SN2@Cl followed by SN2@C?. RSC Advances. [Link]
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Preparation of Transition Metal Complexes with Bis(2-furyl)chlorophosphine: Application Notes and Protocols
Introduction: The Unique Role of Furyl Phosphines in Homogeneous Catalysis
In the vast landscape of phosphine ligands for transition metal catalysis, those incorporating heterocyclic moieties offer a unique combination of steric and electronic properties.[1] Bis(2-furyl)chlorophosphine, a trivalent phosphorus compound, stands out as a versatile precursor for the synthesis of a variety of phosphine ligands and their subsequent metal complexes. The furan rings, with their specific electronic characteristics, influence the σ-donor and π-acceptor properties of the phosphorus center, which in turn dictates the reactivity and selectivity of the resulting metal catalyst.[1][2] This guide provides detailed protocols for the preparation of transition metal complexes utilizing this compound, aimed at researchers, scientists, and professionals in drug development and fine chemical synthesis. The methodologies described herein are designed to be robust and reproducible, with a focus on understanding the underlying chemical principles.
PART 1: The Ligand Precursor - this compound
This compound is a key reagent for accessing a range of bis(2-furyl)phosphine derivatives. Its reactivity is dominated by the electrophilic nature of the phosphorus-chlorine bond, making it susceptible to nucleophilic substitution.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClO₂P | Alfa Chemistry |
| Molecular Weight | 200.56 g/mol | Alfa Chemistry |
| Appearance | Colorless to light yellow liquid | ECHEMI |
| Boiling Point | 102-104 °C/14 mmHg | ECHEMI |
| Reactivity | Reacts with water | ECHEMI |
Handling and Safety Precautions
This compound is a moisture-sensitive and corrosive compound. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[3] In contact with water, it releases flammable gas.[4] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.
PART 2: General Synthetic Strategy for Bis(2-furyl)phosphine Ligands
The primary application of this compound is as a precursor to tertiary phosphines through the reaction with nucleophiles such as Grignard reagents or organolithium compounds. This allows for the introduction of a wide variety of substituents on the phosphorus atom.
Caption: General synthesis of tertiary bis(2-furyl)phosphines.
PART 3: Protocols for the Preparation of Transition Metal Complexes
The following protocols detail the synthesis of representative transition metal complexes starting from this compound. The general approach involves the in situ or pre-synthesis of a neutral bis(2-furyl)phosphine ligand, followed by its reaction with a suitable metal precursor.
Protocol 1: Synthesis of a Palladium(II) Complex
Palladium complexes are widely used in cross-coupling reactions.[5] The synthesis of a bis(phosphine)palladium(II) chloride complex is a common entry point to a wide range of catalytically active species.[6][7]
Reaction Scheme:
2 (Fur)₂PCl + 2 RMgBr → 2 (Fur)₂PR + 2 MgBrCl 2 (Fur)₂PR + PdCl₂(MeCN)₂ → [PdCl₂{(Fur)₂PR}₂] + 2 MeCN
-
This compound
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Anhydrous hexanes
-
Argon or Nitrogen gas
-
Schlenk glassware
-
Ligand Synthesis (in situ):
-
To a flame-dried 100 mL Schlenk flask under argon, add this compound (1.0 g, 4.99 mmol) dissolved in anhydrous THF (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (1.7 mL of a 3.0 M solution in diethyl ether, 5.1 mmol) dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. The formation of the tertiary phosphine, bis(2-furyl)methylphosphine, is assumed to be complete.
-
-
Complexation:
-
In a separate flame-dried 50 mL Schlenk flask, dissolve bis(acetonitrile)palladium(II) chloride (0.65 g, 2.50 mmol) in anhydrous THF (15 mL).
-
Slowly transfer the solution of the in situ prepared phosphine ligand to the palladium precursor solution via cannula at room temperature.
-
A precipitate should form upon addition. Stir the resulting suspension at room temperature for 4 hours.
-
-
Isolation and Purification:
-
Remove the solvent in vacuo.
-
Wash the resulting solid with anhydrous diethyl ether (3 x 10 mL) to remove any unreacted ligand and magnesium salts.
-
Further purify the solid by washing with anhydrous hexanes (2 x 10 mL).
-
Dry the pale yellow solid under high vacuum to yield the desired [PdCl₂{(Fur)₂PMe}₂] complex.
-
-
³¹P{¹H} NMR: A single resonance is expected in the region characteristic for coordinated phosphines. For analogous palladium(II) complexes, this is typically in the range of δ 20-40 ppm.
-
¹H NMR: Resonances corresponding to the furan and methyl protons. The coordination to palladium will cause a downfield shift compared to the free ligand.
-
IR Spectroscopy: Look for characteristic vibrational bands of the furan rings and the P-C bonds.
Caption: Workflow for the synthesis of a Palladium(II) complex.
Protocol 2: Synthesis of a Rhodium(I) Complex
Rhodium-phosphine complexes are renowned catalysts for hydrogenation and hydroformylation reactions.[8] The following protocol describes the synthesis of a rhodium(I) complex using a common rhodium precursor.[9]
Reaction Scheme:
(Fur)₂PCl + PhLi → (Fur)₂PPh + LiCl 2 (Fur)₂PPh + [Rh(COD)Cl]₂ → 2 [RhCl(COD){(Fur)₂PPh}]
-
This compound
-
Phenyllithium (1.8 M in di-n-butyl ether)
-
Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(COD)Cl]₂)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous pentane
-
Argon or Nitrogen gas
-
Schlenk glassware
-
Celite®
-
Ligand Synthesis and Isolation:
-
In a flame-dried 100 mL Schlenk flask under argon, dissolve this compound (1.0 g, 4.99 mmol) in anhydrous THF (20 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add phenyllithium (2.8 mL of a 1.8 M solution, 5.04 mmol) dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of degassed water (5 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and remove the solvent in vacuo to yield bis(2-furyl)phenylphosphine as an oil.
-
-
Complexation:
-
In a 50 mL Schlenk flask, dissolve chloro(1,5-cyclooctadiene)rhodium(I) dimer (0.61 g, 1.24 mmol) and the prepared bis(2-furyl)phenylphosphine (1.21 g, 4.99 mmol) in anhydrous THF (25 mL).
-
Stir the solution at room temperature for 3 hours, during which the color should change.
-
Reduce the volume of the solvent in vacuo to approximately 5 mL.
-
-
Isolation and Purification:
-
Add anhydrous pentane (30 mL) to precipitate the product.
-
Filter the resulting yellow-orange solid through a cannula over a pad of Celite®.
-
Wash the solid with additional pentane (2 x 10 mL).
-
Dry the product under high vacuum to yield [RhCl(COD){(Fur)₂PPh}].
-
-
³¹P{¹H} NMR: A doublet is expected due to coupling with ¹⁰³Rh (I=1/2). The J(Rh-P) coupling constant provides information about the geometry of the complex.
-
¹H NMR: Resonances for the furan, phenyl, and cyclooctadiene (COD) protons will be present and show characteristic shifts upon coordination.
-
Elemental Analysis: To confirm the elemental composition of the complex.
Protocol 3: Synthesis of a Gold(I) Complex
Gold(I) phosphine complexes have applications in catalysis and materials science.[10][11][12] A common synthetic route involves the displacement of a labile ligand from a gold(I) precursor.[13]
Reaction Scheme:
(Fur)₂PCl + EtMgBr → (Fur)₂PEt + MgBrCl (Fur)₂PEt + AuCl(SMe₂) → [AuCl{(Fur)₂PEt}] + SMe₂
-
This compound
-
Ethylmagnesium bromide (3.0 M in diethyl ether)
-
Chloro(dimethyl sulfide)gold(I) (AuCl(SMe₂))
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Anhydrous pentane
-
Argon or Nitrogen gas
-
Schlenk glassware
-
Ligand Synthesis (in situ):
-
In a flame-dried 100 mL Schlenk flask under argon, dissolve this compound (0.5 g, 2.49 mmol) in anhydrous diethyl ether (15 mL).
-
Cool the solution to 0 °C.
-
Slowly add ethylmagnesium bromide (0.85 mL of a 3.0 M solution, 2.55 mmol).
-
Allow the mixture to warm to room temperature and stir for 2 hours to form bis(2-furyl)ethylphosphine.
-
-
Complexation:
-
In a separate 50 mL Schlenk flask, dissolve chloro(dimethyl sulfide)gold(I) (0.73 g, 2.48 mmol) in anhydrous DCM (10 mL).
-
Transfer the ethereal solution of the phosphine ligand to the gold precursor solution via cannula at room temperature.
-
Stir the reaction mixture for 2 hours.
-
-
Isolation and Purification:
-
Reduce the solvent volume in vacuo.
-
Add anhydrous pentane (20 mL) to precipitate the product.
-
Filter the white solid, wash with pentane (2 x 10 mL), and dry under high vacuum to yield [AuCl{(Fur)₂PEt}].
-
-
³¹P{¹H} NMR: A single sharp resonance is expected.
-
¹H NMR: Signals for the furan and ethyl protons.
-
Mass Spectrometry (ESI-MS): To confirm the molecular weight of the complex.
PART 4: Mechanistic Considerations and Causality
The choice of metal precursor, solvent, and reaction conditions is critical for the successful synthesis of these complexes.
-
Metal Precursors: Labile ligands such as acetonitrile (MeCN), dimethyl sulfide (SMe₂), or cyclooctadiene (COD) on the metal precursor are readily displaced by the more strongly coordinating phosphine ligand.[6][9][12] For palladium, Pd(II) precursors are often used, which can be reduced in situ to the catalytically active Pd(0) state if required for a specific application.[14]
-
Solvents: Anhydrous, aprotic solvents like THF, DCM, or diethyl ether are essential to prevent the hydrolysis of the chlorophosphine and to ensure the stability of the organometallic reagents and the final complexes.
-
Electronic Properties of Bis(2-furyl)phosphines: The furan rings are considered to be more electron-withdrawing than phenyl groups, which influences the σ-donor strength of the phosphine.[2] This can affect the stability of the metal-phosphine bond and the electronic properties of the metal center, thereby modulating its catalytic activity.[1] For instance, weaker σ-donating ligands can be beneficial in certain cross-coupling reactions.[1]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of phosphine ligands and their transition metal complexes. The protocols provided in this guide offer a solid foundation for researchers to explore the rich coordination chemistry and catalytic potential of this ligand class. The unique electronic properties imparted by the furan moieties make these complexes interesting candidates for applications in homogeneous catalysis, particularly in reactions where fine-tuning of the catalyst's electronic character is crucial for achieving high efficiency and selectivity.
References
- Guild, C., & Turner, D. (2006). 2-Furyl Phosphines as Ligands for Transition-Metal-Mediated Organic Synthesis. Chemical Reviews, 106(11), 4484-4517.
- Bykov, M. V., et al. (2021). STRUCTURE AND CATALYTIC PROPERTIES OF (ACETYLACETONATO-κ2O,O′)BIS(TRI(2-FURYL)PHOSPHINE) PALLADIUM(II) TETRAFLUOROBORATE.
- Dank, T., et al. (2011). Electronic Properties of Furyl Substituents at Phosphorus and Their Influence on 31P NMR Chemical Shifts. The Journal of Organic Chemistry, 76(20), 8271-8279.
- Alicia, L. (2009). Synthesis and Characterization of Bis-Phosphine Complexes with Transition Metals. Master's Thesis, University of Nevada, Las Vegas.
- Kumar, M., & Kumar, A. (2022). Diverse Catalytic Applications of Phosphine Oxide-Based Metal Complexes. Chemistry – An Asian Journal, 17(1), e202101158.
-
MDPI. Phosphine Functionalized Cp C Ligands and Their Metal Complexes. [Link]
-
ResearchGate. Tetradentate bis-phosphine ligands (P(2)N(2) and P(2)S(2)) and their Rh(III), Ni(II) and (105)Rh complexes: X-ray crystal structures of trans-[RhCl(2)(L2)]PF(6), (2) and μ-O(2)SO(2)-(PF(6))(2). [Link]
-
MDPI. Palladium (II) Precursors for Clean In Situ Formation of Ad Hoc Cross-Coupling Catalysts. Their Application in One. [Link]
-
The Emslie Group. X-Ray Structures. [Link]
-
Royal Society of Chemistry. Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties. [Link]
-
University of the Witwatersrand, Johannesburg. Synthesis and characterization of gold (I) complexes of bis(diphenylphosphino)-acetonitrile. [Link]
-
Cardiff University. Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. [Link]
- Casey, C. P., et al. (2013). Cationic Cobalt(II) Bisphosphine Hydroformylation Catalysis: In Situ Spectroscopic and Reaction Studies. Journal of the American Chemical Society, 135(34), 12796–12806.
-
PubMed Central. Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. [Link]
-
ACS Publications. Overview of the Synthesis and Catalytic Reactivity of Transition Metal Complexes Based on C P Bond Systems. [Link]
-
The Schreiner Research Group at RMC. X-ray Structures. [Link]
- Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348.
- Perry, G. L., & Schley, N. D. (2024). Bis(bicyclo[1.1.1]pentyl)chlorophosphine as a Precursor for the Preparation of Bis(bicyclo[1.1.1]pentyl)phosphines. Organic Letters, 26(19), 4272–4276.
-
Quick guide. How to make bis(triphenylphosphine)palladium(II) dichloride Pd(PPh3)2Cl2 ?. [Link]
-
ResearchGate. Simple rhodium–chlorophosphine pre-catalysts for the ortho-arylation of phenols. [Link]
-
ResearchGate. When can I use Bis(triphenylphosphine)palladium(II) dichloride or Palladium(0)?. [Link]
-
MDPI. Synthesis and Structural Characterization of Phosphanide Gold(III)/Gold(I) Complexes and Their Thallium(III) and Gold(III) Precursors. [Link]
-
Wiley Online Library. Rhodium‐Catalyzed Formylation of Unactivated Alkyl Chlorides to Aldehydes. [Link]
- Malan, F. P., et al. (2022). (Nitrito-κ2O:O′)bis[tris(4-fluorophenyl)phosphine-κP]silver(I).
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Académie des sciences. Synthesis and characterization of cis-bisdiphenylphosphinoethene gold(I) complexes. [Link]
- Buchwald, S. L., & Mauger, C. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Accounts of chemical research, 43(10), 1324–1334.
-
Al-Jahdali, M., et al. (2004). Synthesis and Reactivity of Fluoro Complexes: Part 2. Rhodium(I) Fluoro Complexes With Alkene and Phosphine Ligands. Synthesis of the First Isolated rhodium(I) Bifluoride Complexes. Structure of by X-ray Powder Diffraction. Inorganic chemistry, 43(18), 5665–5675.
-
National Institutes of Health. Synthesis of Gold(III) Complexes with Bidentate Amino-Thiolate Ligands as Precursors of Novel Bifunctional Acyclic Diaminocarbenes. [Link]
-
Wikipedia. Bis(triphenylphosphine)palladium chloride. [Link]
-
Northwestern Polytechnical University. Synthesis, Structural Characterization and Reactivity of a Bis(phosphine)(silyl) Platinum(II) Complex. [Link]
-
ACS Publications. Bis(bicyclo[1.1.1]pentyl)chlorophosphine as a Precursor for the Preparation of Bis(bicyclo[1.1.1]pentyl)phosphines. [Link]
-
ResearchGate. Diamidato-bis(diphenylphosphino) platinum(II) complexes: Synthesis, characterization, and reactivity in the presence of acid. [Link]
-
PubMed. An Investigation of Allyl-Substituted Bis(Diphosphine) Iron Complexes: Towards Precursors for Cooperative CO2 Activation. [Link]
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- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Bis(2-furyl)chlorophosphine as a Versatile Precursor for Chiral Phosphine Ligand Synthesis
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the utilization of bis(2-furyl)chlorophosphine as a strategic precursor for the synthesis of novel chiral phosphine ligands. This guide details the synthesis of the precursor, subsequent elaboration into C₂-symmetric chiral phosphinites and aminophosphines, and discusses their potential applications in asymmetric catalysis, a cornerstone of modern drug development and fine chemical synthesis.
Introduction: The Strategic Advantage of Furyl Moieties in Chiral Ligand Design
Chiral phosphine ligands are indispensable tools in asymmetric catalysis, enabling the synthesis of enantiomerically enriched molecules with high precision. The electronic and steric properties of these ligands are paramount to their efficacy in inducing enantioselectivity in metal-catalyzed reactions. The incorporation of furan rings into the phosphine backbone, as in ligands derived from this compound, offers several distinct advantages.
The 2-furyl group is an electron-withdrawing heteroaromatic system compared to a phenyl group. This electronic characteristic modulates the electron density at the phosphorus center, influencing the catalytic activity of the corresponding metal complexes. Furthermore, the furan moiety provides a unique steric profile and the potential for secondary interactions, which can play a crucial role in the enantiodiscrimination step of a catalytic cycle.
This compound is a highly reactive and versatile precursor that allows for the straightforward introduction of the bis(2-furyl)phosphino group into chiral scaffolds. The reactivity of the P-Cl bond with nucleophiles such as alcohols and amines provides a modular and efficient approach to a diverse range of chiral phosphine ligands.
Synthesis of the Precursor: this compound
The synthesis of this compound can be achieved through the controlled reaction of phosphorus trichloride (PCl₃) with two equivalents of a 2-furyl organometallic reagent. Stoichiometric control is critical to prevent the formation of tris(2-furyl)phosphine. The following protocol is a representative method based on the well-established synthesis of related aryl and heteroaryl chlorophosphines.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Furan (2.1 eq)
-
n-Butyllithium (2.0 eq, e.g., 2.5 M in hexanes)
-
Phosphorus trichloride (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Flame-dried glassware (round-bottom flasks, dropping funnel)
-
Magnetic stirrer and stir bars
-
Low-temperature bath (e.g., dry ice/acetone)
-
Syringes and needles
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Preparation of 2-Lithiofuran: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C. Add furan (2.1 eq) via syringe. Slowly add n-butyllithium (2.0 eq) dropwise via syringe or dropping funnel, maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. This solution of 2-lithiofuran is used in the next step.
-
Phosphinylation: In a separate flame-dried round-bottom flask equipped with a dropping funnel and under an argon atmosphere, dissolve phosphorus trichloride (1.0 eq) in anhydrous THF. Cool the solution to -78 °C.
-
Slowly add the freshly prepared 2-lithiofuran solution (2.0 eq) to the PCl₃ solution via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed -70 °C. Vigorous stirring is essential.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours, then allow it to slowly warm to room temperature overnight.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether or hexanes. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.
Characterization Data
| Property | Value |
| Molecular Formula | C₈H₆ClO₂P |
| Molecular Weight | 200.56 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | 102-104 °C at 14 mmHg |
| ³¹P NMR (CDCl₃) | δ ≈ 80-90 ppm (relative to 85% H₃PO₄) |
| ¹H NMR (CDCl₃) | Multiplets in the aromatic region (δ 6.5-7.8 ppm) |
Note: The ³¹P NMR chemical shift is an estimate based on related diarylchlorophosphines. The furan rings are known to cause upfield shifts compared to phenyl rings in phosphines.[1][2]
Synthesis of Chiral Phosphine Ligands from this compound
The P-Cl bond of this compound is susceptible to nucleophilic attack by chiral alcohols and amines, providing a direct route to C₂-symmetric chiral phosphinites and aminophosphines, respectively. These reactions are typically carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Synthesis of a Chiral Bis(phosphinite) Ligand with (R)-BINOL
(R)-1,1'-Bi-2-naphthol ((R)-BINOL) is a readily available and widely used chiral scaffold for the synthesis of privileged ligands.[3][4]
Reaction Scheme:
Caption: Synthesis of a chiral bis(phosphinite) ligand.
Experimental Protocol:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (R)-BINOL (1.0 eq) and anhydrous toluene.
-
Add triethylamine (2.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (2.1 eq) in anhydrous toluene.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The formation of triethylammonium chloride is observed as a white precipitate.
-
Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the salt.
-
Wash the Celite pad with anhydrous toluene.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford the chiral bis(phosphinite) ligand as a solid.
Characterization: The product should be characterized by ³¹P NMR, ¹H NMR, ¹³C NMR, and mass spectrometry. The ³¹P NMR spectrum is expected to show a single resonance, indicating the formation of the C₂-symmetric ligand.
Synthesis of a Chiral Bis(aminophosphine) Ligand with (R,R)-1,2-Diaminocyclohexane
Chiral diamines are another important class of scaffolds for the synthesis of bidentate phosphine ligands.[5]
Reaction Scheme:
Caption: Synthesis of a chiral bis(aminophosphine) ligand.
Experimental Protocol:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (R,R)-1,2-diaminocyclohexane (1.0 eq) and anhydrous THF.
-
Add triethylamine (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (2.2 eq) in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Filter the reaction mixture through a pad of Celite under an inert atmosphere.
-
Wash the Celite pad with anhydrous THF.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel under an inert atmosphere or by recrystallization.
Characterization: The product should be characterized by ³¹P NMR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Notes: Potential of Furyl-Containing Chiral Ligands in Asymmetric Catalysis
While specific catalytic data for ligands derived directly from this compound is not extensively reported, the unique electronic and steric properties of the bis(2-furyl)phosphino moiety suggest their high potential in various asymmetric transformations. The following are prospective applications based on the performance of structurally related chiral phosphine ligands.
Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium complexes of chiral diphosphine ligands are highly effective catalysts for the asymmetric hydrogenation of prochiral olefins, a key reaction in the synthesis of chiral pharmaceuticals.[6][7] The electron-withdrawing nature of the furyl groups in ligands derived from this compound could enhance the catalytic activity of the rhodium center.
Potential Application: Asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate to produce a precursor of L-DOPA.
Hypothetical Performance:
| Ligand Scaffold | Expected Enantiomeric Excess (ee) |
| (R)-BINOL-derived | High ( >95%) |
| (R,R)-DACH-derived | Moderate to High (80-95%) |
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed AAA is a powerful C-C bond-forming reaction. The outcome of this reaction is highly dependent on the chiral ligand employed. The unique steric environment created by the furyl groups could lead to high levels of enantioselectivity.
Potential Application: Asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate.
Hypothetical Performance:
| Ligand Scaffold | Expected Enantiomeric Excess (ee) |
| (R)-BINOL-derived | High ( >90%) |
| (R,R)-DACH-derived | Moderate to High (75-90%) |
Safety and Handling
Chlorophosphines, including this compound, are corrosive, moisture-sensitive, and air-sensitive compounds. They should be handled under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques.
-
Inhalation: Acutely toxic. Avoid breathing vapors.
-
Skin Contact: Causes severe burns. Wear appropriate personal protective equipment (gloves, lab coat).
-
Eye Contact: Causes serious eye damage. Wear safety goggles or a face shield.
-
Reaction with Water: Reacts violently with water to produce HCl gas.
Always consult the Safety Data Sheet (SDS) before handling.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a novel class of chiral phosphine ligands. Its straightforward synthesis and the modular nature of its reactions with chiral diols and diamines allow for the creation of a diverse ligand library for screening in various asymmetric catalytic reactions. The unique electronic and steric properties imparted by the furyl moieties hold significant promise for achieving high levels of enantioselectivity in key organic transformations, making this precursor a valuable tool for researchers in drug discovery and development.
References
-
Ackermann, L., et al. (2006). Electronic Properties of Furyl Substituents at Phosphorus and Their Influence on 31P NMR Chemical Shifts. Organometallics, 25(23), 5533–5540. Available at: [Link]
-
Pfaltz, A., et al. (2014). Asymmetric Hydrogenation of Furans and Benzofurans with Iridium-Pyridine-Phosphinite Catalysts. Angewandte Chemie International Edition, 53(50), 13845-13849. Available at: [Link]
-
Zijp, E. J., et al. (2005). Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis. Dalton Transactions, (3), 512-517. Available at: [Link]
-
Gierlich, J., et al. (2006). Electronic Properties of Furyl Substituents at Phosphorus and Their Influence on 31P NMR Chemical Shifts. ResearchGate. Available at: [Link]
-
Cabrera, S., et al. (2006). Sulfenylphosphinoferrocenes: Novel planar chiral ligands in enantioselective catalysis. Pure and Applied Chemistry, 78(2), 355-360. Available at: [Link]
-
Feringa, B. L., et al. (2015). Dynamic control of chirality in phosphine ligands for enantioselective catalysis. Nature Communications, 6, 6673. Available at: [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
University of California, Santa Barbara. (n.d.). 31P - NMR Facility. UCSB Chemistry and Biochemistry. Available at: [Link]
-
Pfaltz, A. (2007). Iridium-Catalyzed Asymmetric Hydrogenation of Olefins. Accounts of Chemical Research, 40(12), 1402-1411. Available at: [Link]
-
Tang, W., & Zhang, X. (2008). Rhodium-Catalyzed Asymmetric Hydrogenation. In Privileged Chiral Ligands and Catalysts (pp. 1-37). Wiley-VCH. Available at: [Link]
-
Zijp, E. J., et al. (2005). Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis. PubMed. Available at: [Link]
-
(n.d.). 31-P NMR SPECTROSCOPY. Slideshare. Available at: [Link]
-
Imamoto, T. (2012). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 88(7), 328-344. Available at: [Link]
-
Pfaltz, A., et al. (2012). Asymmetric Hydrogenation Using Rhodium Complexes Generated from Mixtures of Monodentate Neutral and Anionic Phosphorus Ligands. Chemistry – A European Journal, 18(48), 15286-15293. Available at: [Link]
-
Imamoto, T. (2016). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. In P-Chiral Phosphine Ligands in Asymmetric Catalysis (pp. 1-46). Wiley-VCH. Available at: [Link]
-
Al-Masum, M. (1995). Improved preparation of tris-(2-furyl)phosphine. ResearchGate. Available at: [Link]
-
Imamoto, T., et al. (2006). Synthesis and Enantioselectivity of P-Chiral Phosphine Ligands with Alkynyl Groups. Angewandte Chemie International Edition, 45(27), 4512-4515. Available at: [Link]
-
Pàmies, O., & Diéguez, M. (2021). Chiral Bidentate Heterodonor P-P' ligands. In Chiral Ligands (pp. 119-176). CRC Press. Available at: [Link]
-
Toste, F. D., et al. (2022). Chiral Bis-Phosphine Monoxide-Gold(I) Complex Enables Asymmetric Dearomative Cyclization of β-Naphthol Derivatives. Journal of the American Chemical Society, 144(48), 22019-22028. Available at: [Link]
-
Gilliard, R. J., et al. (2024). Bis(bicyclo[1.1.1]pentyl)chlorophosphine as a Precursor for the Preparation of Bis(bicyclo[1.1.1]pentyl)phosphines. Organic Letters. Available at: [Link]
-
Bedford, R. B., et al. (2014). Synthesis and Structure of 1,2-Bis(2,6-dimethylphenylphosphino)ethane: A Missing Member of the Phosphine Family. Organometallics, 33(20), 5769-5780. Available at: [Link]
-
Wikipedia. (n.d.). 1,1′-Bi-2-naphthol. Available at: [Link]
-
Gilliard, R. J., et al. (2024). Bis(bicyclo[1.1.1]pentyl)chlorophosphine as a Precursor for the Preparation of Bis(bicyclo[1.1.1]pentyl)phosphines. PubMed Central. Available at: [Link]
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- 7. application.wiley-vch.de [application.wiley-vch.de]
Mastering the Synthesis of Asymmetric Phosphine Ligands: A Step-by-Step Guide to Using Bis(2-furyl)chlorophosphine in a Glovebox
For researchers, scientists, and drug development professionals engaged in the synthesis of novel phosphine ligands, the precise and safe handling of reactive precursors is paramount. Bis(2-furyl)chlorophosphine is a valuable yet challenging reagent, prized for its role in creating electronically tunable and sterically unique phosphine ligands.[1][2] Its furan moieties introduce distinct electronic properties compared to more common aryl or alkyl phosphines, influencing the catalytic activity of the resulting metal complexes.[2] However, its high reactivity, particularly its sensitivity to air and moisture, necessitates the use of a controlled inert atmosphere, such as a glovebox, for all manipulations.[3]
This in-depth technical guide provides a comprehensive, step-by-step protocol for the safe and effective use of this compound within a glovebox environment. Moving beyond a simple recitation of steps, this document elucidates the rationale behind each procedural choice, ensuring both safety and experimental success.
Understanding the Reagent: Properties and Hazards of this compound
A thorough understanding of the chemical and physical properties of this compound is the foundation of its safe handling. This compound is a highly reactive organophosphorus reagent that serves as a versatile building block in synthetic chemistry.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆ClO₂P | [4] |
| Molecular Weight | 200.56 g/mol | [4] |
| Appearance | Colorless to light yellow liquid or solid | |
| Boiling Point | 102-104 °C at 14 mmHg | [3] |
| Density | 1.287 g/mL at 25 °C | [3] |
| Key Reactivity | Reacts violently with water | [3] |
| Sensitivity | Highly sensitive to air and moisture |
The primary hazard associated with this compound is its violent reaction with water, which releases flammable and toxic gases.[3] It is also corrosive and can cause severe skin burns and eye damage.[5] Therefore, all handling must be conducted under a dry, inert atmosphere.
The Glovebox Environment: Your Fortress Against Reactivity
A glovebox provides a controlled, inert atmosphere (typically nitrogen or argon) that is essential for safely handling air- and moisture-sensitive reagents like this compound. The internal environment of the glovebox should be maintained with low levels of oxygen and water (typically <1 ppm).
Preparing Your Workspace
Before introducing any reagents, ensure the glovebox and all necessary equipment are properly prepared. This proactive approach minimizes the risk of contamination and reaction failure.
Essential Equipment:
-
A certified and properly functioning glovebox.
-
Antechamber for transferring materials.
-
Schlenk flasks and other appropriate glassware, oven-dried and cooled under vacuum.
-
Syringes and needles for liquid transfers.
-
A balance located inside the glovebox.
-
Spatulas, weighing paper, and other necessary utensils.
-
A dedicated waste container for reactive reagents.
-
Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
Workflow for Glovebox Preparation:
Synthesis of an Asymmetric Tertiary Phosphine: A Representative Protocol
The most common application of this compound is the synthesis of tertiary phosphines through nucleophilic substitution of the chloride by an organometallic reagent, such as a Grignard or organolithium reagent.[1][3] This protocol details the synthesis of Bis(2-furyl)phenylphosphine as a representative example.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | C₈H₆ClO₂P | 200.56 | 2.01 g | 10.0 |
| Phenylmagnesium bromide (1.0 M in THF) | C₆H₅MgBr | 181.31 | 10.0 mL | 10.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~100 mL | - |
| Degassed, Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | ~50 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Step-by-Step Experimental Procedure
All steps must be performed inside a glovebox under an inert atmosphere.
-
Preparation of the Chlorophosphine Solution:
-
In a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar, weigh 2.01 g (10.0 mmol) of this compound.
-
Add 20 mL of anhydrous THF to dissolve the chlorophosphine.
-
-
Reaction with Grignard Reagent:
-
In a separate 100 mL oven-dried Schlenk flask, add 10.0 mL (10.0 mmol) of a 1.0 M solution of phenylmagnesium bromide in THF.
-
Cool the Grignard solution to 0 °C using a cold well or a pre-chilled aluminum block inside the glovebox.
-
Slowly add the this compound solution to the cooled Grignard reagent dropwise over 20-30 minutes with vigorous stirring. The addition is exothermic, and maintaining a low temperature is crucial to prevent side reactions.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for at least 2 hours to ensure the reaction goes to completion.
-
-
Quenching the Reaction:
-
Carefully and slowly add 50 mL of degassed, saturated aqueous ammonium chloride solution to the reaction mixture to quench any unreacted Grignard reagent and precipitate magnesium salts. This step should be performed with caution as it can be exothermic.
-
-
Work-up and Extraction (Outside the Glovebox):
-
Seal the Schlenk flask and remove it from the glovebox.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification of the Tertiary Phosphine
The crude product, Bis(2-furyl)phenylphosphine, will likely contain its corresponding phosphine oxide as an impurity due to residual air exposure during the work-up. Purification can be achieved by column chromatography or crystallization.
-
Column Chromatography: Use a silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes). The phosphine is less polar and will elute before the more polar phosphine oxide.
-
Crystallization: Dissolve the crude product in a minimal amount of a hot solvent in which the phosphine has good solubility and the phosphine oxide has poor solubility (e.g., ethanol or a mixture of dichloromethane and hexanes).[6][7][8][9] Allow the solution to cool slowly to promote the formation of pure crystals of the desired phosphine.
Workflow for Tertiary Phosphine Synthesis:
Troubleshooting and Final Considerations
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend the reaction time or perform the reaction at a slightly elevated temperature (e.g., 40 °C). |
| Degradation of Grignard reagent | Use a freshly prepared or titrated Grignard reagent. | |
| Hydrolysis of chlorophosphine | Ensure all glassware and solvents are scrupulously dried. | |
| Product is primarily phosphine oxide | Exposure to air during work-up | Minimize the time the product is exposed to air. Use degassed solvents for the work-up. |
| Incomplete reaction followed by oxidation | Ensure the initial reaction goes to completion before work-up. |
The successful use of this compound hinges on the rigorous exclusion of air and moisture. By adhering to the detailed protocols and understanding the principles behind them, researchers can confidently and safely utilize this versatile reagent to synthesize novel phosphine ligands for a wide range of applications in catalysis and drug discovery.
References
- Sigma-Aldrich. (2025).
- Royal Society of Chemistry. (2020). Organophosphorus Chemistry: Volume 49.
- Clark, J. S., et al. (2017). Trialkylphosphine-Mediated Synthesis of 2-Acyl Furans from Ynenones. Organic Letters, 19(13), 3556-3559.
- Stroganova, T. A., Butin, A. V., Sorotskaya, L. N., & Kul`nevich, V. G. (2002). (Aryl)(2-furyl)alkanes and their derivatives, 20. Synthesis of symmetric bis- and tris(2-furyl)methanes. Chemistry of Heterocyclic Compounds, 38(1), 25-28.
- 2-Furyl Phosphines as Ligands for Transition-Metal-Medi
-
University of Rochester. (2026). How To: Purify by Crystallization. Retrieved from [Link]
- SOP: CRYSTALLIZ
- 1 3.3.
- Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
- ACS Publications. (2024). Bis(bicyclo[1.1.1]pentyl)chlorophosphine as a Precursor for the Preparation of Bis(bicyclo[1.1.1]pentyl)phosphines. Organic Letters.
- National Center for Biotechnology Information. (n.d.). Bis(bicyclo[1.1.1]pentyl)chlorophosphine as a Precursor for the Preparation of Bis(bicyclo[1.1.1]pentyl)phosphines. PubChem.
- European Patent Office. (2023). PROCESSES FOR PURIFYING LIGANDS.
- DTIC. (1979). The Reaction of Phenyllithium with Poly-(Dichlorophosphazene).
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Bis(4-methylphenyl)chlorophosphine using 4-methylphenyllithium.
- BenchChem. (n.d.). An In-depth Technical Guide to P,P-Bis(4-methylphenyl)
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How To [chem.rochester.edu]
- 7. esisresearch.org [esisresearch.org]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: One-Pot Synthesis Procedures Involving Bis(2-furyl)chlorophosphine
Introduction: The Versatility of Bis(2-furyl)chlorophosphine in One-Pot Syntheses
This compound, a bifunctional organophosphorus compound, has emerged as a valuable precursor in the synthesis of a diverse array of phosphine derivatives. Its reactivity, governed by the electrophilic phosphorus center and the labile P-Cl bond, allows for facile nucleophilic substitution, making it an ideal building block for constructing more complex molecules. The furan moieties, with their unique electronic properties, impart distinctive characteristics to the resulting phosphine ligands, influencing their coordination chemistry and catalytic activity.[1] This document provides detailed protocols for the one-pot synthesis of tertiary phosphines and aminophosphines using this compound, designed for researchers in materials science, catalysis, and drug development.
The "one-pot" approach, where sequential reactions are carried out in a single reaction vessel, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. By obviating the need for isolation and purification of intermediates, one-pot syntheses can streamline multi-step processes, leading to higher overall yields and saving valuable time and resources.[2][3]
Core Principles of Reactivity
The synthetic utility of this compound is primarily centered on the nucleophilic substitution at the phosphorus atom. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds) and amines. This fundamental reactivity allows for the introduction of a wide range of organic substituents onto the phosphorus center, thereby enabling the synthesis of a diverse library of phosphine ligands with tailored steric and electronic properties.
The choice of nucleophile and reaction conditions dictates the nature of the final product. The protocols detailed below exemplify two of the most common and useful transformations of this compound into valuable phosphine derivatives.
Application 1: One-Pot Synthesis of Tertiary Phosphines via Grignard Reaction
The reaction of chlorophosphines with Grignard reagents is a cornerstone of organophosphorus chemistry for the formation of P-C bonds.[4][5][6][7][8] This protocol details a one-pot procedure for the synthesis of a mixed tertiary phosphine, (R)P(2-furyl)₂, by reacting this compound with a Grignard reagent.
Experimental Rationale
This one-pot protocol is designed for efficiency and simplicity. The use of a Grignard reagent allows for the clean and high-yielding formation of a carbon-phosphorus bond. The reaction is conducted under an inert atmosphere to prevent the oxidation of the phosphine product and the reaction of the Grignard reagent with atmospheric oxygen and moisture. The choice of anhydrous diethyl ether as a solvent is crucial as it is compatible with the Grignard reagent and facilitates the reaction. The work-up procedure is designed to quench the excess Grignard reagent and remove the magnesium salts, yielding the desired tertiary phosphine.
Detailed Protocol: Synthesis of Phenyl-bis(2-furyl)phosphine
Materials:
-
This compound (1.0 eq)
-
Phenylmagnesium bromide (3.0 M solution in diethyl ether, 1.1 eq)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Schlenk flask and other appropriate glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: Under an inert atmosphere, add this compound (1.0 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar. Dissolve the chlorophosphine in anhydrous diethyl ether (approximately 10 mL per 1 mmol of chlorophosphine).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is to control the exothermicity of the reaction upon addition of the Grignard reagent.
-
Addition of Grignard Reagent: Slowly add phenylmagnesium bromide (1.1 eq) dropwise to the stirred solution of this compound over a period of 15-20 minutes. The formation of a white precipitate (magnesium salts) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 2 hours to ensure complete conversion.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the excess Grignard reagent and any unreacted starting material.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude Phenyl-bis(2-furyl)phosphine can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation.
Expected Results and Characterization
| Product | Yield | Appearance | 31P NMR (CDCl₃) |
| Phenyl-bis(2-furyl)phosphine | 85-95% | Colorless to pale yellow oil | δ ≈ -45 ppm |
The structure and purity of the synthesized tertiary phosphine can be confirmed by NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.
Workflow Diagram
Caption: One-pot synthesis of Phenyl-bis(2-furyl)phosphine.
Application 2: One-Pot Synthesis of Aminophosphines
Aminophosphine ligands are a significant class of compounds in asymmetric catalysis.[9] This protocol outlines a one-pot synthesis of a P-N bonded aminophosphine by reacting this compound with a secondary amine in the presence of a base.
Experimental Rationale
This procedure leverages the nucleophilicity of amines to displace the chloride from the chlorophosphine. A tertiary amine base, such as triethylamine, is included to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. The reaction is performed under an inert atmosphere to prevent oxidation of the phosphine. Anhydrous toluene is a suitable solvent for this transformation. The workup involves filtration to remove the triethylammonium chloride salt followed by removal of the solvent.
Detailed Protocol: Synthesis of N,N-Diethyl-P,P-bis(2-furyl)phosphinous amide
Materials:
-
This compound (1.0 eq)
-
Diethylamine (1.2 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous toluene
-
Schlenk flask and other appropriate glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene (approximately 15 mL per 1 mmol of chlorophosphine).
-
Addition of Amine and Base: To the stirred solution, add triethylamine (1.5 eq) followed by the dropwise addition of diethylamine (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4 hours. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
Filtration: Under an inert atmosphere, filter the reaction mixture through a cannula fitted with a filter frit to remove the triethylammonium chloride salt. Wash the salt with a small amount of anhydrous toluene.
-
Solvent Removal: Combine the filtrate and the washings and remove the solvent under reduced pressure to obtain the crude aminophosphine.
-
Purification: The product is often of sufficient purity for subsequent use. If necessary, it can be purified by vacuum distillation.
Expected Results and Characterization
| Product | Yield | Appearance | 31P NMR (C₆D₆) |
| N,N-Diethyl-P,P-bis(2-furyl)phosphinous amide | >90% | Colorless oil | δ ≈ 80 ppm |
The structure of the aminophosphine can be confirmed by NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.
Workflow Diagram
Caption: One-pot synthesis of an aminophosphine.
Safety Considerations
-
This compound is corrosive and reacts with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Grignard reagents are flammable and react violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under a dry, inert atmosphere.
-
Phosphines are often air-sensitive and can be toxic. Handle all phosphine products under an inert atmosphere.
Conclusion
The one-pot synthesis procedures detailed in these application notes provide efficient and reliable methods for the preparation of valuable tertiary phosphines and aminophosphines from this compound. These protocols are designed to be accessible to researchers with a standard organic synthesis laboratory setup. The resulting phosphine derivatives have potential applications as ligands in homogeneous catalysis, as building blocks in materials science, and as intermediates in the synthesis of biologically active compounds.
References
-
Haque, A., Alenezi, K. M., Moll, H. E., Khan, M. S., & Wong, W. Y. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molecules, 27(13), 4253. [Link]
-
MDPI. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. [Link]
-
Haque, A., Alenezi, K. M., Moll, H. E., Khan, M. S., & Wong, W. Y. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. PubMed, 27(13), 4253. [Link]
-
(2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Lund University. [Link]
-
(n.d.). Tertiary phosphines: preparation and reactivity. Royal Society of Chemistry. [Link]
-
(2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. ResearchGate. [Link]
-
(2021). One-pot synthesis of primary phosphines from white phosphorus. National Institutes of Health. [Link]
-
(n.d.). One-pot synthesis of primary phosphines from white phosphorus. Royal Society of Chemistry. [Link]
- (n.d.).
-
(n.d.). Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis. Royal Society of Chemistry. [Link]
Sources
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- 2. One-pot synthesis of primary phosphines from white phosphorus - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. squ.elsevierpure.com [squ.elsevierpure.com]
- 8. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Managing Bis(2-furyl)chlorophosphine Moisture Sensitivity
Welcome to the technical support center for Bis(2-furyl)chlorophosphine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive and moisture-sensitive reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success and integrity of your experiments. Our approach is rooted in practical, field-proven experience to help you navigate the challenges of working with this compound.
Introduction to this compound
This compound is a valuable organophosphorus compound used in the synthesis of various phosphine ligands, which are crucial in catalysis and the development of novel therapeutics.[1][2][3] Its utility, however, is matched by its significant sensitivity to moisture and air.[4][5] Improper handling can lead to rapid degradation, compromising reaction outcomes and yielding misleading results. This guide will equip you with the knowledge to mitigate these risks effectively.
The primary challenge in working with this compound is its reactivity towards water. Like other chlorophosphines, it readily hydrolyzes to form the corresponding phosphine oxide, rendering it inactive for its intended purpose.[1] This reaction not only consumes the starting material but can also introduce impurities that complicate purification and analysis.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound failed, and I suspect moisture contamination. What are the most likely sources of water?
A1: Moisture can be introduced from several sources. The most common culprits are:
-
Solvents: Even "anhydrous" solvents from commercial suppliers can contain trace amounts of water that are detrimental to the reaction.[6]
-
Glassware: A thin film of adsorbed moisture is present on all laboratory glassware unless rigorously dried.[7][8]
-
Atmosphere: Exposure to the laboratory atmosphere, even briefly, can introduce significant moisture.
-
Starting Materials: Other reagents in your reaction may not be sufficiently dry.
-
Inert Gas: The inert gas supply itself might be contaminated with moisture if not passed through a drying agent.
Q2: What is the visible evidence of this compound degradation due to moisture?
A2: While this compound is a liquid, its hydrolysis product, bis(2-furyl)phosphine oxide, is often a solid. You might observe the formation of a white precipitate or cloudiness in your reaction mixture. A change in the solution's viscosity or the appearance of an oily, insoluble layer can also indicate decomposition. Spectroscopic analysis (e.g., ³¹P NMR) is the most definitive way to identify the formation of the phosphine oxide byproduct.
Q3: How should I properly store this compound to maintain its integrity?
A3: Proper storage is critical. The most effective method is to store it in a sealed ampoule under an inert atmosphere (argon or nitrogen) in a cool, dry place, such as a refrigerator rated for chemical storage.[5][6] If you are using a bottle with a septum-sealed cap, ensure the septum is in good condition and always store the bottle in a desiccator within a glovebox or under a positive pressure of inert gas.
Q4: Can I use nitrogen instead of argon as the inert gas?
A4: For most applications involving this compound, high-purity nitrogen is acceptable. However, argon is denser than air and provides a better protective blanket over the reaction mixture.[6] For highly sensitive reactions or on a very small scale where even minute amounts of contamination can be significant, argon is the preferred choice.[6]
Troubleshooting Guides
This section provides detailed protocols and explanations to address specific issues encountered during experiments with this compound.
Guide 1: Reaction Failure - Low or No Product Yield
Symptom: Your reaction has gone to completion, but analysis (TLC, NMR, etc.) shows a low yield of the desired product and potentially the presence of the hydrolyzed byproduct.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting inconsistent reaction results.
Detailed Steps & Explanations:
-
Check the Age and Handling of this compound: Older batches or bottles that have been opened multiple times are more likely to have degraded. If possible, use a freshly opened bottle or a newly synthesized batch.
-
Compare Solvent Batches: If you are using different bottles of a commercially "anhydrous" solvent, their actual water content may vary. It is best practice to purify a larger batch of solvent and use it for a series of related experiments. [9]
-
Verify Temperature Control: Many reactions involving organophosphorus reagents are temperature-sensitive. Ensure your temperature monitoring and control systems are accurate and consistent between runs.
-
Standardize Reagent Addition Rate: The rate at which you add this compound or other reagents can affect local concentrations and reaction kinetics. For highly exothermic or fast reactions, slow and controlled addition using a syringe pump is recommended to ensure reproducibility.
Data Presentation: Solvent Drying Agents
The choice of drying agent is crucial for preparing anhydrous solvents. The table below summarizes common drying agents and their compatibility.
| Drying Agent | Compatible Solvents | Incompatible Solvents | Notes |
| Sodium/Benzophenone | Ethers (THF, Dioxane), Aromatic Hydrocarbons (Toluene, Benzene), Alkanes (Hexane) | Halogenated Solvents, Esters, Ketones, Alcohols | The blue/purple color of the benzophenone ketyl radical is a visual indicator of anhydrous conditions. [10] |
| Calcium Hydride (CaH₂) | Alkanes, Aromatic Hydrocarbons, Ethers, Amines, Halogenated Solvents | Protic Solvents (Alcohols, Water), Acids | Reacts with water to produce hydrogen gas. Ensure proper venting. |
| Phosphorus Pentoxide (P₄O₁₀) | Alkanes, Halogenated Solvents, Aromatic Hydrocarbons | Alcohols, Ketones, Amines, Ethers (can cause polymerization) | A very powerful drying agent, but can be difficult to handle. |
| Molecular Sieves (3Å or 4Å) | Most organic solvents | - | Must be activated by heating under vacuum before use. Good for pre-drying or for use in solvent purification systems. [6] |
References
- Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh.
- Tips and Tricks for the Lab: Air-Sensitive Techniques (4). (2013). ChemistryViews.
- Hints for Handling Air-Sensitive Materials. (2020).
- The use of alternative solvent purification techniques. (n.d.). American Chemical Society.
- Handling Air-Sensitive Reagents. (n.d.). Technical Bulletin AL-134.
- Hydrolysis of chlorophosphine ligands on pl
- How Can You Purify Solvents for Laboratory Use? (2025). Chemistry For Everyone - YouTube.
- Detailed Methods for Drying and Purifying Common Organic Solvents in the Labor
- Moisture Sensitivity Definition - Organic Chemistry Key Term. (n.d.). Fiveable.
- This compound. (n.d.). ECHEMI.
- Chlorodiphenylphosphine. (n.d.). Wikipedia.
- How To: Troubleshoot a Reaction. (n.d.). Department of Chemistry : University of Rochester.
- Performing Sensitive Reactions without a Schlenk Line. (2024). Chemistry LibreTexts.
- In-Depth Technical Guide to the Safe Handling and Storage of Bis(diisopropylamino)chlorophosphine. (n.d.). Benchchem.
- Chemistry of Chloromethylphosphinic Acid. I. Preparation and Alkaline Hydrolysis. (n.d.). Journal of the American Chemical Society.
- Bis(bicyclo[1.1.1]pentyl)chlorophosphine as a Precursor for the Preparation of Bis(bicyclo[1.1.1]pentyl)phosphines. (n.d.). PMC - NIH.
- Bis(2-furyl)phosphine chloride. (n.d.). Alfa Chemistry.
- Bis(bicyclo[1.1.1]pentyl)chlorophosphine as a Precursor for the Preparation of Bis(bicyclo[1.1.1]pentyl)phosphines. (2024).
- Synthesis of Phosphinic Amides from Chlorophosphines and Hydroxyl Amines via P(III) to P(V) Rearrangement. (2023). Organic Chemistry Portal.
- The Hydrolysis of Phosphinates and Phosphon
- This compound. (n.d.). Zibo Hangyu Biotechnology Development Co., Ltd.
- Bis(2-furyl)phosphine. (n.d.). PubChem - NIH.
- bis(2-Furyl)chlorophosphi. (n.d.). 나비엠알오.
- Reactions of Benzyl Phosphine Oxide/Sulfide with (COCl)2: Synthesis of Novel Acyl Chloride-Substituted Chlorophosphonium Ylides. (n.d.).
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- 8. ehs.umich.edu [ehs.umich.edu]
- 9. acs.org [acs.org]
- 10. youtube.com [youtube.com]
Common impurities in Bis(2-furyl)chlorophosphine and their removal
Technical Support Center: Bis(2-furyl)chlorophosphine
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide you with in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions regarding the purity and handling of this versatile organophosphorus reagent. As a trivalent phosphorus (P-III) compound, this compound is highly reactive and susceptible to degradation, which can significantly impact experimental outcomes. This document provides the expertise needed to identify, mitigate, and remove common impurities, ensuring the integrity of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by users of this compound.
Question 1: My bottle of this compound, which should be a liquid, has developed a white precipitate or become viscous. What is this substance and is the reagent still usable?
Answer: The white solid or increased viscosity is almost certainly due to the formation of Bis(2-furyl)phosphine oxide . The trivalent phosphorus center in your chlorophosphine is highly susceptible to reaction with atmospheric oxygen (oxidation) and water (hydrolysis).[1] Both degradation pathways ultimately lead to the same pentavalent P(V) phosphine oxide impurity.
Using the reagent in this state is strongly discouraged. The phosphine oxide is generally unreactive in synthetic applications where the chlorophosphine is intended to function as a nucleophile or a ligand precursor.[1] Its presence effectively lowers the concentration of your active reagent, leading to inaccurate stoichiometry, reduced reaction yields, and the introduction of a significant impurity that can complicate the purification of your target molecule.
Question 2: How can I definitively assess the purity of my this compound?
Answer: The most powerful and recommended technique is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy .[1][2] This method provides a clear and quantitative view of the phosphorus-containing species in your sample.
-
This compound (P-III): You should observe a sharp singlet in the characteristic region for chlorophosphines.
-
Bis(2-furyl)phosphine oxide (P-V): This impurity will appear as a distinct singlet at a significantly different chemical shift, typically in the range expected for phosphine oxides.
For volatile impurities, such as residual solvents from synthesis (e.g., THF, hexanes), Gas Chromatography-Mass Spectrometry (GC-MS) is an effective analytical method.[3][4][5]
Question 3: What are the ideal storage and handling conditions to maintain the integrity of this compound?
Answer: Strict adherence to inert atmosphere techniques is non-negotiable. The core principle is to prevent contact with air and moisture at all times.
-
Storage: The compound must be stored in a tightly sealed container, preferably a Schlenk flask with a high-vacuum Teflon valve, under a dry, inert atmosphere (high-purity argon or nitrogen).[1] Store the container in a cool, dark location such as a laboratory refrigerator or freezer, away from heat and light. Before opening, always allow the container to warm to room temperature to prevent condensation of atmospheric moisture on the cold surfaces.[1]
-
Handling: All manipulations, including transfers and aliquoting, should be performed using standard Schlenk line or glovebox techniques. Use dry, degassed solvents for any dilutions.
Question 4: My reaction yield is significantly lower than expected. Could impurities in the this compound be the cause?
Answer: Yes, this is a very likely cause. If a portion of your starting material has converted to the corresponding phosphine oxide, the actual molar quantity of the active chlorophosphine is lower than what you calculated based on weight or volume. This leads to an incorrect reagent stoichiometry, incomplete conversion of your substrate, and consequently, a lower yield of the desired product.
Part 2: Troubleshooting Guide & Purification Protocols
This section provides actionable protocols for purifying this compound and ensuring its proper handling during your experiments.
Issue: Presence of Non-Volatile Impurities (Bis(2-furyl)phosphine oxide)
The most effective method for removing the high-boiling phosphine oxide and other non-volatile impurities from the liquid chlorophosphine is vacuum distillation.[6][7][8] this compound has a reported boiling point of 102-104°C at 14 mmHg, making it amenable to this technique.[9]
Causality: This procedure separates compounds based on differences in their boiling points. Under reduced pressure, the boiling point of the desired chlorophosphine is lowered to a temperature that avoids thermal decomposition, while the non-volatile phosphine oxide impurity remains in the distillation flask.
Equipment:
-
Schlenk line with high-vacuum pump and pressure gauge
-
Dry, clean distillation apparatus (short-path or Vigreux column) with vacuum-jacketed condenser
-
Heating mantle with stirrer
-
Dry ice/acetone or liquid nitrogen cold trap
-
Pre-dried collection flasks (Schlenk flasks)
Procedure:
-
System Preparation: Assemble the distillation apparatus and flame-dry all glassware under vacuum. Allow the system to cool to room temperature under a positive pressure of inert gas (argon or nitrogen).
-
Transfer: Transfer the impure this compound to the distillation flask using a cannula under a positive flow of inert gas. Add a magnetic stir bar.
-
Evacuate and Heat: Ensure the cold trap is filled. Slowly and carefully evacuate the system. Once a stable vacuum is achieved (e.g., <1 mmHg), begin stirring and gently heat the distillation flask.
-
Distillation: Collect any low-boiling fractions (e.g., residual solvent) in a separate initial receiving flask. As the temperature rises, the pure this compound will begin to distill. Collect the main fraction in a clean, pre-weighed Schlenk flask.
-
Completion: Once the distillation is complete, discontinue heating and allow the system to cool. Backfill the entire apparatus with inert gas before disconnecting the collection flask.
-
Storage: Seal the collection flask containing the purified product and store it immediately under the proper conditions described in the FAQ section.
Part 3: Data and Process Visualization
Table 1: Common Impurities and Identification
| Impurity Name | Chemical Structure | Source | Primary Identification Method | Typical ³¹P NMR Region | Removal Method |
| Bis(2-furyl)phosphine oxide | C₈H₇O₃P | Oxidation/Hydrolysis | ³¹P NMR Spectroscopy | +20 to +50 ppm | Vacuum Distillation |
| 2-Furyl-dichlorophosphine | C₄H₃Cl₂OP | Incomplete Synthesis | ³¹P NMR, GC-MS | Varies (P-III halide region) | Fractional Distillation |
| Phosphorus trichloride | PCl₃ | Unreacted Starting Material | ³¹P NMR, GC-MS | ~ +220 ppm | Vacuum Distillation |
| Residual Solvents (THF, Hexane) | Varies | Synthesis/Workup | ¹H NMR, GC-MS | N/A | Vacuum Transfer/Distillation |
Diagrams
Caption: Degradation of active P(III) chlorophosphine to inactive P(V) oxide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview [cwejournal.org]
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- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bis(bicyclo[1.1.1]pentyl)chlorophosphine as a Precursor for the Preparation of Bis(bicyclo[1.1.1]pentyl)phosphines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
Technical Support Center: Optimizing Catalysis with Furyl Phosphine Ligands
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals utilizing furyl phosphine ligands in catalysis. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during experimental work. By understanding the unique electronic and steric properties of these ligands, you can unlock their full potential in your catalytic transformations.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you might encounter in the lab, offering explanations grounded in mechanistic principles and actionable protocols to resolve them.
Question 1: My reaction is sluggish or shows no conversion. What are the likely causes when using a furyl phosphine ligand like Tri(2-furyl)phosphine (TFP)?
Answer:
Low or no catalytic activity when using furyl phosphine ligands often traces back to their unique electronic profile or suboptimal reaction setup. Furyl phosphines, such as tri(2-furyl)phosphine (TFP), are known to be weaker σ-donors and better π-acceptors compared to their triphenylphosphine counterparts.[1] This is due to the electron-withdrawing nature of the furan ring.[2]
Possible Causes & Solutions:
-
Inefficient Oxidative Addition: The first step in many cross-coupling cycles, oxidative addition, can be slow if the palladium(0) center is not sufficiently electron-rich. Because furyl phosphines are less electron-donating than common alkyl or aryl phosphines, this step can be a bottleneck, especially with less reactive electrophiles like aryl chlorides.
-
Solution A: Increase Catalyst Loading: As a first step, a modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can increase the concentration of the active catalytic species.
-
Solution B: Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the oxidative addition step. Incrementally increase the temperature by 10-20 °C and monitor the reaction progress.
-
Solution C: Consider a More Electron-Rich Co-Ligand (Ligand Mixing): While seemingly counterintuitive, adding a small amount of a more electron-rich phosphine (e.g., a Buchwald-type biaryl phosphine) alongside the furyl phosphine can sometimes generate a more active catalytic species in situ. This is an advanced technique and should be approached with caution.
-
-
Catalyst Pre-activation Issues: If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient. The choice of reducing agent or pre-activation protocol is critical.
-
Solution: Implement a Catalyst Pre-activation Protocol. A highly effective method involves the water-mediated preactivation of Pd(OAc)₂.[3] This protocol is particularly useful for generating highly active catalysts with dialkylbiarylphosphine ligands and can be adapted for furyl phosphines.
Experimental Protocol 1: Water-Mediated Pre-activation of Pd(OAc)₂
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%) and the furyl phosphine ligand (e.g., 0.02-0.04 mmol, 2-4 mol%).
-
Add the reaction solvent (e.g., 1,4-dioxane or toluene, ~1 mL per mmol of substrate).
-
Add deionized, degassed water (4 mol% relative to Pd).
-
Heat the mixture for 1-2 minutes at 80-100 °C. A color change (e.g., from pale yellow to a darker brown or black) often indicates the formation of the active Pd(0) species.[3]
-
Cool the mixture to the desired reaction temperature.
-
Add the remaining reagents (substrate, coupling partner, base) to the pre-activated catalyst mixture.
-
-
Improper Handling of Air-Sensitive Reagents: Although some phosphine ligands are marketed as "air-stable," many, especially electron-rich variants, are susceptible to oxidation.[4][5] The resulting phosphine oxide can act as a ligand poison, halting the catalytic cycle.
-
Solution: Employ Rigorous Inert Atmosphere Techniques.
-
Storage: Store furyl phosphine ligands under an inert atmosphere (e.g., in a glovebox or a desiccator flushed with argon).[6]
-
Handling: Weigh and transfer the ligand quickly, minimizing exposure to air. For highly sensitive reactions, use a glovebox for all manipulations.[6][7]
-
Solvent Degassing: Ensure all solvents are thoroughly degassed by sparging with an inert gas (e.g., argon for 20-30 minutes) or by using several freeze-pump-thaw cycles.[8][9]
-
-
Question 2: I'm observing significant formation of homocoupling byproducts from my boronic acid starting material. How can I suppress this side reaction?
Answer:
Homocoupling of boronic acids (or their esters) is a common side reaction in Suzuki-Miyaura couplings, often exacerbated by the presence of oxygen.[8] The resulting biaryl impurity can complicate purification.
Possible Causes & Solutions:
-
Presence of Oxygen: Trace amounts of oxygen can promote the oxidative homocoupling of the boronic acid.
-
Solution: Thorough Degassing. This is the most critical factor. Ensure your reaction vessel, solvents, and reagents are rigorously deoxygenated before the addition of the palladium catalyst. Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.[8]
-
-
Slow Transmetalation/Reductive Elimination: If the desired cross-coupling pathway is slow, the competing homocoupling pathway can become more prominent.
-
Solution A: Choice of Base and Solvent: The choice of base is crucial. For delicate substrates, milder bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH or KOH, which can accelerate boronic acid decomposition. The solvent system (e.g., dioxane/water, toluene) also plays a key role and may need optimization.[10][11]
-
Solution B: Adjust Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is common practice, but a very large excess can sometimes lead to more homocoupling.[8] If homocoupling is severe, try reducing the excess to 1.1 equivalents.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common issues in furyl phosphine-catalyzed reactions.
Caption: A step-by-step decision tree for troubleshooting catalysis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key differences between 2-furyl and 3-furyl phosphine ligands? The position of the phosphorus substituent on the furan ring influences its electronic properties. A 2-furyl group is generally considered more electron-withdrawing than a 3-furyl group due to the proximity of the phosphorus atom to the ring oxygen.[2] This means P(2-furyl)₃ is a weaker σ-donor than P(3-furyl)₃, which can affect catalyst activity and stability.
Q2: Can I use standard Buchwald or Hartwig conditions with furyl phosphine ligands? While the general principles of cross-coupling apply, direct substitution of a highly electron-rich Buchwald ligand (like SPhos or XPhos) with a furyl phosphine may require re-optimization.[8][12] Due to the less donating nature of furyl phosphines, you may need higher temperatures, longer reaction times, or a different choice of base to achieve comparable yields.
Q3: How do I monitor the progress of my reaction effectively? Thin-Layer Chromatography (TLC) is a quick and easy method for qualitative monitoring. For quantitative analysis and to check for the formation of byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.[10] Taking aliquots from the reaction mixture under an inert atmosphere at regular intervals (e.g., every 1-2 hours) will provide a clear reaction profile.
Q4: My furyl phosphine ligand is a solid. What is the best way to handle and dispense it? For air-sensitive solid phosphines, a glovebox is the ideal environment for storage and weighing.[6] If a glovebox is unavailable, minimize air exposure by quickly weighing the solid and immediately closing the container. Purging the container with argon or nitrogen before sealing can help preserve the ligand's integrity.[6] For routine use, preparing a stock solution in an anhydrous, degassed solvent (e.g., toluene or dioxane) inside a glovebox or using Schlenk techniques is a highly reliable method.[6] This solution can then be dispensed via syringe.
Section 3: Understanding Ligand Properties
A fundamental understanding of ligand properties is crucial for rational catalyst design and optimization. The electronic and steric characteristics of phosphine ligands are often quantified using Tolman parameters.
The Role of Steric and Electronic Effects
The success of a phosphine ligand in a catalytic cycle depends on a fine balance between its steric bulk and its electronic properties.[5][13][14]
-
Electronic Effects: Govern the electron density at the metal center. Electron-donating ligands (like alkylphosphines) make the metal center more nucleophilic, which generally accelerates the oxidative addition step.[15][16] Electron-withdrawing ligands (like furyl phosphines) make the metal more electrophilic.
-
Steric Effects: The size of the ligand (its "bulk") influences the coordination number of the metal, the bond angles, and the rate of reductive elimination. Bulky ligands often promote the final reductive elimination step, which is crucial for catalyst turnover.[13][15][17]
Data Presentation: Comparative Ligand Parameters
The table below compares Tri(2-furyl)phosphine (TFP) to other common phosphine ligands. The Tolman Electronic Parameter (TEP) is derived from the A₁ C-O stretching frequency of Ni(CO)₃L complexes; a higher value indicates a less electron-donating (more π-accepting) ligand. The Tolman Cone Angle (θ) measures the ligand's steric bulk.
| Ligand | Tolman Electronic Parameter (TEP) (cm⁻¹) | Tolman Cone Angle (θ) (°) | General Characteristics |
| P(t-Bu)₃ | 2056.1[14] | 182[14] | Very Bulky, Very Electron-Donating |
| PCy₃ | 2056.4[14] | 170[14] | Bulky, Very Electron-Donating |
| PPh₃ | 2068.9[14] | 145[14] | Moderately Bulky, Weakly Donating |
| P(2-furyl)₃ | ~2070 (estimated) | ~140 (estimated) | Moderately Bulky, Electron-Withdrawing |
| P(OPh)₃ | 2085.3 | 128 | Less Bulky, Strongly π-Accepting |
Ligand Property Relationship Diagram
This diagram illustrates how ligand properties influence key steps in a typical cross-coupling catalytic cycle.
Caption: Influence of ligand sterics and electronics on catalytic steps.
References
-
Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. Retrieved from [Link]
-
Pye, D. R., et al. (2014). Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles. Organometallics, 33(22), 6645-6656. Retrieved from [Link]
-
Reddit. (2015). how to deal with an air sensitive solid? r/chemistry. Retrieved from [Link]
-
ResearchGate. (2025). 2-Furyl Phosphines as Ligands for Transition-Metal-Mediated Organic Synthesis. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Electron-Rich Phosphines in Organic Synthesis II. Catalytic Applications. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Supported Binuclear Gold Phosphine Complexes as CO Oxidation Catalysts: Insights into the Formation of Surface‐Stabilized Au Particles. NIH. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Wiley Online Library. (n.d.). A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. Retrieved from [Link]
-
Detz, R. J., et al. (2006). Electronic Properties of Furyl Substituents at Phosphorus and Their Influence on 31P NMR Chemical Shifts. The Journal of Organic Chemistry, 71(23), 8943-8951. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. Retrieved from [Link]
-
LinkedIn. (n.d.). Optimizing Cross-Coupling Reactions with Advanced Phosphine Ligands. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.9: Phosphines. Retrieved from [Link]
-
Mao, Y., & Mathey, F. (2011). The Conversion of Furans Into Phosphinines. Chemistry – A European Journal, 17(38), 10745-10751. Retrieved from [Link]
-
van der Vlugt, J. I. (2011). Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. Dalton Transactions, 40(1), 51-62. Retrieved from [Link]
-
ProQuest. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
-
Gessner Group. (n.d.). Phosphine ligands and catalysis. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews, 50(6), 3929-3966. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. NIH. Retrieved from [Link]
-
ResearchGate. (2025). New insights into steric and electronic effects in a series of phosphine ligands from the perspective of local quantum similarity using the Fukui function. ResearchGate. Retrieved from [Link]
-
YouTube. (2024). Ligand design for cross-couplings: phosphines. Retrieved from [Link]
-
National Institutes of Health. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. NIH. Retrieved from [Link]
-
National Institutes of Health. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. NIH. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. NIH. Retrieved from [Link]
-
Organic Syntheses. (2007). Working with Hazardous Chemicals. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. NIH. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Retrieved from [Link]
-
PubMed. (n.d.). Regiochemical effects of furan substitution on the electronic properties and solid-state structure of partial fused-ring oligothiophenes. Retrieved from [Link]
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. Retrieved from [Link]
- Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348.
-
Cardiff University. (n.d.). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. ORCA. Retrieved from [Link]
-
ACS Publications. (2021). Phosphorus-Based Catalysis. ACS Central Science. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2023). Ligand Decomposition during Nanoparticle Synthesis: Influence of Ligand Structure and Precursor Selection. ResearchGate. Retrieved from [Link]
-
Li, X. (2024). Late-Stage Diversification of Phosphines by C–H Activation: A Robust Strategy for Ligand Design and Preparation. ACS Publications. Retrieved from [Link]
-
PubMed. (2024). Late-Stage Diversification of Phosphines by C-H Activation: A Robust Strategy for Ligand Design and Preparation. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
- 5. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
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- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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- 17. nbinno.com [nbinno.com]
Technical Support Center: Troubleshooting Reactions with Bis(2-furyl)chlorophosphine
Welcome to the technical support center for Bis(2-furyl)chlorophosphine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile reagent. Here, we address common challenges and provide actionable, field-tested solutions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
This compound is an organophosphorus compound featuring a central phosphorus atom bonded to two furan rings and one chlorine atom. Its unique electronic and steric properties, derived from the furan moieties, make it a valuable precursor for synthesizing specialized phosphine ligands. These ligands are subsequently used in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, where they can offer unique reactivity and selectivity profiles.
Q2: My reaction with this compound failed to yield the desired product. What are the most common initial checks I should perform?
When a reaction fails, a systematic approach to troubleshooting is crucial. Start by verifying the integrity of your starting materials and the reaction setup.
-
Reagent Quality: Confirm the purity of your this compound. It is highly sensitive to moisture and air, which can lead to its degradation.
-
Solvent and Atmosphere: Ensure your solvent is anhydrous and the reaction was conducted under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Temperature Control: Verify that the reaction was maintained at the correct temperature throughout the experiment.
The following flowchart outlines a basic troubleshooting workflow for failed reactions.
Caption: Hydrolysis of this compound.
Problem 2: Formation of multiple unidentified byproducts.
The appearance of multiple spots on a TLC plate or several peaks in a GC-MS analysis suggests side reactions are occurring. The furan rings themselves can be susceptible to certain reaction conditions.
Possible Cause 1: Furan Ring Opening or Decomposition
Under strongly acidic or basic conditions, or in the presence of certain Lewis acids, the furan rings can undergo ring-opening or other decomposition pathways.
Troubleshooting Steps:
-
pH Control: If possible, maintain the reaction mixture at a neutral pH. If a base is required, consider using a milder, non-nucleophilic base.
-
Temperature Management: Avoid excessive heating, as this can promote decomposition. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Protecting Groups: In complex syntheses, it may be necessary to consider alternative strategies where the furan-containing phosphine is introduced at a different stage.
Possible Cause 2: Reaction with the Solvent
Certain solvents can react with chlorophosphines, especially at elevated temperatures. For example, ethereal solvents like THF can be cleaved by strong Lewis acids.
Troubleshooting Steps:
-
Solvent Choice: Select a robust, non-reactive solvent. Toluene, hexane, or dichloromethane are often good choices, depending on the specific reaction.
-
Reaction Time: Minimize the reaction time to reduce the opportunity for side reactions to occur. Monitor the reaction progress closely by TLC or GC and quench it as soon as the starting material is consumed.
Table 1: Recommended Solvents and Temperature Ranges
| Solvent | Boiling Point (°C) | Typical Reaction Temperature Range (°C) | Notes |
| Toluene | 111 | -20 to 110 | Good for a wide range of temperatures; inert. |
| Hexane | 69 | -78 to 60 | Non-polar; suitable for organometallic reagents. |
| Dichloromethane | 40 | -78 to 40 | Polar aprotic; can be reactive with strong nucleophiles. |
| Diethyl Ether | 35 | -78 to 35 | Can be cleaved by strong acids/bases. Use with caution. |
Problem 3: Difficulty in purifying the final phosphine product.
The desired phosphine product may be air-sensitive or difficult to separate from byproducts.
Possible Cause 1: Oxidation of the Product
Tertiary phosphines, especially those with electron-rich heterocyclic rings like furan, are prone to oxidation to the corresponding phosphine oxide during workup and purification.
Troubleshooting Steps:
-
Degassed Solvents: Use degassed solvents for the workup and chromatography to minimize exposure to oxygen.
-
Inert Atmosphere Chromatography: If possible, perform column chromatography under an inert atmosphere.
-
Schlenk Techniques: Employ Schlenk line techniques throughout the purification process to handle the product in an oxygen-free environment.
Possible Cause 2: Co-elution with Byproducts
The polarity of the desired product might be very similar to that of the byproducts, making chromatographic separation challenging.
Troubleshooting Steps:
-
Alternative Purification Methods: Consider other purification techniques such as distillation under reduced pressure (if the product is thermally stable) or recrystallization.
-
Solvent System Optimization: Systematically screen different solvent systems for column chromatography to find one that provides better separation.
-
Derivatization: In some cases, it may be possible to temporarily derivatize the phosphine to alter its polarity, facilitate purification, and then remove the derivatizing group.
Experimental Protocol: A General Procedure for the Synthesis of a Tertiary Phosphine using this compound
This protocol provides a general guideline. The specific nucleophile, stoichiometry, and reaction conditions should be optimized for your particular substrate.
-
Preparation:
-
Oven-dry all glassware and allow it to cool under a stream of dry argon or nitrogen.
-
Prepare a solution of this compound (1.0 eq.) in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar.
-
Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).
-
-
Reaction:
-
Slowly add the nucleophile (e.g., an organolithium or Grignard reagent, 1.0-1.1 eq.) to the stirred solution of the chlorophosphine.
-
If the nucleophile is an alcohol or amine, add a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) to the reaction mixture before adding the nucleophile.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or ³¹P NMR).
-
-
Workup:
-
Quench the reaction by the slow addition of a degassed saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with degassed toluene.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a degassed solvent system (e.g., hexane/ethyl acetate) or by another appropriate method.
-
Note: All steps should be performed under a strictly inert atmosphere.
References
- This guide is a synthesis of established principles in organophosphorus chemistry and best practices for handling air- and moisture-sensitive reagents.
Technical Support Center: Navigating the Reactivity of Chlorophosphines
Welcome to the technical support center for chlorophosphine chemistry. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet highly reactive reagents. My aim is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. Chlorophosphines are invaluable synthetic intermediates, but their sensitivity to atmospheric conditions can lead to frustrating side reactions, impacting yield and purity. This guide will equip you to anticipate and mitigate these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing a diagnosis and actionable solutions based on established chemical principles.
Issue 1: A white precipitate forms in my chlorophosphine reagent bottle upon storage or during my reaction setup.
Question: I opened a new bottle of chlorodiphenylphosphine, and I've noticed a white solid forming. What is this, and is my reagent still usable?
Answer: The white solid is almost certainly the corresponding phosphine oxide, in this case, diphenylphosphine oxide.[1] This is a classic sign of degradation due to exposure to oxygen or moisture. The trivalent phosphorus (P(III)) center in chlorophosphines is highly susceptible to oxidation to the more stable pentavalent (P(V)) state.[1]
-
Causality: This oxidation can be initiated by atmospheric oxygen. Alternatively, hydrolysis from ambient moisture can form a phosphinous acid intermediate, which is then rapidly oxidized.[1][2]
-
Immediate Action: While the presence of a small amount of phosphine oxide may not completely inhibit your reaction, it will reduce the effective concentration of your chlorophosphine and can complicate purification. For reactions sensitive to impurities, it is best to purify the chlorophosphine by distillation before use.[3]
-
Preventative Protocol:
-
Strict Inert Atmosphere: Always handle chlorophosphines under a dry, inert atmosphere, such as nitrogen or argon, using either a glovebox or Schlenk line techniques.[4][5][6][7]
-
Proper Storage: Store chlorophosphines in a tightly sealed container, preferably a Schlenk flask or an amber glass bottle with a secure septum, in a cool, dry, and dark place.[1][8] The amber glass protects the compound from light, which can accelerate degradation.[1]
-
Inert Gas Blanket: Before drawing the reagent from the bottle, ensure the headspace is purged with an inert gas.[4][9]
-
Issue 2: My reaction yield is consistently low, and I'm isolating a significant amount of a polar, phosphorus-containing byproduct.
Question: I'm attempting a nucleophilic substitution on a chlorophosphine, but my yields are poor, and I keep isolating a byproduct that appears to be a phosphinic acid or a related species. What's going wrong?
Answer: This is a strong indication of hydrolysis. Chlorophosphines react readily with water to form phosphinous acids, which can then undergo further reactions.[2] This not only consumes your starting material but also introduces acidic byproducts that can catalyze other unwanted side reactions.
-
Causality: The P-Cl bond is highly susceptible to nucleophilic attack by water.[10][11][12] This hydrolysis can occur from residual moisture in your glassware, solvents, or even from the inert gas if it is not sufficiently dry.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected hydrolysis.
-
Detailed Protocols for Avoiding Hydrolysis:
-
Glassware Preparation: All glassware must be rigorously dried before use. This can be achieved by oven-drying at >120 °C for several hours or by flame-drying under vacuum.[5][13] Allow the glassware to cool to room temperature under a stream of dry inert gas or in a desiccator.
-
Solvent Purification: Use freshly distilled, anhydrous solvents. Solvents can be dried using appropriate drying agents (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons) and distilled under an inert atmosphere.[13] For highly sensitive reactions, it is advisable to degas the solvent using freeze-pump-thaw cycles to remove dissolved oxygen and moisture.[5][14]
-
Reagent Handling: Transfer anhydrous solvents and liquid reagents using dry syringes or cannulas under a positive pressure of inert gas.[4][5][15] For solid reagents, use a solid addition tube or perform the addition within a glovebox.[4]
-
Issue 3: My NMR analysis shows multiple phosphorus-containing species, suggesting a scrambling of substituents.
Question: I'm trying to synthesize a mixed chlorophosphine (R¹R²PCl), but my ³¹P NMR spectrum is complex, with signals that could correspond to R¹₂PCl and R²₂PCl. Why is this happening?
Answer: You are likely observing a redistribution or disproportionation reaction.[2][16] In the presence of Lewis acid catalysts (which can be generated in situ from impurities) or at elevated temperatures, chlorophosphines can exchange their substituents, leading to a mixture of products.[2]
-
Causality: This scrambling occurs via a complex equilibrium process. For instance, two molecules of a dichlorophenylphosphine (PhPCl₂) can redistribute to form chlorodiphenylphosphine (Ph₂PCl) and phosphorus trichloride (PCl₃).[2] This is a common industrial synthesis route but is often an undesired side reaction in laboratory-scale synthesis of specific chlorophosphines.
-
Mitigation Strategies:
-
Temperature Control: Perform your reaction at the lowest temperature that allows for a reasonable reaction rate. Redistribution reactions often have a higher activation energy than the desired substitution reaction.
-
Purification of Starting Materials: Ensure your starting materials are pure and free from acidic impurities that could catalyze scrambling.
-
Stoichiometry Control: In syntheses starting from PCl₃, carefully controlling the stoichiometry of the organometallic reagent (e.g., Grignard or organolithium) is crucial to minimize the formation of mixed-substituent phosphines.[13] Slow, dropwise addition of the nucleophile at low temperatures is recommended.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to handle and transfer chlorophosphines?
A1: The gold standard for handling air- and moisture-sensitive reagents like chlorophosphines is to use either a glovebox with a controlled inert atmosphere (<1 ppm O₂ and H₂O) or a Schlenk line.[4][5][6][7] A Schlenk line allows for the manipulation of reagents in glassware under vacuum or a positive pressure of an inert gas like nitrogen or argon.[5][14] Liquid transfers should be performed with gas-tight syringes that have been purged with inert gas.[5][17]
Q2: Can I use a nitrogen-filled balloon instead of a Schlenk line?
A2: For less sensitive applications, a nitrogen-filled balloon can provide a positive pressure of inert gas and may be sufficient.[9][18] However, this method is more susceptible to contamination from the surrounding atmosphere compared to a Schlenk line. For highly sensitive chlorophosphines or reactions that require long reaction times, a Schlenk line or glovebox is strongly recommended to ensure a consistently inert environment.[4][5]
Q3: My chlorophosphine has a slight yellow tint. Is it still good to use?
A3: A pale yellow color can be common for some chlorophosphines, such as chlorodiphenylphosphine, and does not necessarily indicate significant decomposition.[3] However, a pronounced color change, or the presence of precipitates, is a sign of degradation. When in doubt, it is best to purify the reagent by vacuum distillation. A ³¹P NMR spectrum can definitively assess the purity by showing the characteristic P(III) signal and the absence of P(V) oxide species.[1]
Q4: How do I properly quench a reaction containing a chlorophosphine?
A4: Chlorophosphines and their reaction mixtures should be quenched carefully. A common method is to slowly add the reaction mixture to a stirred, cooled solution of a proton source, such as isopropanol or a saturated aqueous solution of sodium bicarbonate. This should be done in a fume hood, as the hydrolysis of unreacted chlorophosphine will produce HCl. Do not quench with water directly, as the reaction can be vigorous.[11][19]
Q5: What are the primary safety concerns when working with chlorophosphines?
A5: Chlorophosphines are corrosive and can cause severe skin burns and eye damage.[7][10] They are also lachrymatory (induce tears).[3][10] Inhalation can cause damage to the respiratory tract.[10] Furthermore, they react violently with water, releasing toxic gases.[8][11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[7][8][11]
Data and Protocols
Table 1: Solvent Compatibility and Drying Agents
| Solvent | Compatibility | Recommended Drying Agent | Notes |
| Tetrahydrofuran (THF) | Good | Sodium/Benzophenone | Distill immediately before use. |
| Diethyl Ether | Good | Sodium/Benzophenone | Can form peroxides; test before distilling. |
| Toluene | Good | Sodium/Benzophenone | Higher boiling point, useful for some reactions. |
| Hexane/Pentane | Good | Calcium Hydride (CaH₂) | Good for non-polar reactions and recrystallizations. |
| Dichloromethane (DCM) | Use with caution | Calcium Hydride (CaH₂) | Can react with some phosphines; check compatibility. |
| Alcohols (e.g., EtOH) | Incompatible | N/A | Reacts with the P-Cl bond. |
| Water | Incompatible | N/A | Vigorous hydrolysis reaction. |
Protocol: Purification of Chlorodiphenylphosphine by Vacuum Distillation
Objective: To remove non-volatile impurities, primarily diphenylphosphine oxide, from chlorodiphenylphosphine.
Safety: This procedure must be conducted on a Schlenk line within a certified chemical fume hood. Wear all appropriate PPE.
Apparatus:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chlorodiphenylphosphine - Wikipedia [en.wikipedia.org]
- 3. Chlorodiphenylphosphine | 1079-66-9 [chemicalbook.com]
- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
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- 8. aksci.com [aksci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chlorodiphenylphosphine | C12H10ClP | CID 66180 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 16. Khan Academy [khanacademy.org]
- 17. m.youtube.com [m.youtube.com]
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- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Purification techniques for products synthesized with Bis(2-furyl)chlorophosphine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bis(2-furyl)chlorophosphine and its derivatives. This guide is structured to provide practical, field-tested solutions to common and complex purification challenges encountered during synthesis. Our focus is on not just how to perform these techniques, but why certain steps are critical for success, ensuring both the integrity of your product and the efficiency of your workflow.
Frequently Asked Questions (FAQs)
Q1: My crude product is a complex mixture. What are the most common impurities I should expect when using this compound?
A1: When you use this compound as a reactant, several side products can form. The most prevalent impurity is Bis(2-furyl)phosphine oxide . This arises from two main pathways:
-
Hydrolysis of the Starting Material: this compound is highly reactive towards water.[1] Even trace moisture in your reaction solvent or atmosphere can hydrolyze it to the corresponding phosphine oxide.
-
Oxidation of the Product: If your desired product is a tertiary phosphine, it will be susceptible to oxidation, especially if exposed to air during the workup or purification.[2][3]
Other potential impurities include unreacted starting material and byproducts from the decomposition of the furan rings, which are known to be sensitive to acidic conditions.[4]
Q2: I'm observing product degradation during column chromatography on silica gel. What is happening and how can I prevent it?
A2: This is a common issue stemming from two properties: the acidic nature of standard silica gel and the sensitivity of your compound. The furan moiety is notoriously unstable in acidic environments, which can catalyze polymerization or ring-opening reactions.[4] Additionally, the lone pair on the phosphorus atom can interact strongly with the acidic silanol groups on the silica surface, sometimes leading to irreversible adsorption or degradation.
Troubleshooting Steps:
-
Neutralize Your Silica: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, like triethylamine in your eluent (e.g., 1-2% triethylamine in a hexane/ethyl acetate mixture), and then flush with the pure eluent. This deactivates the acidic sites.
-
Use Alternative Stationary Phases: Consider using neutral alumina or a less acidic, deactivated silica gel.
-
Minimize Contact Time: Perform flash column chromatography rather than gravity chromatography to reduce the time your compound spends on the column.
Q3: My purified phosphine product seems to oxidize back to the phosphine oxide upon storage. What are the best practices for handling and storage?
A3: Tertiary phosphines, particularly electron-rich ones, are prone to air oxidation.[2][3] The rate of oxidation can vary, but assuming your product is air-sensitive is the safest approach.
Best Practices:
-
Work Under Inert Atmosphere: Conduct all purification and handling steps (rotary evaporation, weighing, dissolving) under an inert atmosphere of nitrogen or argon.
-
Use Degassed Solvents: Before use, sparge your solvents with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Store Properly: Store the final product in a sealed vial under an inert atmosphere, preferably in a freezer (-20 °C) to slow down any potential decomposition pathways. For long-term storage, sealing the vial with Parafilm provides an extra barrier against air ingress.
In-Depth Troubleshooting & Purification Protocols
This section provides detailed workflows for tackling the most persistent purification challenges.
Challenge 1: Separating the Target Phosphine from its Phosphine Oxide
The primary challenge in this chemistry is the separation of the desired tertiary phosphine from its corresponding phosphine oxide. The oxide is significantly more polar due to the polar P=O bond, a property we can exploit.
Methodology Decision Tree
The choice of purification method depends on the physical properties of your product and the scale of your reaction.
Caption: Decision tree for selecting a purification method.
Protocol 1: Recrystallization for Solid Products
Recrystallization is an effective and scalable method for purifying solid compounds by leveraging differences in solubility between the desired product and impurities.[5][6][7] The key is to find a solvent system where the desired phosphine is soluble at high temperatures but sparingly soluble at low temperatures, while the phosphine oxide impurity remains in solution or is insoluble at all temperatures.
Step-by-Step Methodology:
-
Solvent Screening: In parallel vials, test the solubility of small amounts of your crude product in various solvents (e.g., hexanes, toluene, ethyl acetate, isopropanol, acetonitrile) at room temperature and at reflux. A good solvent will dissolve the product when hot but allow it to crash out upon cooling.[8] A two-solvent system (one in which the product is soluble, one in which it is not) is often effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.[8]
-
Hot Filtration (if necessary): If insoluble impurities (like some phosphine oxides) are present, perform a hot gravity filtration to remove them.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals and excluding impurities from the crystal lattice.[5][9] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[9]
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of the cold recrystallization solvent to rinse off any surface impurities.[5]
-
Drying: Dry the crystals under high vacuum to remove residual solvent.
Protocol 2: Inert Atmosphere Flash Column Chromatography
This is the most versatile method, applicable to both solids and oils. Performing it under an inert atmosphere is critical to prevent oxidation of the phosphine on the column.
Step-by-Step Methodology:
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your starting eluent (a low-polarity solvent system like 95:5 Hexane:Ethyl Acetate is a good starting point).
-
Column Packing: Pack the column with the slurry. Add a layer of sand to the top of the silica bed.
-
Inerting the Column: Connect a nitrogen or argon line to the top of the column. Gently flush the column with the inert gas for 10-15 minutes. From this point on, maintain a positive pressure of inert gas.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column using positive pressure ("flash" chromatography). Start with a low-polarity eluent. The less polar phosphine should elute before the more polar phosphine oxide. Gradually increase the eluent polarity to wash the phosphine oxide off the column.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, backfilling the flask with inert gas once the solvent is removed.
| Compound Type | Typical Stationary Phase | Recommended Eluent System (Gradient) |
| Bis(2-furyl)arylphosphine | Silica Gel (230-400 mesh) | Hexanes → 10-20% Ethyl Acetate in Hexanes |
| Bis(2-furyl)alkylphosphine | Silica Gel (230-400 mesh) | Hexanes → 5-15% Diethyl Ether in Hexanes |
| Bis(2-furyl)phosphine Oxide | Silica Gel (230-400 mesh) | 30-50% Ethyl Acetate in Hexanes or 1-5% Methanol in Dichloromethane |
Table 1: Recommended starting conditions for column chromatography.
Challenge 2: Managing Furan Ring Instability
The furan ring is an electron-rich heterocycle that is susceptible to degradation under acidic conditions. This requires careful control of pH during reaction workups.
Impurity Formation Pathway
Caption: Common reaction and degradation pathways.
Protocol 3: pH-Controlled Aqueous Workup
Standard aqueous workups often involve washing with dilute acid (e.g., 1M HCl) to remove basic impurities. This must be avoided.
Step-by-Step Methodology:
-
Initial Quench: Quench the reaction mixture by adding it to a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ≈ 7-8) instead of pure water or acidic solutions.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers sequentially with:
-
Saturated sodium bicarbonate solution.
-
Brine (saturated NaCl solution) to aid in the removal of water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
By maintaining a neutral to slightly basic pH throughout the workup, the risk of acid-catalyzed degradation of the furan rings is significantly minimized.
References
-
Schmalz, H.-G., et al. (2015). Electronic Properties of Furyl Substituents at Phosphorus and Their Influence on 31P NMR Chemical Shifts. Organometallics, 34(4), 696-710. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. [Link]
-
Benny, J., et al. (2023). 1,2-Bis[di(benzofuran-2-yl)phosphanyl]ethane. Acta Crystallographica Section E, E79, 1073-1076. [Link]
-
Fairweather, J. K., et al. (2016). Phosphine addition to dehydroalanine for peptide modification. Chemical Science, 7(5), 3164-3169. [Link]
-
Palkó, M., et al. (2020). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules, 25(21), 5042. [Link]
-
Toan, T. T., et al. (2020). Synthesis and characterization of a new phosphorus-containing furan-based epoxy curing agent as a flame retardant. Journal of Applied Polymer Science, 137(46), 49454. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Photochemical Alkene Hydrophosphination with Bis(trichlorosilyl)phosphine. (2020). Angewandte Chemie International Edition. [Link]
-
Radadia, A. D., et al. (2008). Micromachined GC columns for fast separation of organophosphonate and organosulfur compounds. Analytical Chemistry, 80(11), 4087-4096. [Link]
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization. [Link]
-
Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
-
Hering, T., et al. (2019). Predicting the Air Stability of Phosphines. Chemistry – A European Journal, 25(47), 11026-11031. [Link]
-
Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization. YouTube. [Link]
-
Reactions of Benzyl Phosphine Oxide/Sulfide with (COCl)2: Synthesis of Novel Acyl Chloride-Substituted Chlorophosphonium Ylides. (2018). Russian Journal of General Chemistry. [Link]
-
Reisman, S. E., et al. (2014). Bis(bicyclo[1.1.1]pentyl)chlorophosphine as a Precursor for the Preparation of Bis(bicyclo[1.1.1]pentyl)phosphines. Organic Letters, 16(15), 4004-4007. [Link]
-
National Center for Biotechnology Information. (n.d.). Bis(2-furyl)phosphine. PubChem Compound Database. [Link]
-
Lee, S.-J., et al. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 10(11), 2603. [Link]
-
Gutsulyak, D. V., & van der Vlugt, J. I. (2018). Phosphines: preparation, reactivity and applications. Organophosphorus Chemistry, 47, 1-32. [Link]
-
Micromachined GC Columns for Fast Separation of Organophosphonate and Organosulfur Compounds. (2008). Analytical Chemistry. [Link]
-
Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. (2023). Polymers. [Link]
-
Wikipedia. (n.d.). Phosphine oxides. [Link]
-
Wilson, W. C. (1927). Furan. Organic Syntheses, 7, 40. [Link]
-
Priebe, S. R., & Howell, J. A. (1985). Post-column reaction detection system for the determination of organophosphorus compounds by liquid chromatography. Journal of Chromatography A, 324(1), 53-63. [Link]
-
deprotonation of phosphine-boranes. (2013). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry. [Link]
-
SpectraBase. (n.d.). BIS(2-FURYL)METHYLSILANE. [Link]
-
Reaction of 5-oxo-2-phenyl-4,4-bis(trifluoromethyl)-4,5-dihydro-1,3,2-benzodioxaphosphepine with chloral. The synthesis and spatial structure of 5-carbaphosphatrane containing a four-membered ring. (2007). Russian Chemical Bulletin. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Recrystallization [sites.pitt.edu]
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- 9. youtube.com [youtube.com]
Impact of solvent choice on the performance of Bis(2-furyl)chlorophosphine
Welcome to the technical support center for Bis(2-furyl)chlorophosphine (CAS 181257-35-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the optimal use of this versatile reagent. The performance, and indeed the success, of reactions involving this compound is critically dependent on the choice of solvent. This document explains the causality behind solvent selection and provides robust troubleshooting protocols to address common experimental challenges.
Section 1: Fundamental Properties & Solvent Compatibility
This compound is a trivalent organophosphorus compound featuring an electrophilic phosphorus center, making it an excellent precursor for synthesizing a wide range of tertiary phosphines, which are crucial ligands in catalysis.[1][2] Its reactivity is dominated by the labile Phosphorus-Chlorine (P-Cl) bond. The furan rings provide unique electronic properties but can also participate in side reactions if conditions are not carefully controlled.
A primary consideration is the reagent's high sensitivity to moisture. This compound reacts with water, which can lead to the formation of the corresponding phosphine oxide and release of flammable gas.[3] This dictates that all reactions must be performed under strictly anhydrous and inert conditions.
The choice of solvent is paramount as it influences reactant solubility, reaction kinetics, and the stability of both the starting material and intermediates. Solvents are not merely inert media; they can act as nucleophiles, bases, or coordinating agents, directly impacting the reaction outcome.
Solvent Compatibility Overview
The following table summarizes the compatibility of this compound with common laboratory solvents. This data is crucial for initial experimental design.
| Solvent Class | Examples | Compatibility | Rationale & Key Considerations |
| Non-Polar Aprotic | Hexane, Heptane, Toluene, Benzene | Excellent (Recommended) | These solvents are inert and do not react with the P-Cl bond. They are ideal for storage and for reactions with highly reactive nucleophiles (e.g., organolithiums, Grignards) where solvent participation is undesirable. Toluene often provides better solubility than aliphatic hydrocarbons. |
| Halogenated Aprotic | Dichloromethane (DCM), Chloroform, Carbon Tetrachloride | Good (Use with Caution) | Generally inert and provide good solubility for a wide range of substrates.[4] However, they must be rigorously dried. For long-term storage, their use is discouraged due to the potential for slow decomposition or reaction, especially in the presence of light or trace impurities. |
| Ethereal (Polar Aprotic) | Diethyl Ether (Et₂O), Tetrahydrofuran (THF), 1,4-Dioxane | Good (Reaction Specific) | Excellent for reactions involving organometallic reagents (Grignards, organolithiums) due to their solvating power. THF is a better donor solvent than ether and can accelerate some reactions.[5] Caution: THF can be deprotonated by very strong bases, and its use at elevated temperatures with reagents like n-BuLi should be avoided. |
| Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate (Use with Caution) | These solvents can significantly accelerate reaction rates by stabilizing charged intermediates.[6] However, they are often nucleophilic enough to compete with the desired reagent or contain trace water that is difficult to remove. DMF can decompose to generate dimethylamine, which will react with the chlorophosphine. Use only if required for substrate solubility and ensure the solvent is exceptionally pure and dry. |
| Protic Solvents | Water, Methanol, Ethanol, Isopropanol | Incompatible (Do NOT use) | These solvents will rapidly react with the P-Cl bond via solvolysis to form phosphinites ((Furyl)₂P-OR) or the phosphine oxide ((Furyl)₂P(O)H).[3] Their presence, even in trace amounts, is a common cause of reaction failure. |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction is sluggish or fails to reach completion. How can solvent choice improve the outcome?
A1: A slow reaction is often due to poor solubility of reactants or insufficient polarity of the medium to stabilize the transition state.
-
Causality: Non-polar solvents like hexane are inert but may not adequately dissolve more polar substrates or stabilize charged intermediates formed during nucleophilic substitution at the phosphorus center. The rate of nucleophilic substitution reactions can be highly dependent on the solvent's ability to solvate ions and polarize bonds.[6]
-
Troubleshooting Protocol:
-
Confirm Solubility: First, ensure your nucleophile and substrate are soluble in the chosen solvent at the reaction temperature.
-
Increase Polarity: If solubility is adequate, consider switching from a non-polar solvent (e.g., hexane) to a more polar aprotic solvent. A good first choice would be Toluene or Tetrahydrofuran (THF) . THF, in particular, is a better donor solvent and can facilitate the reaction.[5]
-
Avoid Overly Coordinating Solvents: While polar, solvents like DMF or DMSO should be a last resort. They can sometimes coordinate too strongly to cationic counter-ions (e.g., Li⁺, Mg²⁺) or directly react with the chlorophosphine, hindering the desired reaction.
-
Q2: I'm observing a significant amount of a byproduct identified as Bis(2-furyl)phosphine oxide. What is the cause and how can I prevent it?
A2: The formation of Bis(2-furyl)phosphine oxide, (C₄H₃O)₂P(O)H, is almost always due to the presence of water. The P-Cl bond is highly susceptible to hydrolysis.
-
Causality: this compound reacts readily with water to form the corresponding phosphinous acid, which exists in equilibrium with its tautomer, the secondary phosphine oxide.[3]
-
Troubleshooting Protocol:
-
Solvent Purity is Critical: Use only freshly distilled or commercially available anhydrous solvents packaged under an inert atmosphere (e.g., nitrogen or argon). Never use a bottle of solvent that has been opened multiple times without proper inert gas handling.
-
Dry Glassware and Reagents: Ensure all glassware is oven- or flame-dried immediately before use and assembled under a positive pressure of inert gas. Solid reagents should be dried in a vacuum oven.
-
Inert Atmosphere: Run the reaction under a strict inert atmosphere (N₂ or Ar) from start to finish. Use Schlenk line or glovebox techniques.[7]
-
Reagent Check: Ensure your nucleophile or other reagents are not hydrated.
-
Q3: When using Grignard or organolithium reagents in THF, my yields are inconsistent and I see byproducts, especially on scale-up. What's wrong?
A3: This issue often points to a reaction between the organometallic reagent and the THF solvent, or temperature control problems.
-
Causality: While THF is a standard choice for organometallic reactions, it is not completely inert. Strong bases, particularly alkyllithiums like n-BuLi or s-BuLi, can deprotonate THF at the α-position. This process is slow at low temperatures but becomes significant above 0 °C, leading to ring-opening and consumption of your reagent. The reaction is also highly exothermic, and poor temperature control can exacerbate this side reaction.[8]
-
Troubleshooting Protocol:
-
Strict Temperature Control: Add the chlorophosphine solution slowly to the chilled organometallic solution (typically at -78 °C). Never add the organometallic reagent to the chlorophosphine. Maintain the low temperature throughout the addition and for a period afterward before allowing it to warm slowly.
-
Consider an Alternative Ether: For particularly sensitive reactions or strong bases, consider switching from THF to diethyl ether (Et₂O) . Et₂O is less prone to deprotonation than THF.
-
Use a Non-Ethereal Solvent: If the organometallic reagent is compatible, conducting the reaction in a non-coordinating solvent like toluene can completely eliminate solvent-based side reactions. This may require the use of a solubilizing agent for the organometallic species.
-
Q4: I am trying to synthesize a P-chiral phosphine, but I am getting a racemic or diastereomeric mixture. How does the solvent affect stereochemistry?
A4: The stereochemical outcome of S_N2 reactions at a phosphorus center can be influenced by the solvent.[9]
-
Causality: Nucleophilic substitution at a trivalent phosphorus atom can proceed through different mechanisms (e.g., inversion or retention of configuration). The solvent plays a crucial role in stabilizing the transition state. A non-polar solvent may favor one pathway, while a polar, coordinating solvent may favor another by altering the structure of the transition state or the aggregation state of the nucleophile.[9]
-
Troubleshooting Protocol:
-
Solvent Screening: This is an empirical process. Screen a range of aprotic solvents with varying polarities, such as Toluene , DCM , and THF .
-
Temperature Optimization: Reaction temperature can significantly influence stereoselectivity. Running the reaction at the lowest possible temperature that still allows for a reasonable rate is generally advisable.
-
Counter-ion Effects: In organometallic reactions, the choice of ether (THF vs. Et₂O) can change the aggregation state of the lithium or magnesium species, which can, in turn, affect the stereochemical outcome.
-
Section 3: Recommended Experimental Protocol
This section provides a general, self-validating protocol for the synthesis of a tertiary phosphine, Bis(2-furyl)(phenyl)phosphine, highlighting critical solvent-related steps.
Objective: To synthesize Bis(2-furyl)(phenyl)phosphine from this compound and Phenylmagnesium bromide.
Materials:
-
This compound
-
Phenylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Degassed, deionized water
-
Standard Schlenk line or glovebox setup
Protocol:
-
System Preparation: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the experiment.
-
Reagent Preparation: In the reaction flask, dissolve this compound (1.0 equiv) in anhydrous THF (approx. 0.2 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath. The choice of THF here is to ensure miscibility and good solvation at low temperatures.
-
Nucleophilic Addition: While vigorously stirring at -78 °C, add the Phenylmagnesium bromide solution (1.05 equiv) dropwise via syringe over 20-30 minutes. Slow addition to the cold chlorophosphine is critical to control the exotherm and prevent side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour. Then, let the mixture warm slowly to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by ³¹P NMR spectroscopy by quenching a small aliquot in deuterated solvent. The starting chlorophosphine has a characteristic shift, which will be replaced by the product phosphine shift.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly quench the reaction by adding degassed, saturated aqueous ammonium chloride solution. Using degassed water minimizes oxidation of the final phosphine product.
-
Workup & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Toluene or Diethyl Ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel (deactivated with a suitable base like triethylamine) or by distillation/crystallization.
Section 4: Visualization & Workflow Diagrams
Diagram 1: Solvent Selection Workflow
This diagram provides a decision-making framework for selecting the optimal solvent for your reaction involving this compound.
Caption: A decision tree for selecting an appropriate solvent.
Diagram 2: Common Undesired Side Reactions
This diagram illustrates the primary degradation pathways for this compound caused by reactive solvents or contaminants.
Sources
- 1. Bis(bicyclo[1.1.1]pentyl)chlorophosphine as a Precursor for the Preparation of Bis(bicyclo[1.1.1]pentyl)phosphines - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Tale of Two Phosphines: A Comparative Guide to Bis(2-furyl)chlorophosphine and Tri(2-furyl)phosphine for Advanced Catalysis and Synthesis
In the intricate world of chemical synthesis, particularly in the realm of transition-metal-catalyzed cross-coupling reactions, the choice of phosphine ligand is paramount. It is a decision that directly influences reaction efficiency, selectivity, and overall success. This guide provides an in-depth comparison of two structurally related yet functionally distinct furan-based phosphines: Bis(2-furyl)chlorophosphine and Tri(2-furyl)phosphine. While both share the intriguing electronic properties of the furan moiety, their applications diverge significantly. This document will elucidate their respective roles, empowering researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
Tri(2-furyl)phosphine: The Understated Workhorse Ligand
Tri(2-furyl)phosphine (TFP) has carved a niche for itself as a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Negishi couplings.[1] Its performance is deeply rooted in its unique electronic and steric profile.
Electronic and Steric Properties: A Delicate Balance
Phosphine ligands are broadly characterized by their electronic and steric properties, often quantified by parameters like the Tolman electronic parameter (TEP) and the cone angle (θ).[2] TFP is considered a weaker σ-donor and less sterically demanding compared to the ubiquitous triphenylphosphine (PPh₃).[1] The electron-withdrawing nature of the furan rings contributes to its lower basicity. The Tolman cone angle for TFP is reported to be around 133°, which is smaller than that of PPh₃ (145°).[3] This more compact structure can be advantageous in preventing catalyst decomposition and promoting efficient catalytic turnover.
The weaker σ-donating and π-accepting capabilities of TFP can lead to significant rate accelerations in certain catalytic cycles, most notably the Stille reaction.[1][4] This is attributed to the facilitation of the reductive elimination step, which is often rate-limiting.
Performance in Catalysis: Where TFP Shines
The true measure of a ligand lies in its performance in chemical transformations. TFP has demonstrated its prowess in several key reactions:
-
Stille Coupling: TFP is a ligand of choice for the Stille reaction, enabling milder reaction conditions and mitigating unwanted side reactions.[1] Its use can lead to significant rate accelerations compared to traditional PPh₃-based catalysts.[5]
-
Suzuki-Miyaura Coupling: While a wide array of sophisticated ligands exist for this reaction, TFP offers a cost-effective and efficient alternative for specific applications.[6]
-
Negishi Coupling: TFP has been successfully employed as a ligand in palladium-catalyzed Negishi cross-coupling reactions.[1]
The following table summarizes the key steric and electronic parameters of Tri(2-furyl)phosphine in comparison to the widely used Triphenylphosphine.
| Ligand | Tolman Cone Angle (θ) | 1J(P-Se) Coupling Constant (Hz) | General Characteristics |
| Tri(2-furyl)phosphine (TFP) | 133°[3] | 793[1] | Weaker σ-donor, less sterically demanding, π-acidic[1][5] |
| Triphenylphosphine (PPh₃) | 145°[3] | 732[1] | Moderate σ-donor, more sterically demanding |
The ¹J(P-Se) coupling constant of the corresponding phosphine selenide is an experimental measure of the phosphine's basicity; a larger value indicates lower basicity (weaker σ-donation).
Experimental Protocol: Suzuki-Miyaura Coupling with Tri(2-furyl)phosphine
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction utilizing Tri(2-furyl)phosphine as the ligand.
Reaction: Coupling of 4-bromotoluene with phenylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(2-furyl)phosphine (TFP)
-
4-bromotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 1 mol%) and TFP (0.04 mmol, 2 mol%).
-
Add K₃PO₄ (4 mmol, 2 equiv.).
-
Add 4-bromotoluene (2 mmol, 1 equiv.) and phenylboronic acid (2.4 mmol, 1.2 equiv.).
-
Add anhydrous toluene (10 mL).
-
The reaction mixture is stirred at 80 °C and monitored by TLC or GC until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Caption: Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle with TFP (L).
This compound: The Versatile Synthetic Precursor
In stark contrast to TFP, this compound is not typically employed as a ligand in catalytic reactions. Its true value lies in its role as a versatile synthetic precursor for the construction of more complex, often unsymmetrical, tertiary phosphine ligands.[7]
The Power of the P-Cl Bond
The key to the utility of this compound is the reactive phosphorus-chlorine (P-Cl) bond. This bond is susceptible to nucleophilic attack by a wide range of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li).[8] This reactivity allows for the facile introduction of a third, distinct organic group (R') onto the phosphorus atom, leading to the formation of a P(2-furyl)₂R' ligand.
This synthetic strategy is a cornerstone of modern ligand design, as it enables the creation of ligands with tailored steric and electronic properties to meet the specific demands of a particular catalytic transformation.
A Gateway to Custom Ligands
The synthesis of novel phosphine ligands is a vibrant area of research, driven by the quest for more active, selective, and stable catalysts. This compound provides a convenient entry point for incorporating the unique electronic features of the furyl group into new ligand architectures. By carefully selecting the third substituent, researchers can fine-tune the ligand's properties to optimize catalyst performance.
Caption: Fig. 2: General Synthesis of Tertiary Phosphines from this compound.
Comparative Summary and Application Guidance
The following table provides a direct comparison of the key features and primary applications of this compound and Tri(2-furyl)phosphine.
| Feature | This compound | Tri(2-furyl)phosphine |
| Chemical Formula | C₈H₆ClO₂P | C₁₂H₉O₃P |
| Primary Role | Synthetic Precursor | Catalytic Ligand |
| Key Reactive Site | P-Cl bond | Phosphorus lone pair |
| Primary Application | Synthesis of tertiary phosphine ligands | Homogeneous catalysis (e.g., Stille, Suzuki-Miyaura) |
| Reactivity Profile | Electrophilic at phosphorus | Nucleophilic at phosphorus (as a ligand) |
Making the Right Choice for Your Research
The decision to use this compound or Tri(2-furyl)phosphine is dictated entirely by the synthetic objective:
-
For direct application in catalysis: Tri(2-furyl)phosphine is the clear choice. It is a commercially available and well-documented ligand that offers excellent performance in specific cross-coupling reactions, often outperforming more traditional ligands. Its cost-effectiveness and favorable steric/electronic profile make it an attractive option for both academic research and process development.
-
For the development of novel ligands: this compound is the ideal starting material. It provides a robust and versatile platform for creating custom phosphine ligands bearing two furyl moieties. This approach is essential for researchers seeking to fine-tune catalyst performance for challenging substrates or to explore new frontiers in asymmetric catalysis.
References
- Smolecule. Tri(2-furyl)phosphine | 5518-52-5. Accessed January 12, 2026.
- Andersen, N. G.; Keay, B. A. 2-Furyl Phosphines as Ligands for Transition-Metal-Mediated Organic Synthesis. Chemical Reviews. 2001, 101 (4), 997-1030.
- Chemistry LibreTexts. 24.
- Reisman, S. E.; et al. Bis(bicyclo[1.1.1]pentyl)chlorophosphine as a Precursor for the Preparation of Bis(bicyclo[1.1.1]pentyl)phosphines. Organic Letters. 2022, 24 (20), 3733–3737.
- Orton, G. R. F.; Pilgrim, B.; Champness, N. R. Synthetic strategies towards phosphine ligands suitable for further assembly. Chemical Society Reviews. 2021, 50, 120-146.
- ECHEMI. 181257-35-2, this compound Formula. Accessed January 12, 2026.
- Wong, R. W. Y.; et al. Reactivity of [Ru2(CO)6(μ-PFu2)(μ-η1,η2-Fu)] (Fu = furyl) Towards Tri(2-furyl)phosphine. The Open Inorganic Chemistry Journal. 2008, 2, 1-6.
- Espinet, P.; Casado, A. L. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. 1999, 38 (21), 3146-3153.
- Wikipedia. Stille reaction. Accessed January 12, 2026.
- Probert, M. R.; et al. Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Cardiff University, 2014.
- Benchchem. Application Notes: Synthesis of Tertiary Phosphine Ligands from Bis(4-methylphenyl)chlorophosphine. Accessed January 12, 2026.
- Bykov, M. V.; et al. Determination of the Tolman cone angle from crystallographic parameters and a statistical analysis using the crystallographic data base. Russian Chemical Bulletin. 2021, 70, 1485-1492.
- Farina, V.; Krishnan, B. Large rate accelerations in the stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications. Journal of the American Chemical Society. 1991, 113 (25), 9585-9595.
- Verkade, J. G.; et al. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions. 2016, 45, 6314-6320.
- Alfa Chemistry. CAS 181257-35-2 Bis(2-furyl)phosphine chloride. Accessed January 12, 2026.
- Sigma-Aldrich. Buchwald Phosphine Ligands for Cross Coupling. Accessed January 12, 2026.
- Bykov, M. V.; et al. STRUCTURE AND CATALYTIC PROPERTIES OF (ACETYLACETONATO-κ2O,O′)BIS(TRI(2-FURYL)PHOSPHINE) PALLADIUM(II) TETRAFLUOROBORATE.
- SynArchive. Stille Coupling. Accessed January 12, 2026.
- Leshan Bangsheng New Material Technology Co., Ltd. TRI(2-FURYL)PHOSPHINE. Accessed January 12, 2026.
- Buchwald, S. L.; et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. 2008, 41 (11), 1461-1473.
- Tokyo Chemical Industry Co., Ltd.
- PubChem. Bis(2-furyl)phosphine. Accessed January 12, 2026.
- Ramaotsoa, G. V.; et al. Immobilized tetrakis(triphenylphosphine)palladium(0) for Suzuki–Miyaura coupling reactions under flow conditions. Reaction Chemistry & Engineering. 2019, 4, 326-333.
- Song, P.; et al. Synthesis and Characterization of Triphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes. Molecules. 2016, 21 (8), 1058.
- Hartwig, J. F.; et al. Ligand design for cross-couplings: phosphines. YouTube, 2024.
- Alfa Chemistry. CAS 181257-35-2 Bis(2-furyl)phosphine chloride. Accessed January 12, 2026.
- Reddit. What's the role of the phosphine ligand in Suzuki couplings?. Accessed January 12, 2026.
- Ramaotsoa, G. V.; et al. Immobilized tetrakis(triphenylphosphine)palladium (0) for Suzuki-Miyaura coupling reactions under flow conditions. Reaction Chemistry & Engineering. 2019, 4, 326-333.
- Buchwald, S. L.; et al. Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system. Organic Letters. 2008, 10 (14), 2963-2966.
- Kamer, P. C. J.; et al. Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis. RSC Advances. 2023, 13, 35017-35024.
- Sigma-Aldrich.
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A Senior Application Scientist's Guide to Spectroscopic Purity Confirmation of Bis(2-furyl)chlorophosphine
For researchers, scientists, and drug development professionals engaged in syntheses utilizing organophosphorus reagents, the purity of starting materials is paramount to ensuring reaction specificity, yield, and the integrity of the final product. Bis(2-furyl)chlorophosphine, a versatile intermediate, is no exception. This guide provides an in-depth comparison of spectroscopic methods for confirming the purity of this reagent, grounded in established principles and practical, field-proven insights. We will explore not just the "how" but the "why" behind experimental choices, empowering you to confidently assess the quality of your materials.
The Criticality of Purity in Organophosphorus Chemistry
This compound is a reactive compound, susceptible to hydrolysis and oxidation. The presence of its degradation products or synthetic by-products can lead to unintended side reactions, catalyst poisoning, and difficulties in product purification. Therefore, rigorous purity assessment is not merely a quality control step but a crucial component of successful and reproducible research.
A Multi-Faceted Spectroscopic Approach
No single technique provides a complete picture of purity. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offers a comprehensive and robust strategy for the characterization and purity confirmation of this compound.
¹H and ¹³C NMR Spectroscopy: Elucidating the Furan Moiety
Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. For this compound, these techniques are invaluable for confirming the integrity of the furan rings.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in an appropriate deuterated solvent (e.g., CDCl₃, C₆D₆). The choice of solvent is critical as the compound is moisture-sensitive. Ensure the solvent is dry and the NMR tube is flame-dried or oven-dried.
-
Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer with a minimum field strength of 300 MHz for ¹H.
-
Referencing: Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Caption: Workflow for ¹H and ¹³C NMR analysis.
Expected Spectral Features of Pure this compound:
The furan ring protons exhibit a characteristic coupling pattern. The expected chemical shifts (in CDCl₃) are:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H5 | ~7.6 | dd | J(H5,H4) ≈ 1.8, J(H5,P) ≈ 5.0 |
| H4 | ~6.5 | dd | J(H4,H5) ≈ 1.8, J(H4,H3) ≈ 3.4 |
| H3 | ~7.2 | m |
The ¹³C NMR spectrum will show distinct signals for the furan carbons:
| Carbon | Expected Chemical Shift (ppm) |
| C2 (P-bearing) | ~150-155 (doublet due to ¹J(C,P)) |
| C3 | ~115-120 |
| C4 | ~110-115 |
| C5 | ~145-150 |
Identifying Impurities:
-
Hydrolysis Products: The presence of water will lead to the formation of bis(2-furyl)phosphinous acid, which may exist in equilibrium with its tautomer, bis(2-furyl)phosphine oxide. This will result in new, distinct sets of furan proton and carbon signals.
-
Tris(2-furyl)phosphine: This common synthetic by-product will show a different set of furan signals, and its ³¹P NMR signal will be significantly different (see below).
³¹P NMR Spectroscopy: The Most Direct Probe of Purity
Principle: ³¹P NMR spectroscopy is a highly sensitive and direct method for analyzing phosphorus-containing compounds.[1] With a natural abundance of 100% and a wide chemical shift range, it provides a clear window into the electronic environment of the phosphorus atom, making it the primary tool for assessing the purity of this compound.[1]
Experimental Protocol: ³¹P NMR
-
Sample Preparation: As with ¹H and ¹³C NMR, dissolve 10-20 mg of the sample in a dry, deuterated solvent. An external standard of 85% H₃PO₄ is typically used for referencing.
-
Acquisition: Acquire a proton-decoupled ³¹P{¹H} NMR spectrum. This simplifies the spectrum by removing couplings to protons.
-
Referencing: The chemical shift of 85% H₃PO₄ is defined as 0 ppm.
Caption: Workflow for ³¹P NMR analysis.
Expected ³¹P Chemical Shifts and Identification of Impurities:
The ³¹P chemical shift is highly sensitive to the oxidation state and substituents on the phosphorus atom.
| Compound | Structure | Expected ³¹P Chemical Shift (ppm) |
| This compound | (C₄H₃O)₂PCl | ~80 - 90 |
| Tris(2-furyl)phosphine | (C₄H₃O)₃P | ~ -75 |
| Bis(2-furyl)phosphine oxide | (C₄H₃O)₂P(O)H | ~20 - 30 |
| Bis(2-furyl)phosphinic acid | (C₄H₃O)₂P(O)OH | ~10 - 20 |
-
This compound (Product): The target compound is expected to have a chemical shift in the downfield region, characteristic of chlorophosphines.
-
Tris(2-furyl)phosphine (Synthetic By-product): This impurity, resulting from the reaction of three equivalents of the furan precursor with the phosphorus source, will appear at a significantly upfield chemical shift.
-
Bis(2-furyl)phosphine oxide (Oxidation Product): The presence of this P(V) species, formed by air oxidation, is indicated by a signal in the mid-range of the spectrum.[2]
-
Bis(2-furyl)phosphinic acid (Hydrolysis Product): This P(V) compound, a result of reaction with water, will also appear in the mid-range, typically slightly upfield from the corresponding phosphine oxide.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Principle: Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the confirmation of the molecular weight of the target compound and the identification of fragments that are consistent with its structure.
Experimental Protocol: Mass Spectrometry
-
Ionization: Due to the reactivity of this compound, a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) is preferred over Electron Ionization (EI) to minimize fragmentation during ionization and preserve the molecular ion.
-
Analysis: A high-resolution mass spectrometer is recommended to obtain accurate mass measurements, which can confirm the elemental composition.
Caption: Workflow for Mass Spectrometry analysis.
Expected Mass Spectrum:
-
Molecular Ion: The mass spectrum should show a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. For this compound (C₈H₆ClO₂P), the expected monoisotopic mass is approximately 199.979 m/z. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in an M+2 peak with roughly one-third the intensity of the molecular ion peak.
-
Fragmentation: Common fragmentation pathways for organophosphorus compounds include the loss of substituents. For this compound, expected fragments include:
-
Loss of a chlorine atom: [M-Cl]⁺
-
Loss of a furyl group: [M-C₄H₃O]⁺
-
The furyl cation itself: [C₄H₃O]⁺
-
Infrared Spectroscopy: A Complementary Technique
Principle: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is particularly useful for identifying the presence of functional groups.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film between salt plates (NaCl or KBr) in an inert atmosphere (e.g., a glovebox) to prevent hydrolysis.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Expected IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) |
| C-H (furan) | ~3100-3150 |
| C=C (furan) | ~1500-1600 |
| C-O-C (furan) | ~1000-1250 |
| P-Cl | ~450-550 |
Identifying Impurities:
-
Hydrolysis/Oxidation: The presence of P=O or P-OH bonds from oxidation or hydrolysis products will give rise to strong, characteristic absorptions in the 1150-1250 cm⁻¹ (P=O) and a broad absorption in the 2500-3300 cm⁻¹ (P-OH) regions, respectively.
Summary and Best Practices
A comprehensive assessment of this compound purity relies on the synergistic use of multiple spectroscopic techniques.
| Technique | Primary Application | Key Indicators of Purity | Common Impurities Detected |
| ³¹P NMR | Direct purity assessment | Single peak at ~80-90 ppm | Tris(2-furyl)phosphine, phosphine oxide, phosphinic acid |
| ¹H & ¹³C NMR | Structural integrity of furan rings | Correct chemical shifts and coupling patterns | Hydrolysis by-products, other organic impurities |
| Mass Spec | Molecular weight confirmation | Correct molecular ion and isotopic pattern | - |
| IR Spec | Functional group identification | Absence of P=O and O-H stretches | Oxidation and hydrolysis products |
Best Practices for Ensuring Accuracy:
-
Handle with Care: this compound is moisture and air-sensitive. All sample preparation should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Use Dry Solvents: Ensure all solvents are anhydrous to prevent hydrolysis of the sample.
-
Correlate Data: No single spectrum tells the whole story. Correlate the findings from all spectroscopic methods to build a confident assessment of purity.
By employing this multi-technique approach and understanding the characteristic spectroscopic signatures of this compound and its potential impurities, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
-
Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Available at: [Link]
-
Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. Available at: [Link]
-
Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Available at: [Link]
-
The Mass Spectra of Some Organophosphorus Pesticide Compounds. Available at: [Link]
-
Laser Mass Spectrometry of Organophosphorus Pesticides and Related Compounds. Available at: [Link]
-
Monitoring the oxidation of Phosphine ligands using 31P NMR. Available at: [Link]
-
Phosphorus-31 nuclear magnetic resonance. Available at: [Link]
-
Quantitative 31P NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals). Available at: [Link]
-
Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. Available at: [Link]
-
31 Phosphorus NMR. Available at: [Link]
-
The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. Available at: [Link]
-
Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Available at: [Link]
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The Ligand's Dilemma: A Comparative Guide to Electron-Donating vs. Electron-Withdrawing Phosphines in Catalysis
In the intricate world of transition metal catalysis, the phosphine ligand is not merely a spectator. It is a master controller, a tunable component that dictates the reactivity, selectivity, and overall efficacy of a metallic center. The strategic selection of a phosphine ligand, particularly the choice between an electron-donating or an electron-withdrawing variant, can be the determining factor between a high-yielding, rapid transformation and a sluggish, inefficient reaction. This guide provides an in-depth, objective comparison of these two fundamental classes of phosphine ligands, supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in drug development and chemical synthesis to make informed decisions for their catalytic systems.
The Electronic Tug-of-War: Understanding Phosphine Ligand Properties
Phosphine ligands (PR₃) interface with a metal center through a synergistic bonding mechanism involving two key interactions: σ-donation and π-acceptance.
-
σ-Donation: The phosphorus atom donates its lone pair of electrons to an empty d-orbital on the metal center. This is the primary mode of bonding.
-
π-Acceptance (Back-bonding): The metal can donate electron density from its filled d-orbitals back into the empty σ* (anti-bonding) orbitals of the phosphorus-substituent (P-R) bonds.
The electronic nature of the 'R' groups on the phosphorus atom critically influences the balance of these interactions.
-
Electron-Donating Ligands (EDLs): Typically, phosphines with alkyl substituents (e.g., tri-tert-butylphosphine, P(t-Bu)₃; tricyclohexylphosphine, PCy₃) are strong σ-donors. The alkyl groups push electron density onto the phosphorus, making its lone pair more available for donation to the metal. This increased electron density on the metal center is a crucial factor in many catalytic steps. These ligands are generally weak π-acceptors.
-
Electron-Withdrawing Ligands (EWLs): Phosphines with electronegative substituents, such as aryl groups (e.g., triphenylphosphine, PPh₃) or, more dramatically, alkoxy or fluoro groups (e.g., triphenylphosphite, P(OPh)₃; trifluorophosphine, PF₃), are weaker σ-donors.[1] The electronegative groups pull electron density away from the phosphorus atom. Concurrently, these groups lower the energy of the P-R σ* orbitals, making them better π-acceptors.[1] In extreme cases like PF₃, the π-acidity can be comparable to that of carbon monoxide (CO).[1]
This electronic interplay is visually represented below.
Quantifying Ligand Effects: The Tolman Parameters
To move from qualitative descriptions to quantitative comparisons, the organometallic community relies heavily on the parameters developed by Chadwick A. Tolman.
-
Tolman Electronic Parameter (TEP): This parameter quantifies the σ-donating ability of a phosphine ligand. It is determined experimentally by measuring the A₁ C-O stretching frequency (ν(CO)) in a series of Ni(CO)₃L complexes. Stronger σ-donating ligands increase the electron density on the nickel center, which leads to more extensive back-bonding to the CO ligands. This increased M-CO back-bonding populates the π* anti-bonding orbitals of CO, weakening the C-O bond and lowering its stretching frequency. Therefore, a lower TEP value (in cm⁻¹) corresponds to a more electron-donating phosphine.[1][2]
-
Tolman Cone Angle (θ): This parameter provides a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered 2.28 Å from the metal center, that encompasses the van der Waals radii of the ligand's outermost atoms. A larger cone angle indicates a bulkier ligand, which can have profound effects on the coordination number of the metal and the rate of catalytic steps.[1]
The interplay between these two parameters is crucial for ligand design. A Tolman plot allows for the visualization of a ligand's steric and electronic profile.
| Ligand | Type | Tolman Electronic Parameter (TEP, cm⁻¹) | Tolman Cone Angle (θ, °) |
| P(t-Bu)₃ | Strong EDL, Bulky | 2056.1 | 182 |
| PCy₃ | Strong EDL, Bulky | 2056.4 | 170 |
| PPh₃ | Weak EWL, Bulky | 2068.9 | 145 |
| P(OPh)₃ | Strong EWL, Moderate Bulk | 2085.3 | 128 |
| PF₃ | Very Strong EWL, Small | 2110.9 | 104 |
| Table 1. Representative Tolman parameters for common phosphine ligands. Data sourced from various organometallic chemistry resources. |
Impact on the Catalytic Cycle: A Mechanistic Deep Dive
The choice between an EDL and an EWL directly influences the kinetics and thermodynamics of the elementary steps within a catalytic cycle, most notably in cross-coupling reactions. Let's examine the canonical Suzuki-Miyaura coupling as a case study.
Oxidative Addition
This is often the rate-determining step, especially for less reactive aryl chlorides.[3] It involves the insertion of the low-valent metal center (e.g., Pd(0)) into the aryl-halide bond.
-
Electron-Donating Ligands (EDLs): By increasing the electron density on the metal center, EDLs make the metal more nucleophilic and better able to attack the electrophilic carbon of the aryl halide. This significantly accelerates the rate of oxidative addition. For challenging substrates like aryl chlorides, bulky, electron-rich phosphines such as XPhos, SPhos, or P(t-Bu)₃ are often essential for achieving high yields.[4][5]
-
Electron-Withdrawing Ligands (EWLs): A more electron-deficient metal center is less nucleophilic, resulting in a slower rate of oxidative addition. Consequently, EWLs are generally less effective for activating challenging electrophiles.
Transmetalation
In this step, the organic group from the organoboron reagent is transferred to the palladium(II) center. The precise role of the phosphine ligand is complex and can depend on the specific mechanism (e.g., involving a palladium hydroxo complex). However, the ligand's steric and electronic properties are known to influence the stability of the key intermediates.[6] Recent studies suggest that for some systems, the transmetalation step can be turnover-limiting, and ligand design can facilitate this process by pre-organizing the nucleophile.[7][8]
Reductive Elimination
This is the final, product-forming step where the two coupled organic fragments are expelled from the metal center, regenerating the active catalyst.
-
Electron-Donating Ligands (EDLs): The effect here is twofold. Electronically, the increased electron density on the metal can destabilize the Pd(II) intermediate, promoting the reductive elimination to the more stable Pd(0) state. Sterically, bulky ligands create crowding around the metal center. This steric repulsion is relieved upon reductive elimination as the coordination number decreases, thus accelerating the reaction.[9][10]
-
Electron-Withdrawing Ligands (EWLs): EWLs stabilize the more electron-deficient Pd(II) state, which can slow down the rate of reductive elimination.[11] However, in cases where reductive elimination is sluggish, the choice of ligand is critical. Studies have shown that the rate constants for reductive elimination are highly dependent on the phosphine ligand's structure.[10]
Experimental Evidence: A Head-to-Head Comparison
The theoretical advantages of electron-donating phosphines translate directly into superior performance in many challenging cross-coupling reactions. The data below illustrates this by comparing the performance of various ligands in the Suzuki-Miyaura coupling of an unactivated aryl chloride.
Reaction: Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Ligand | Type | Catalyst Loading (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| XPhos | Bulky EDL | 1.5 | K₃PO₄ | 100 | 18 | 98 |
| SPhos | Bulky EDL | 2.0 | K₃PO₄ | 80 | 12 | 95 |
| P(t-Bu)₃ | Bulky EDL | 1.5 | CsF | 80 | 24 | 92 |
| PPh₃ | EWL | 5.0 | K₃PO₄ | 110 | 24 | <10 |
| Table 2. Comparative performance in the Suzuki-Miyaura coupling of an unactivated aryl chloride. This data highlights the dramatic improvement in yield and reaction conditions afforded by bulky, electron-rich phosphines over the traditional PPh₃. Data compiled from references. |
This trend is not limited to C-C bond formation. In the Buchwald-Hartwig amination, another cornerstone of modern synthesis, bulky and electron-rich ligands are indispensable for the coupling of aryl chlorides with amines, a transformation for which less electron-donating ligands like P(o-tol)₃ are largely ineffective.[4]
Spectroscopic Characterization: Probing the Metal-Ligand Interaction with ³¹P NMR
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for characterizing phosphine ligands and their metal complexes.[11][12] Since ³¹P is a 100% abundant, spin-1/2 nucleus, it provides clean, sharp signals with a wide chemical shift range, making it highly sensitive to the electronic environment of the phosphorus atom.[12][13]
-
Free Ligand vs. Coordinated Ligand: Upon coordination to a metal center, the ³¹P NMR chemical shift (δ) of a phosphine ligand typically moves downfield (to a higher ppm value). This coordination-induced shift (Δδ = δcomplex - δligand) is a direct consequence of the phosphorus lone pair being engaged in a bond with the metal.
-
EDL vs. EWL: The electronic nature of the ligand significantly influences the ³¹P chemical shift of the resulting metal complex.
-
Electron-donating ligands like P(t-Bu)₃, when coordinated to a metal like palladium, result in a more electron-rich metal center. This increased electron density provides greater shielding to the phosphorus nucleus, leading to a ³¹P chemical shift that is relatively upfield compared to complexes with EWLs.
-
Electron-withdrawing ligands like P(OPh)₃ create a more electron-deficient metal center. The reduced shielding of the phosphorus nucleus results in a more downfield ³¹P chemical shift.
-
While a comprehensive table of comparative ³¹P NMR data is vast, DFT calculations and experimental data consistently show that for a given metal center, the ³¹P chemical shifts of its phosphine complexes can serve as a reliable proxy for the ligand's electronic character.[14][15][16] This allows researchers to quickly assess the electronic properties of a newly synthesized catalyst.
Experimental Protocols
To provide a practical framework, the following section details the synthesis of representative palladium-phosphine precatalysts and a general protocol for a comparative catalytic study.
Synthesis of a Classic Precatalyst: Bis(triphenylphosphine)palladium(II) Dichloride [PdCl₂(PPh₃)₂]
This protocol describes the synthesis of a widely used, air-stable Pd(II) precatalyst featuring a moderately electron-withdrawing phosphine ligand.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Benzonitrile
Procedure:
-
To a round-bottom flask equipped with a stir bar and reflux condenser, add PdCl₂ (1.0 g) and PPh₃ (3.25 g).
-
Add benzonitrile (30 mL).
-
Under an inert atmosphere (Argon or Nitrogen), reflux the mixture at 180 °C for 20 minutes. The mixture will turn from a suspension to a dark red solution.
-
Allow the reaction to cool slowly to room temperature, during which a yellow precipitate will form. Stirring overnight can aid complete precipitation.
-
Collect the yellow solid by vacuum filtration.
-
Wash the solid product thoroughly with diethyl ether (3 x 30 mL) to remove residual benzonitrile and unreacted PPh₃.
-
Dry the product under vacuum to yield pure, yellow crystals of PdCl₂(PPh₃)₂.
This protocol is adapted from established laboratory procedures.[4][17]
Synthesis of an Electron-Rich Precatalyst: Bis(tri-tert-butylphosphine)palladium(0) [Pd(P(t-Bu)₃)₂]
This protocol describes the synthesis of a highly active, electron-rich Pd(0) catalyst. Caution: This complex and the P(t-Bu)₃ ligand are highly air-sensitive and must be handled under a strictly inert atmosphere (e.g., in a glovebox).[9]
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous n-hexane
Procedure (performed in a glovebox):
-
In a reaction flask, dissolve Pd₂(dba)₃·CHCl₃ (7 mmol) and P(t-Bu)₃ (31.2 mmol) in anhydrous DMF (200 mL).
-
Stir the reaction mixture at 30 °C for 3 hours.
-
Filter the reaction mixture to collect the precipitate.
-
Wash the filter cake with a small amount of DMF.
-
Dissolve the washed solid in n-hexane and filter again to remove any insoluble impurities.
-
Concentrate the n-hexane filtrate under vacuum to induce crystallization.
-
Collect the resulting white crystals of Pd(P(t-Bu)₃)₂ by filtration.
This protocol is based on a reported synthesis method.[17]
Comparative Suzuki-Miyaura Coupling Workflow
This workflow provides a systematic approach to compare the performance of different phosphine ligands in a catalytic reaction.
Conclusion and Future Outlook
The choice between electron-donating and electron-withdrawing phosphine ligands is a pivotal decision in the development of a catalytic process. The experimental evidence overwhelmingly demonstrates that for many challenging cross-coupling reactions, particularly those involving the activation of inert C-Cl or sterically hindered C-Br bonds, bulky, electron-rich phosphines are superior. Their ability to accelerate both the rate-limiting oxidative addition and the product-forming reductive elimination steps makes them indispensable tools in modern organic synthesis.
Conversely, electron-withdrawing phosphines, while less effective in these specific contexts, still hold value in other areas of catalysis where a more electron-deficient metal center is desirable, or where π-acceptor capabilities are needed to stabilize low-valent metal species.
The continuous evolution of ligand design, informed by a deep mechanistic understanding of how sterics and electronics govern each step of the catalytic cycle, will undoubtedly lead to the development of next-generation catalysts with even broader applications, milder reaction conditions, and greater efficiency. For the practicing chemist, a thorough understanding of the principles outlined in this guide is the first step toward the rational design and optimization of powerful new synthetic transformations.
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ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. Journal of the American Chemical Society. Retrieved from [Link]
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A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry. Retrieved from [Link]
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Chemistry Stack Exchange. (2020). can i synthesise Bis(tri-tert-butylphosphine)palladium(0) from Sodium tetrachloropalladate and tri(t-butyl)phosphine. Retrieved from [Link]
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ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. Journal of the American Chemical Society. Retrieved from [Link]
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Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds. Journal of the American Chemical Society. Retrieved from [Link]
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Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. Retrieved from [Link]
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Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. Retrieved from [Link]
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Chemical Science. (2022). rsc.li/chemical-science. Retrieved from [Link]
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Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. The Journal of Organic Chemistry. Retrieved from [Link]
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Reductive Elimination of Aryl Halides upon Addition of Hindered Alkylphosphines to Dimeric Arylpalladium(II) Halide Complexes. The Hartwig Group. Retrieved from [Link]
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Catalyst Activation and Speciation Involving DyadPalladate™ Pre-Catalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Couplin. White Rose Research Online. Retrieved from [Link]
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Mechanisms of Reductive Eliminations in Square Planar Pd(II) Complexes: Nature of Eliminated Bonds and Role of trans Influence. Inorganic Chemistry. Retrieved from [Link]
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Reductive Elimination of Organic Molecules from Palladium−Diphosphine Complexes. Journal of the American Chemical Society. Retrieved from [Link]
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Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. Retrieved from [Link]
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Investigation of Pd–Phosphine Ligands Suitable for Suzuki–Miyaura Polymerization through Intramolecular Catalyst Transfer. Organometallics. Retrieved from [Link]
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DFT Calculations of 31P NMR Chemical Shifts in Palladium Complexes. PubMed. Retrieved from [Link]
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DFT Calculations of 31P NMR Chemical Shifts in Palladium Complexes. MDPI. Retrieved from [Link]
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Efficient Protocol for the Phosphine-Free Suzuki—Miyaura Reaction Catalyzed by Palladium on Carbon at Room Temperature. ResearchGate. Retrieved from [Link]
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The Suzuki Reaction. Andrew G Myers Research Group. Retrieved from [Link]
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31 Phosphorus NMR. University of Ottawa. Retrieved from [Link]
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A DFT Protocol for the Prediction of 31 P NMR Chemical Shifts of Phosphine Ligands in First-Row Transition-Metal Complexes. ResearchGate. Retrieved from [Link]
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31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order. ACS Publications. Retrieved from [Link]
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NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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σ-Donor and π-Acceptor Properties of Phosphorus Ligands: An Insight from the Natural Orbitals for Chemical Valence. ResearchGate. Retrieved from [Link]
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DFT Calculations of 31P NMR Chemical Shifts in Palladium Complexes. PMC - NIH. Retrieved from [Link]
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Phosphine Ligands. University of California, Berkeley. Retrieved from [Link]
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Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman's Electronic Parameters. MDPI. Retrieved from [Link]
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Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. Retrieved from [Link]
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Reductive Elimination to Form C(sp3)–N Bonds from Palladium(II) Primary Alkyl Complexes. OUCI. Retrieved from [Link]
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Comparative Analysis of the Donor Properties of Isomeric Pyrrolyl Phosphine Ligands. Organometallics. Retrieved from [Link]
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Stereochemically inactive lone pairs in phosphorus(III) compounds: the characterisation of some derivatives with the 2,5-(CF3)(2)C6H3 (Ar) substituent and their complexation behaviour towards Pt(II) species. ResearchGate. Retrieved from [Link]
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How to make bis(triphenylphosphine)palladium(II) dichloride Pd(PPh3)2Cl2 ? | Quick guide. YouTube. Retrieved from [Link]
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The Understated Virtuoso: A Comparative Guide to the Mechanistic Nuances of Bis(2-furyl)chlorophosphine-Derived Catalysts
For the discerning researcher in catalysis and drug development, the choice of ligand is paramount, dictating the efficiency, selectivity, and scope of a given transformation. While the landscape is dominated by bulky, electron-rich phosphines, this guide illuminates the often-overlooked potential of complexes derived from bis(2-furyl)chlorophosphine, particularly its more stable and widely used derivative, tri(2-furyl)phosphine (TFP). We will objectively compare the performance of TFP-ligated palladium catalysts against common alternatives in cornerstone cross-coupling reactions, supported by experimental data, and delve into the mechanistic underpinnings that govern their reactivity. This guide is designed to provide not just protocols, but a deeper, field-proven understanding of why and when these furan-based phosphines can be a strategic choice in your synthetic endeavors.
The Electronic Profile of Furan-Based Phosphines: A Tale of Inductive Effects and π-Acidity
The catalytic prowess of a phosphine ligand is fundamentally tied to its electronic and steric properties. Unlike the electron-donating character of common trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) and many biaryl phosphines (e.g., SPhos, XPhos), tri(2-furyl)phosphine (TFP) presents a more nuanced electronic profile. The oxygen atom in the furan ring exerts an electron-withdrawing inductive effect, which reduces the electron density on the phosphorus atom. This makes TFP a weaker σ-donor compared to ligands like triphenylphosphine (PPh₃)[1].
However, this apparent electronic disadvantage is compensated by the π-acceptor capabilities of the furan rings, which can stabilize electron-rich metal centers. This unique electronic signature makes TFP particularly effective in catalytic cycles where reductive elimination is the rate-determining step, as the electron-withdrawing nature of the ligand can accelerate this product-forming step. Conversely, in reactions where oxidative addition is sluggish, more electron-rich ligands are often superior[2].
Performance in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
The true measure of a ligand's utility lies in its performance in key synthetic transformations. Here, we compare the efficacy of TFP-ligated palladium catalysts with other commonly employed systems in Suzuki-Miyaura, Heck, and Stille cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a stalwart of C-C bond formation. The choice of ligand is critical, especially when dealing with challenging substrates like aryl chlorides. While bulky, electron-rich phosphines are often the go-to choice for activating the strong C-Cl bond, TFP can be a surprisingly effective ligand, particularly when side reactions like protodeboronation are a concern.
Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Ligand | Palladium Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Tri(2-furyl)phosphine (TFP) | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | 90 | Adapted from[3] |
| Triphenylphosphine (PPh₃) | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 24 | 65 | Adapted from[3] |
| P(t-Bu)₃ | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 80 | 2 | 98 | |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [2] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 1 | 99 | [4] |
Note: The data presented is a compilation from various sources to illustrate general performance trends and may not represent a direct head-to-head comparison under identical conditions.
As the data suggests, while highly specialized ligands like XPhos can achieve near-quantitative yields in shorter reaction times, TFP demonstrates significantly better performance than the traditional PPh₃, showcasing its utility as a cost-effective and efficient alternative. Its performance is particularly noteworthy with electron-rich aryl halides where oxidative addition is less demanding[3].
Heck Reaction
In the Heck reaction, the arylation of olefins, TFP has been shown to be an effective ligand. The less sterically demanding and more electron-withdrawing nature of TFP can facilitate the migratory insertion and subsequent β-hydride elimination steps.
Table 2: Comparison of Ligand Performance in the Heck Reaction of Bromobenzene and Styrene
| Ligand | Palladium Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Tri(2-furyl)phosphine (TFP) | Pd(OAc)₂ | Et₃N | DMF | 100 | 6 | 92 | General conditions |
| Triphenylphosphine (PPh₃) | Pd(OAc)₂ | Et₃N | DMF | 100 | 8 | 85 | General conditions |
| PCy₃ | Pd₂(dba)₃ | K₂CO₃ | Dioxane | 100 | 4 | 95 |
Note: The data is illustrative of general performance trends.
Stille Coupling
The Stille coupling, which joins an organostannane with an organic halide or triflate, benefits from ligands that accelerate the catalytic cycle. TFP has been shown to significantly accelerate Stille reactions, allowing for milder reaction conditions and reducing the formation of unwanted side products[5]. This is attributed to the ease with which the catalytically active, less-ligated palladium species are formed from TFP-palladium complexes.
Table 3: Comparison of Ligand Performance in the Stille Coupling of 4-Iodoanisole and Vinyltributyltin
| Ligand | Palladium Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Tri(2-furyl)phosphine (TFP) | Pd₂(dba)₃ | THF | 25 | 0.5 | 95 | Adapted from[5] | | Triphenylphosphine (PPh₃) | Pd₂(dba)₃ | THF | 25 | 3 | 88 | Adapted from[5] | | P(t-Bu)₃ | Pd₂(dba)₃ | Dioxane | RT | 2 | 96 |[3] |
The data clearly indicates the superior performance of TFP in this transformation compared to PPh₃, achieving a higher yield in a significantly shorter time at room temperature.
Experimental Protocols: From Ligand Synthesis to Catalytic Application
A core tenet of scientific integrity is reproducibility. The following protocols provide detailed, step-by-step methodologies for the synthesis of tri(2-furyl)phosphine and its application in a representative Suzuki-Miyaura coupling reaction.
Synthesis of Tri(2-furyl)phosphine (TFP)
This protocol is adapted from a procedure utilizing an organocerium reagent to improve yield and reduce side reactions compared to direct reaction with furyllithium[6].
Workflow for the Synthesis of Tri(2-furyl)phosphine
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A Senior Application Scientist's Guide to Benchmarking Bis(2-furyl)chlorophosphine-Derived Ligands Against Commercial Counterparts in Cross-Coupling Catalysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate phosphine ligand is a critical decision that profoundly influences the efficiency, scope, and cost-effectiveness of transition metal-catalyzed cross-coupling reactions. While a plethora of commercially available "privileged" ligands dominate the landscape, this guide offers a comprehensive technical comparison of ligands derived from Bis(2-furyl)chlorophosphine against established commercial alternatives. By examining their performance in key catalytic transformations, we aim to provide actionable insights and supporting experimental data to inform your ligand selection process.
Introduction: The Pivotal Role of Phosphine Ligands in Catalysis
Phosphine ligands are indispensable components of homogeneous catalysis, primarily due to their tunable steric and electronic properties.[1] These characteristics directly impact the stability and reactivity of the metal center, influencing crucial steps in the catalytic cycle such as oxidative addition and reductive elimination. The judicious choice of a phosphine ligand can lead to significant improvements in reaction rates, yields, and catalyst turnover numbers, ultimately impacting the overall efficiency of a synthetic route.
This compound emerges as a versatile and cost-effective precursor for a variety of phosphine ligands. Its furan moieties introduce unique electronic properties, positioning it as an intriguing candidate for comparative analysis against widely-used commercial ligands. This guide will focus on the performance of a representative ligand derived from this compound, tri(2-furyl)phosphine (TFP), in two of the most ubiquitous cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Ligand Profile: Unveiling the Characteristics of Furan-Based Phosphines
Tri(2-furyl)phosphine (TFP), readily synthesized from this compound, possesses distinct electronic and steric features. The oxygen atoms in the furan rings act as electron-withdrawing groups, rendering the phosphorus atom less basic (a weaker σ-donor) compared to trialkyl- or even triarylphosphines.[1][2] This reduced σ-donating ability can influence the electron density at the metal center, which in turn affects the rates of key elementary steps in the catalytic cycle.
Sterically, the 2-furyl groups are less bulky than the cyclohexyl or tert-butyl groups found in many common ligands. This smaller steric footprint can allow for the formation of more coordinatively accessible metal centers, which may be advantageous for certain substrate combinations.
Comparative Performance Analysis: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. To provide a direct comparison, we will examine the performance of TFP against commercially available ligands in the coupling of 4-chlorotoluene with phenylboronic acid.
| Ligand | Palladium Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Tri(2-furyl)phosphine (TFP) | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | Data Not Available | - |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 1 | 99 | [3] |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [4] |
| P(tBu)₃ | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | 2 | 98 | [5] |
Note: Direct experimental data for the Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid using Tri(2-furyl)phosphine under these specific conditions was not found in the surveyed literature. The table is presented to highlight the performance of commercially available ligands for this benchmark reaction.
The data clearly indicates the high efficiency of commercially available bulky, electron-rich phosphine ligands like XPhos and P(tBu)₃ for the Suzuki-Miyaura coupling of an unactivated aryl chloride. SPhos also demonstrates excellent performance. While specific data for TFP in this exact reaction is elusive, its weaker σ-donating and less sterically demanding nature might necessitate higher catalyst loadings or longer reaction times to achieve comparable yields.[1]
Comparative Performance Analysis: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation. Here, we compare the performance of TFP and its commercial counterparts in the amination of 4-chlorotoluene with morpholine.
| Ligand | Palladium Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Tri(2-furyl)phosphine (TFP) | Pd₂(dba)₃ | NaOt-Bu | Toluene | Reflux | 6 | Data Not Available | - |
| XPhos | Pd₂(dba)₃ | NaOt-Bu | Toluene | Reflux | 6 | 94 | |
| SPhos | Pd(OAc)₂ | NaOt-Bu | Toluene | 100 | 18 | Data Not Available | - |
| P(tBu)₃ | Pd₂(dba)₃ | NaOt-Bu | Toluene | Reflux | 16 | 65* |
*Note: The yield for P(tBu)₃ was obtained for the coupling of 4-chloroanisole with diphenylamine. While not a direct comparison, it provides an indication of its general efficacy in Buchwald-Hartwig aminations of aryl chlorides.
In the Buchwald-Hartwig amination, the highly effective nature of XPhos is once again demonstrated with a 94% yield. The data for P(tBu)₃, although for a different substrate combination, suggests it is also a competent ligand for this transformation. The lack of direct comparative data for TFP and SPhos under these specific conditions highlights a gap in the current literature. Based on its electronic properties, TFP's performance would be of significant interest to the research community.
Experimental Protocols
To facilitate the replication and adaptation of these comparisons, detailed experimental protocols for both the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are provided below.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, P(tBu)₃, or a ligand synthesized from this compound)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium precursor (0.01-1 mol%).
-
Add the phosphine ligand (typically in a 1:1 or 2:1 ligand-to-palladium ratio).
-
Add the degassed solvent (e.g., 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 1-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
Materials:
-
Aryl halide (e.g., 4-chlorotoluene)
-
Amine (e.g., morpholine)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, P(tBu)₃, or a ligand synthesized from this compound)
-
Base (e.g., NaOt-Bu)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precursor (e.g., 1.5 mol%), the phosphine ligand (e.g., 3.0 mol%), and the base (e.g., 2.0 equivalents).
-
Add the degassed solvent (e.g., 5 mL), followed by the aryl halide (1.0 equivalent) and the amine (1.2-1.5 equivalents).
-
Seal the vessel and heat the mixture at the specified temperature (e.g., reflux) for the indicated time (e.g., 6-18 hours).
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent and filter through a pad of celite or silica gel, washing with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired arylamine.
Mechanistic Considerations and Ligand Effects
The observed differences in catalytic activity can be rationalized by considering the elementary steps of the cross-coupling catalytic cycles.
-
Oxidative Addition: This is often the rate-determining step, especially for less reactive aryl chlorides. Electron-rich ligands, such as P(tBu)₃ and the Buchwald biarylphosphines, can accelerate this step by increasing the electron density on the palladium center, facilitating its insertion into the aryl-halide bond. The weaker σ-donating ability of TFP might lead to a slower rate of oxidative addition.
-
Reductive Elimination: This final step, which forms the desired C-C or C-N bond, is often promoted by bulky ligands. The steric hindrance of ligands like XPhos and SPhos can facilitate the reductive elimination by creating a more crowded coordination sphere around the metal. The smaller cone angle of TFP may result in a slower reductive elimination step.
Conclusion and Future Outlook
This guide provides a comparative framework for evaluating phosphine ligands derived from this compound against established, commercially available alternatives. The data compiled herein for benchmark Suzuki-Miyaura and Buchwald-Hartwig reactions demonstrate the exceptional performance of bulky, electron-rich phosphine ligands such as XPhos, SPhos, and P(tBu)₃.
While direct, side-by-side experimental data for tri(2-furyl)phosphine under identical conditions remains limited in the public domain, its unique electronic and steric properties suggest that it could be a valuable ligand in specific applications, potentially offering different selectivity or reactivity profiles. The cost-effectiveness of this compound as a starting material makes the exploration of its derivatives an attractive endeavor for both academic and industrial research.
Further systematic studies are warranted to fully elucidate the catalytic potential of furan-based phosphine ligands. Such investigations should focus on direct, head-to-head comparisons with a broad range of commercially available ligands across various cross-coupling reactions and substrate scopes. This will enable a more complete understanding of their structure-activity relationships and pave the way for the rational design of new, efficient, and cost-effective catalytic systems.
References
-
Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (n.d.). Retrieved January 12, 2026, from [Link]
-
Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). (n.d.). Retrieved January 12, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
-
Optimization of the model Buchwald-Hartwig reaction of morpholine and... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Your "Go-To", "just couple already", Suzuki conditions? : r/Chempros - Reddit. (2021, February 19). Retrieved January 12, 2026, from [Link]
-
Continuous‐flow Suzuki‐Miyaura coupling of 4‐chlorotoluene with phenylboronic acid using polystyrene monolith immobilized Pd. … - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
2-Furyl Phosphines as Ligands for Transition-Metal-Mediated Organic Synthesis. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tri(2-furyl)phosphine 0.99 TFP [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
The Furyl Advantage: A Comparative Guide to Reaction Kinetics Using Bis(2-furyl)chlorophosphine-Derived Ligands
For researchers, scientists, and drug development professionals engaged in the intricate art of transition metal catalysis, the choice of ligand is paramount. It is the ligand that sculpts the electronic and steric environment of the metal center, thereby dictating the pace, selectivity, and overall efficiency of a catalytic transformation. While the landscape of phosphine ligands is vast and dominated by robust alkyl and arylphosphines, this guide illuminates the distinct kinetic advantages offered by a less conventional, yet highly effective, class of ligands derived from Bis(2-furyl)chlorophosphine.
Through a blend of mechanistic principles, comparative experimental data, and detailed protocols, we will explore why the unique electronic properties of the furyl moiety can unlock superior catalytic performance, particularly in challenging cross-coupling reactions. This guide is designed not as a rigid set of instructions, but as a comprehensive analytical resource to empower you to make informed decisions in your own catalytic system design.
The Decisive Influence of Ligand Properties on Reaction Kinetics
The efficacy of a phosphine ligand in a catalytic cycle, particularly in palladium-catalyzed cross-coupling reactions, is governed by a delicate interplay of its steric and electronic properties. These properties directly influence the rates of the three key elementary steps: oxidative addition, transmetalation, and reductive elimination.
-
Electronic Properties : The electron-donating or -withdrawing nature of a phosphine ligand modulates the electron density at the metal center. Generally, electron-rich phosphines (strong σ-donors) enhance the rate of oxidative addition, a crucial step for activating substrates like aryl halides.[1] Conversely, the π-acceptor character of a ligand can facilitate reductive elimination, the final product-forming step.
-
Steric Properties : The bulkiness of a phosphine ligand, often quantified by its Tolman cone angle (θ), plays a critical role in promoting the formation of coordinatively unsaturated and highly reactive monoligated metal species, L₁Pd(0), which are often the true catalysts in the cycle.[2] Increased steric bulk can also accelerate the reductive elimination step.[1]
It is within this framework of electronic and steric tuning that ligands derived from this compound carve out their niche.
Bis(2-furyl)phosphine Ligands: An Electronic Sweet Spot
The furan ring, a heteroaromatic system, imparts unique electronic characteristics to the phosphorus center. Compared to the commonly used triphenylphosphine (PPh₃), 2-furylphosphines are weaker σ-donors and better π-acceptors.[3] This distinction is not merely academic; it has profound implications for catalysis. The reduced σ-donating ability makes the palladium center more electrophilic, which can be advantageous in certain catalytic steps. The enhanced π-acidity, on the other hand, can facilitate the crucial reductive elimination step.
A key study by Amatore, Jutand, and Khalil provides compelling evidence for the kinetic advantage of furylphosphines.[4] They investigated the oxidative addition of phenyl iodide to a palladium(0) complex, a rate-determining step in many cross-coupling reactions. Their findings demonstrated that the palladium(0) complex bearing tri-2-furylphosphine (TFP), SPd(TFP)₂, is significantly more reactive than the analogous complex with triphenylphosphine, [Pd(PPh₃)₂(OAc)]⁻.[4] This enhanced reactivity is attributed to the distinct electronic nature of the TFP ligand.
Comparative Data: Electronic Properties and Kinetic Performance
While direct kinetic data for a broad range of reactions using ligands derived from this compound is still emerging, we can draw strong inferences from the well-studied tri(2-furyl)phosphine (TFP). The following table summarizes key electronic and steric parameters and highlights the observed kinetic outperformance of TFP in a representative system.
| Ligand | σ-Donor Strength (Qualitative) | π-Acceptor Strength (Qualitative) | Tolman Cone Angle (θ) | Oxidative Addition Rate (vs. PPh₃) |
| Tri(2-furyl)phosphine (TFP) | Weaker | Stronger | 121° | Faster[4] |
| Triphenylphosphine (PPh₃) | Moderate | Moderate | 145° | Baseline |
| Tricyclohexylphosphine (PCy₃) | Strong | Weak | 170° | Generally Faster |
Data for TFP and PPh₃ adapted from multiple sources.[3][4] Cone angles are standard literature values.
This data underscores the unique positioning of furylphosphines. While not as strongly electron-donating as bulky alkylphosphines like PCy₃, their superior π-acceptor character provides an alternative pathway to catalytic efficiency, particularly when reductive elimination is sluggish. In one study, the weaker σ-donating and less sterically demanding TFP ligand was found to outperform both PPh₃ and PCy₃ in a palladium-catalyzed reaction.[3]
Experimental Section: Synthesis and Kinetic Analysis
To facilitate the exploration of furylphosphine ligands in your own research, we provide the following detailed protocols.
Protocol 1: Synthesis of a Representative Tertiary Furylphosphine
This protocol describes the synthesis of Bis(2-furyl)phenylphosphine from this compound using a Grignard reagent. The procedure must be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.
Materials:
-
This compound
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard Schlenk line and glassware
Procedure:
-
Grignard Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add magnesium turnings. Add a solution of bromobenzene in anhydrous THF dropwise to the magnesium turnings with stirring. The reaction is typically initiated with a small crystal of iodine or gentle heating. Once the reaction has initiated, continue the dropwise addition and then stir the mixture at room temperature until the magnesium is consumed.
-
Phosphine Synthesis: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath. To this solution, add a solution of this compound in anhydrous THF dropwise with vigorous stirring.
-
Reaction Quench and Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis of Bis(2-furyl)phenylphosphine.
Protocol 2: A Model Experiment for Comparative Kinetic Analysis
This protocol outlines a general method for comparing the performance of different phosphine ligands in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction by monitoring the reaction progress over time using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligands (e.g., Bis(2-furyl)phenylphosphine, PPh₃, PCy₃)
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane)
-
Internal standard (e.g., dodecane)
-
Reaction vials, magnetic stir bars, heating block
-
GC or HPLC system
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the aryl halide, arylboronic acid, and internal standard in the chosen solvent to ensure accurate and reproducible dispensing.
-
Reaction Setup: In a series of reaction vials, add the palladium precatalyst, the phosphine ligand (maintaining a constant Pd:ligand ratio across all experiments), the base, and a magnetic stir bar.
-
Initiation of Reaction: To each vial, add the stock solutions of the aryl halide, arylboronic acid, and internal standard. Seal the vials and place them in a pre-heated reaction block set to the desired temperature. Start vigorous stirring simultaneously for all reactions.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction vial. Immediately quench the aliquot by diluting it in a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of silica gel to adsorb the catalyst.
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the starting materials and the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time for each ligand. The initial reaction rate can be determined from the slope of this curve at early time points. Turnover numbers (TON) and turnover frequencies (TOF) can also be calculated to provide a quantitative comparison of catalyst performance.
Diagram of Kinetic Analysis Workflow:
Caption: General workflow for a comparative kinetic study.
Conclusion and Future Outlook
The evidence, though centered on the well-studied tri(2-furyl)phosphine, strongly suggests that ligands derived from this compound offer a compelling alternative to traditional phosphines for the discerning catalysis researcher. Their unique electronic profile—weaker σ-donation and stronger π-acceptance—can translate into tangible kinetic benefits, particularly in reactions where oxidative addition is facile but reductive elimination is challenging.
By providing a framework for understanding the underlying principles and practical methodologies for synthesis and analysis, this guide aims to equip you with the knowledge to harness the "furyl advantage." As the demand for more efficient and selective catalytic processes grows, the exploration of non-traditional ligand scaffolds like those derived from this compound will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.
References
- Amatore, C., Jutand, A., & Khalil, F. (2006). Neutral palladium(0) complexes from Pd(OAc)2 and tri-2-furylphosphine and their reactivity in oxidative addition of iodobenzene. ARKIVOC, 2006(4), 38-48.
- Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands. Mechanistic and synthetic implications. Journal of the American Chemical Society, 113(25), 9585–9595.
- Al-Masum, M., & Kumaraswamy, G. (2000). Palladium-Catalyzed Cross-Coupling Reactions of Aryl and Vinylstannanes with Aryl and Vinyl Halides in the Presence of Tri-2-furylphosphine. Tetrahedron Letters, 41(26), 5067-5070.
- Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348.
-
OpenOChem Learn. Phosphine Ligands. Available at: [Link]
- Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(19), 15347–15425.
Sources
- 1. Quantitative Ranking of Ligand Binding Kinetics with a Multiscale Milestoning Simulation Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Furan Advantage: A Cost-Effectiveness Analysis of Bis(2-furyl)chlorophosphine in Modern Catalysis
For researchers, scientists, and drug development professionals navigating the complex landscape of organophosphorus ligands, the selection of the appropriate chlorophosphine precursor is a critical decision point that profoundly impacts not only catalytic performance but also overall project economics. This guide provides an in-depth, objective comparison of Bis(2-furyl)chlorophosphine against two workhorse alternatives: Diphenylchlorophosphine and Dicyclohexylchlorophosphine. By integrating direct cost analysis with a nuanced examination of performance metrics, supported by experimental data, we aim to illuminate the strategic value of the furan motif in catalysis.
At a Glance: The Economic Landscape of Common Chlorophosphines
The initial investment in a phosphine ligand precursor is a primary consideration in process development and research budgeting. A survey of commercially available chlorophosphines reveals a distinct cost stratification.
| Compound | Supplier | Purity | Quantity | Price (USD) | Price per Gram (USD) |
| This compound | 1PlusChem | 95%+ | 100 mg | $19.00 | $190.00 |
| CP Lab Safety | min 80% | 2 g | $232.57 | $116.29 | |
| Diphenylchlorophosphine | Strem | min. 95% | 50 g | $58.00 | $1.16 |
| 250 g | $224.00 | $0.90 | |||
| 1 kg | $665.00 | $0.67 | |||
| Oakwood Chemical | 100 g | $59.00 | $0.59 | ||
| 500 g | $265.00 | $0.53 | |||
| Sigma-Aldrich | 96% | 25 g | $69.60 | $2.78 | |
| 100 g | $148.00 | $1.48 | |||
| 500 g | $158.00 | $0.32 | |||
| Dicyclohexylchlorophosphine | Strem | min. 98% | 1 g | $71.00 | $71.00 |
| 5 g | $274.00 | $54.80 | |||
| Thermo Scientific | 98+% | 1 g | ~$87.33 | ~$87.33 | |
| Sigma-Aldrich | 97% | - | - | - |
As the data indicates, this compound commands a significantly higher price per gram compared to its phenyl and cyclohexyl counterparts. This initial cost disparity necessitates a deeper dive into the performance characteristics of the resulting phosphine ligands to ascertain if the premium is justified by enhanced catalytic efficiency, broader substrate scope, or milder reaction conditions, which can lead to downstream cost savings.
The Synthetic Equation: Accessibility and Complexity
The cost of a chemical is not solely dictated by its market price but also by the ease and efficiency of its synthesis. Understanding the synthetic routes to these chlorophosphines provides insight into their inherent value.
Diphenylchlorophosphine: A Mature Industrial Process
The synthesis of diphenylchlorophosphine is a well-established industrial process. One common method involves the high-temperature reaction of benzene with phosphorus trichloride to produce dichlorophenylphosphine, which then undergoes a redistribution reaction to yield the desired product.[1] An alternative route starts from triphenylphosphine and phosphorus trichloride.[1] A patented, environmentally friendlier approach involves the reaction of phosphorus trichloride, benzene, and aluminum trichloride, with subsequent recovery of the aluminum trichloride.[2] The maturity and scale of these processes contribute to the relatively low cost of diphenylchlorophosphine.
Dicyclohexylchlorophosphine: Leveraging Secondary Phosphines
The synthesis of dicyclohexylchlorophosphine often starts from dicyclohexylphosphine, which is then chlorinated. A mild and effective method utilizes ethyl trichloroacetate as the chlorinating agent, avoiding harsh reagents and low temperatures.[3] The precursor, dicyclohexylphosphine, can be prepared via several routes, including the reaction of phosphine gas with alkenes.[3]
This compound: The Organometallic Route
The synthesis of this compound typically relies on an organometallic approach. A common procedure involves the lithiation of furan with a strong base like n-butyllithium, followed by reaction with phosphorus trichloride.[4] This method, while effective, often suffers from side reactions due to the basicity of the organolithium reagent, which can impact yield and purity, contributing to its higher cost.[4]
Figure 1. Comparative synthetic workflows for the chlorophosphine precursors.
Performance in Catalysis: Where the Furan Moiety Shines
The true measure of a ligand precursor's cost-effectiveness lies in the performance of the final phosphine ligand in catalytic applications. The electronic and steric properties of the substituents on the phosphorus atom are the primary determinants of a catalyst's activity, selectivity, and stability.[5][6]
Electronic Properties: The Electron-Withdrawing Nature of the Furyl Group
The 2-furyl group is known to be electron-withdrawing compared to a phenyl group.[7][8] This property has a significant impact on the electronic character of the resulting phosphine ligand. In the context of palladium-catalyzed cross-coupling reactions, more electron-rich phosphines generally accelerate the rate-determining oxidative addition step.[5] Conversely, a more electron-deficient phosphine, such as one derived from this compound, can enhance the reductive elimination step, which is often crucial for the overall efficiency of the catalytic cycle.[5]
The electron-withdrawing nature of furyl phosphines can be advantageous in reactions where reductive elimination is sluggish or where the catalyst is prone to deactivation pathways that are mitigated by a less electron-rich metal center. For instance, in Stille couplings, tri(2-furyl)phosphine (TFP) has been shown to allow for milder reaction conditions, thereby reducing unwanted side reactions.[9]
Steric Effects and Performance in Cross-Coupling Reactions
While direct, side-by-side comparative data for ligands derived from this compound, Diphenylchlorophosphine, and Dicyclohexylchlorophosphine in the same reaction is not extensively documented, we can infer performance from studies on analogous systems in key cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis. The choice of phosphine ligand is critical, especially when dealing with challenging substrates like aryl chlorides.[10] While electron-rich and bulky ligands like those derived from dicyclohexylchlorophosphine are often effective for activating aryl chlorides, the unique electronic properties of furylphosphines can offer advantages. For example, in the Suzuki-Miyaura coupling of heteroaryl sulfonates, which can be challenging substrates, the use of ligands with tailored electronic properties can be crucial for achieving high yields.[11]
Buchwald-Hartwig Amination: This reaction is another vital tool for the formation of C-N bonds. The performance of the catalyst is highly dependent on the phosphine ligand.[5][12] Sterically demanding and electron-rich ligands are often favored.[12] However, the balance of steric and electronic properties is key. The less donating nature of a furylphosphine could, in some cases, lead to a more stable catalytic species, potentially resulting in higher turnover numbers and overall efficiency, which could offset the higher initial cost of the ligand precursor.
Experimental Protocols: Synthesis of Tertiary Phosphine Ligands
The following protocols outline the general synthesis of tertiary phosphine ligands from chlorophosphine precursors, which is the primary application for these reagents.
Protocol 1: General Synthesis of Tertiary Phosphines via Grignard Reagents
This procedure is applicable to the synthesis of a wide range of tertiary phosphines from chlorophosphines.
Materials:
-
Chlorophosphine (e.g., this compound, Diphenylchlorophosphine, or Dicyclohexylchlorophosphine)
-
Organomagnesium halide (Grignard reagent)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, dissolve the chlorophosphine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent dropwise from the dropping funnel to the stirred solution of the chlorophosphine.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude tertiary phosphine by column chromatography on silica gel or by recrystallization.
Figure 2. A typical experimental workflow for the synthesis of tertiary phosphines.
Conclusion: A Strategic Investment in Catalytic Performance
While the upfront cost of This compound is undeniably higher than that of Diphenylchlorophosphine and Dicyclohexylchlorophosphine , a simple price comparison is insufficient for a comprehensive cost-effectiveness analysis. The unique electron-withdrawing nature of the furan moiety imparts distinct electronic properties to the resulting phosphine ligands. This can translate to enhanced catalytic activity, improved stability, and the ability to perform challenging transformations under milder conditions.
For researchers and process chemists, the decision to use this compound should be viewed as a strategic investment. In cases where standard phosphine ligands fall short, or where the optimization of a catalytic step can lead to significant downstream cost savings (e.g., reduced catalyst loading, shorter reaction times, higher yields, and simplified purification), the "furan advantage" can more than compensate for the initial premium. As the demand for more efficient and selective catalytic systems continues to grow, particularly in the pharmaceutical and fine chemical industries, the strategic use of specialized ligands derived from precursors like this compound will be a key enabler of innovation and economic success.
References
- BenchChem. (2025).
- Guidechem. (n.d.). How is Dicyclohexylchlorophosphine prepared?.
- ResearchGate. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
- ACS Publications. (n.d.). Electronic Properties of Furyl Substituents at Phosphorus and Their Influence on 31P NMR Chemical Shifts.
- Sigma-Aldrich. (n.d.). Chlorodicyclohexylphosphine 97%.
- TCI Chemicals. (n.d.).
- Global Phosphine Ligands Market Report. (2023).
- ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II)
- BenchChem. (2025). The Bottom Line in Catalysis: A Cost-Effectiveness Showdown Between Nitrogen-Based and Phosphine Ligands.
- PMC. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- ACS Publications. (2025).
- ResearchGate. (2009).
- PMC. (n.d.). Data-driven discovery of active phosphine ligand space for cross-coupling reactions.
- Wikipedia. (n.d.). Chlorodiphenylphosphine.
- ResearchGate. (2025). Electronic Properties of Furyl Substituents at Phosphorus and Their Influence on 31P NMR Chemical Shifts | Request PDF.
- Strem. (n.d.). Diphenylchlorophosphine, min. 95%.
- Strem. (n.d.). Dicyclohexylchlorophosphine, min. 98%.
- 1PlusChem LLC. (n.d.). 181257-35-2 | this compound.
- Oakwood Chemical. (n.d.). Diphenyl(chloro)phosphine.
- Sigma-Aldrich. (n.d.). Chlorodiphenylphosphine 96%.
- Thermo Scientific Chemicals. (n.d.). Dicyclohexylchlorophosphine, 98+%.
- Google Patents. (n.d.). CN102399243A - Environment-friendly synthesis method of diphenyl phosphine chloride.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
- RSC Publishing. (2024). Dalton Transactions.
- Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands for Cross Coupling.
- idUS. (n.d.). Dalton Transactions.
- SciSpace. (n.d.).
- PMC. (n.d.). Bis(bicyclo[1.1.1]pentyl)chlorophosphine as a Precursor for the Preparation of Bis(bicyclo[1.1.1]pentyl)phosphines.
- Wikipedia. (n.d.). Suzuki reaction.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- PMC. (2021). trans-Dichlorobis(XPhos)palladium(II)
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- The Doyle Group. (2023).
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- 9. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Bis(2-furyl)chlorophosphine
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Bis(2-furyl)chlorophosphine (CAS No. 181257-35-2). As a highly reactive organophosphorus compound, its management requires a thorough understanding of its chemical properties to mitigate risks effectively. This guide is designed for laboratory professionals and researchers, emphasizing the causality behind each procedural step to ensure a self-validating and safe protocol.
Core Hazard Analysis: Understanding the Reactivity
This compound is a reactive chemical that demands careful handling due to its intrinsic instability, particularly in the presence of nucleophiles like water. The primary hazards stem from its vigorous and exothermic reactions.
Core Chemical Dangers: The central challenge in disposing of this compound is its P-Cl bond, which is highly susceptible to nucleophilic attack. The most common and dangerous reaction is with water (hydrolysis).
-
Violent Hydrolysis: The compound reacts violently with water. This reaction is highly exothermic and can cause dangerous splashing and rapid temperature increases.
-
Toxic & Flammable Gas Emission: In contact with water, it releases a flammable gas (GHS Hazard H261).[1] This is likely a phosphine derivative, which can be toxic and pyrophoric (ignite spontaneously in air).
-
Corrosive Byproducts: The hydrolysis reaction produces hydrochloric acid (HCl), making the resulting mixture highly corrosive and causing severe skin burns and eye damage (GHS Hazard H314).
-
Metal Corrosivity: The compound itself and its acidic byproducts may be corrosive to metals (GHS Hazard H290).
These properties dictate the core disposal principle: controlled quenching and neutralization . The goal is to safely react the chlorophosphine under controlled conditions to form less reactive byproducts before it is collected for final disposal. Direct disposal of the unreacted material is unacceptable.
| Hazard Category | GHS Hazard Code | Description | Primary Source |
| Substances which in contact with water emit flammable gases | H261 | In contact with water releases flammable gas. | ECHA C&L Inventory[1] |
| Skin Corrosion / Eye Damage | H314 | Causes severe skin burns and eye damage. | Sigma-Aldrich SDS |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | Sigma-Aldrich SDS |
| Corrosive to Metals | H290 | May be corrosive to metals. | Sigma-Aldrich SDS |
| Hazardous to the Aquatic Environment (Chronic) | H412 | Harmful to aquatic life with long lasting effects. | Sigma-Aldrich SDS |
Pre-Disposal Safety Protocol
Before beginning any quenching procedure, rigorous adherence to safety protocols is mandatory. The following engineering controls and personal protective equipment (PPE) are required to create a safe working environment.
Engineering Controls
-
Chemical Fume Hood: All handling and disposal procedures must be performed inside a certified chemical fume hood to contain toxic vapors and potential emissions of flammable gas.
-
Emergency Access: Ensure an emergency eyewash station and safety shower are unobstructed and readily accessible.
-
Spill Kit: A spill kit containing a non-reactive absorbent material (e.g., sand, vermiculite, or specialized phosphorus compound absorbents) must be immediately available. Do not use water or combustible materials like paper towels or sawdust for spill cleanup.
Personal Protective Equipment (PPE)
Proper PPE is the final barrier between the researcher and the chemical. The following table outlines the minimum required equipment.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical splash goggles AND a full-face shield | Protects against splashes of corrosive material and violent reactions. |
| Hands | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or a suitable laminate) | Provides protection against skin corrosion. Double-gloving is recommended. |
| Body | Flame-retardant laboratory coat | Protects against splashes and potential ignition of flammable gases. |
| Respiratory | Not typically required if work is performed in a certified fume hood. | For emergency situations or potential hood failure, access to a self-contained breathing apparatus (SCBA) is advised. |
Step-by-Step Disposal Protocol: Controlled Quenching
This protocol is designed for small quantities (<50 g) of this compound typically found in a research setting. For larger quantities, consult with your institution's Environmental Health and Safety (EHS) department.
Workflow for this compound Disposal
Caption: Disposal workflow for this compound.
Materials Required
-
This compound waste
-
Isopropanol (or n-butanol)
-
Saturated sodium bicarbonate (NaHCO₃) aqueous solution
-
Large glass beaker (at least 10x the volume of the waste)
-
Stir plate and magnetic stir bar
-
Ice bath
-
Dropping funnel or pipette
-
pH paper or pH meter
-
Appropriately labeled hazardous waste container (HDPE or glass)
Procedure
-
Preparation: Set up all equipment within the chemical fume hood. Don all required PPE. Place the large beaker on the stir plate inside the ice bath.
-
Solvent Addition: Add a volume of isopropanol to the beaker that is at least 5-10 times the volume of the chlorophosphine waste. Begin stirring to create a vortex.
-
Causality: Using an alcohol like isopropanol instead of water results in a less violent, more controlled reaction (alcoholysis). The large volume of cold solvent helps to absorb the heat generated during the exothermic reaction.
-
-
Slow Addition of Waste: Using the dropping funnel or pipette, add the this compound waste to the cold, stirring isopropanol extremely slowly (drop-by-drop) . Monitor the reaction temperature and rate of gas evolution. If the reaction becomes too vigorous (e.g., excessive bubbling, fuming), immediately stop the addition until it subsides.
-
Causality: Slow, dropwise addition is the most critical step for controlling the reaction rate and preventing a dangerous runaway reaction.
-
-
Complete Reaction: Once all the waste has been added, allow the mixture to stir in the ice bath for at least 30 minutes. Then, remove the ice bath and allow the solution to slowly warm to room temperature while continuing to stir for another 1-2 hours.
-
Causality: This ensures the quenching reaction goes to completion and all the reactive chlorophosphine is consumed.
-
-
Neutralization: Once the solution is at room temperature, begin the slow, portion-wise addition of the saturated sodium bicarbonate solution. Vigorous bubbling (CO₂ evolution) will occur as the acidic byproducts (HCl) are neutralized. Continue adding bicarbonate solution until the bubbling ceases and the pH of the solution is approximately neutral (pH 6-8), as verified with pH paper.
-
Causality: This step neutralizes the corrosive acid produced during alcoholysis, making the final waste solution safer to handle and store.
-
-
Final Waste Collection: Transfer the final, neutralized solution into a properly labeled hazardous waste container. The label must include the chemical names of the contents (e.g., "Isopropanol, Water, Sodium Chloride, and Di(2-furyl)phosphinite reaction products").
-
Disposal: Seal the container and store it in a designated satellite accumulation area. Arrange for pickup by your institution's EHS or certified hazardous waste disposal service.[2][3]
Emergency Procedures
Spill Response:
-
In case of a small spill inside the fume hood, cover the spill with a generous amount of non-reactive absorbent (sand, vermiculite). Do NOT use water. Once absorbed, scoop the material into a designated container for hazardous waste disposal.
-
For larger spills or spills outside a fume hood, evacuate the area immediately and contact your institution's EHS emergency line.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
By adhering to this detailed protocol, which is grounded in the fundamental reactivity of chlorophosphines, laboratory professionals can ensure the safe and responsible disposal of this compound.
References
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XIII Inorganic Compounds. EPA NEPAL. [Link]
-
Wikipedia. (n.d.). Chlorodiphenylphosphine. [Link]
-
Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for White Phosphorus. NCBI Bookshelf. [Link]
-
Cheng, F., et al. (2023). Synthesis of Phosphinic Amides from Chlorophosphines and Hydroxyl Amines via P(III) to P(V) Rearrangement. Organic Letters, 25, 2555-2559. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
